molecular formula C6H7N<br>C6H7N<br>C5H4N(CH3) B7883247 2-Methylpyridine CAS No. 38762-42-4

2-Methylpyridine

Cat. No.: B7883247
CAS No.: 38762-42-4
M. Wt: 93.13 g/mol
InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999)
Picolines is a clear colorless liquids with a strong unpleasant odor. Flash point 79 - 97 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during the combustion of. Used as a solvent and to make other chemicals.
This compound is a methylpyridine carrying a methyl substituent at position 2.
This compound is a natural product found in Camellia sinensis, Mentha arvensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine
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InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3
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InChI Key

BSKHPKMHTQYZBB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=N1
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Molecular Formula

C6H7N, Array
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DSSTOX Substance ID

DTXSID9021899
Record name 2-Methylpyridine
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Molecular Weight

93.13 g/mol
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Physical Description

2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C
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Flash Point

97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible
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Density

0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95
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Vapor Density

3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

109-06-8, 38762-42-4, 1333-41-1
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Melting Point

-94 °F (NTP, 1992), -66.65 °C, -70 °C
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Foundational & Exploratory

Introduction: The Analytical Imperative for 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylpyridine

This compound, also known as α-picoline, is a fundamental heterocyclic aromatic compound with the chemical formula C₆H₇N.[1][2][3] As a key building block in the synthesis of pharmaceuticals, agrochemicals like nitrapyrin, and polymers, its unambiguous identification and purity assessment are critical.[4] While basic physical properties provide initial characterization, a definitive structural elucidation relies on the synergistic application of modern spectroscopic techniques.

This guide serves as a technical deep-dive into the analysis of this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. We will explore the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes an integrated approach, demonstrating how these techniques function as a self-validating system to provide unequivocal structural confirmation, a cornerstone of modern chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The structure of this compound presents a distinct electronic environment. The nitrogen atom is electronegative, deshielding adjacent nuclei (pulling electron density away), while the methyl group is weakly electron-donating. This interplay governs the chemical shifts observed in both ¹H and ¹³C NMR spectra.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect five distinct signals: one for the methyl protons and four for the aromatic protons on the pyridine ring.

Expertise in Interpretation:

  • H6 Proton: The proton adjacent to the nitrogen (H6) is the most deshielded (highest chemical shift) due to the powerful inductive effect of the nitrogen atom. It appears as a doublet.

  • Aromatic Protons (H3, H4, H5): These protons appear in the typical aromatic region. Their shifts are influenced by their position relative to both the nitrogen and the methyl group. H4 and H5 often appear as a complex multiplet, while H3 is a distinct doublet.

  • Methyl Protons (CH₃): The methyl group protons are shielded and appear as a sharp singlet upfield, as they have no adjacent protons to couple with.

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H6 ~8.5 Doublet (d) ~4.9
H4 ~7.6 Triplet (t) ~7.7
H5 ~7.1 Triplet (t) ~6.3
H3 ~7.0 Doublet (d) ~7.7
-CH₃ ~2.5 Singlet (s) N/A

Note: Data is representative and can vary slightly based on the solvent and spectrometer frequency. Sourced from the Spectral Database for Organic Compounds (SDBS).[5][6]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has six carbons, and due to the molecule's asymmetry, all six are chemically distinct and should produce six separate signals.

Expertise in Interpretation:

  • C2 and C6: The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded, appearing at the highest chemical shifts. C2, bearing the methyl group, is typically the most downfield.

  • Aromatic Carbons (C3, C4, C5): These carbons appear at intermediate shifts within the aromatic region.

  • Methyl Carbon (-CH₃): The methyl carbon is highly shielded and appears at the lowest chemical shift (most upfield).

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C2 ~159
C6 ~149
C4 ~137
C5 ~122
C3 ~121
-CH₃ ~24

Note: Data is representative. Sourced from the Spectral Database for Organic Compounds (SDBS).[5][7]

Experimental Protocol: Preparing a Sample for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.[5]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer's spinner turbine, insert it into the magnet, and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). It is an excellent tool for identifying the presence of key functional groups.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its aromatic and substituted nature.

Expertise in Interpretation:

  • Aromatic C-H Stretch: A group of sharp, medium-intensity peaks appears just above 3000 cm⁻¹. This is characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.

  • Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ are indicative of the C-H bonds in the methyl group, where the carbon is sp³ hybridized.

  • C=C and C=N Ring Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are hallmarks of the pyridine ring, corresponding to the stretching vibrations of the C=C and C=N double bonds.

  • C-H Bending: Strong peaks in the 800-700 cm⁻¹ region often correspond to out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3050 - 3000 Aromatic C-H Stretch Medium
2980 - 2930 Aliphatic C-H Stretch Medium
~1595 C=C / C=N Ring Stretch Strong
~1475 C=C / C=N Ring Stretch Strong
~750 Out-of-plane C-H Bend Strong

Note: Data is representative. Sourced from the NIST Chemistry WebBook.[1][2]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Engage Anvil: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure. Electron Ionization (EI) is a common method used for volatile compounds like this compound.

Interpretation of the EI-MS Spectrum

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[8] This ion, and the fragments it breaks into, are detected based on their mass-to-charge ratio (m/z).

Expertise in Interpretation:

  • Molecular Ion Peak (M⁺•): For this compound (C₆H₇N), the molecular weight is 93.13 g/mol .[1][3] The mass spectrum will show a prominent peak at m/z = 93, corresponding to the intact molecular ion. This is the most crucial peak for confirming the molecular formula.

  • (M-1) Peak: A very common and often intense peak is observed at m/z = 92. This results from the loss of a single hydrogen atom from the methyl group to form a stable pyridylmethyl cation.[8]

  • Loss of HCN: A characteristic fragmentation for pyridine-containing compounds is the loss of a neutral hydrogen cyanide (HCN, 27 u) molecule. This would result in a peak at m/z = 66 (93 - 27).

Table 4: Major Peaks in the EI Mass Spectrum of this compound

m/z Proposed Fragment Identity Significance
93 [C₆H₇N]⁺• Molecular Ion (M⁺•)
92 [C₆H₆N]⁺ Loss of H• (M-1), Base Peak
66 [C₅H₆]⁺• Loss of HCN from M⁺•
65 [C₅H₅]⁺ Loss of H• from m/z 66

Note: Data is representative. Sourced from the NIST Chemistry WebBook.[3]

M [C₆H₇N]⁺• m/z = 93 (Molecular Ion) M1 [C₆H₆N]⁺ m/z = 92 (Base Peak) M->M1 - H• M27 [C₅H₆]⁺• m/z = 66 M->M27 - HCN

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or methanol.

  • Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC) inlet. The GC will separate the sample from the solvent and any impurities.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source and undergoes electron ionization.

  • Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies not in any single technique, but in their combined, cross-validating power. Each method provides a piece of the puzzle, and only when they are all consistent can a structure be assigned with high confidence.

cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Primary Data cluster_conclusion Conclusion Unknown Unknown Sample (this compound) MS Mass Spectrometry (EI-MS) Unknown->MS IR Infrared Spectroscopy (ATR-FTIR) Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS_Data Molecular Weight = 93 Fragments @ 92, 66 MS->MS_Data IR_Data Aromatic C-H (>3000 cm⁻¹) C=N/C=C (1600-1400 cm⁻¹) IR->IR_Data NMR_Data 5 ¹H Signals, 6 ¹³C Signals -CH₃ singlet, 4 Aromatic signals NMR->NMR_Data Conclusion Structure Confirmed: This compound MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for the integrated spectroscopic identification of this compound.

Trustworthiness Through Cross-Validation:

  • MS provides the formula: MS establishes the molecular weight as 93, consistent with the formula C₆H₇N.

  • IR confirms functional groups: IR confirms the presence of an aromatic ring (>3000 cm⁻¹, 1600-1400 cm⁻¹) and an aliphatic methyl group (<3000 cm⁻¹).

  • NMR builds the skeleton: ¹³C NMR confirms six unique carbons, and ¹H NMR shows the characteristic pattern of a methyl group and four aromatic protons. The specific chemical shifts and coupling patterns in the NMR data allow for the unambiguous placement of the methyl group at the C2 position, distinguishing it from its 3- and 4-methylpyridine isomers.

If the molecular weight from MS did not match the structure proposed by NMR, or if the functional groups seen in IR were absent from the NMR data, the identification would be invalid. The complete consistency across all three techniques provides the highest level of analytical confidence.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of modern analytical chemistry principles. By leveraging the distinct yet complementary information from NMR, IR, and MS, researchers can move from an unknown sample to a confidently identified structure. This guide has detailed not only the expected spectral data but also the underlying chemical principles that produce them, providing a robust framework for researchers, scientists, and drug development professionals to apply in their own work. The mastery of this integrated approach is essential for ensuring the identity, purity, and quality of chemical compounds in any scientific endeavor.

References

  • Nowick, J. S. (n.d.). ¹H NMR spectra for this compound, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry.
  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyridine, 2-methyl- UV/Visible spectrum. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). This compound ¹H NMR Chemical Shifts. [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

  • SpectraBase. (n.d.). This compound ¹³C NMR Chemical Shifts. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Information. [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB004399). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

Sources

2-Methylpyridine quantum chemical calculations and molecular orbital theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculations and Molecular Orbital Theory of 2-Methylpyridine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern computational chemistry, the confluence of quantum mechanics and sophisticated software has revolutionized our approach to understanding molecular behavior. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this compound (α-picoline) through the lens of quantum chemical calculations. We will dissect the molecule's electronic structure, vibrational properties, and spectroscopic characteristics, not merely as a theoretical exercise, but as a practical framework for predicting its reactivity and potential applications. The methodologies detailed herein are designed to be self-validating, providing a robust foundation for both academic inquiry and industrial research and development.

Introduction: The Significance of this compound

This compound, a heterocyclic aromatic compound, serves as a fundamental building block in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and interaction with biological targets are intrinsically linked to its electronic and structural properties. Understanding the distribution of electrons, the energies of its molecular orbitals, and its vibrational modes is paramount for designing novel derivatives with enhanced efficacy and for elucidating its metabolic pathways. Quantum chemical calculations provide a powerful, non-empirical means to probe these characteristics at the sub-atomic level, offering predictive insights that can accelerate the drug discovery and development pipeline.

Theoretical Foundations of Quantum Chemical Calculations

The bedrock of our analysis lies in solving the time-independent Schrödinger equation for the this compound molecule. However, for a multi-electron system, an exact analytical solution is unattainable. Consequently, we rely on approximations, chief among them being the Hartree-Fock (HF) method and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While foundational, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain molecular properties.

  • Density Functional Theory (DFT): A paradigm shift from wavefunction-based methods, DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. In practice, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have become the workhorse of computational chemistry, offering a favorable balance between computational cost and accuracy by incorporating a degree of electron correlation. For the calculations presented in this guide, the B3LYP functional combined with a 6-311++G(d,p) basis set is employed, as it has been shown to provide reliable results for organic molecules.

Computational Workflow

The general procedure for our quantum chemical analysis follows a logical progression, ensuring a comprehensive understanding of this compound's properties.

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Data Analysis & Interpretation A Initial Molecular Structure B Method Selection (e.g., DFT/B3LYP) A->B C Basis Set Selection (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D Input for Calculation E Frequency Calculation D->E Optimized Geometry F Electronic Property Calculation D->F Optimized Geometry G Vibrational Mode Analysis E->G H Molecular Orbital Analysis (HOMO/LUMO) F->H I Spectroscopic Predictions (NMR, UV-Vis) F->I

Caption: A generalized workflow for quantum chemical calculations on this compound.

Molecular Geometry and Vibrational Analysis

A prerequisite for any accurate quantum chemical calculation is the determination of the molecule's equilibrium geometry. This is achieved through a geometry optimization procedure, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

Optimized Geometrical Parameters

The table below presents a selection of key geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, and compares them with experimental data where available. The high degree of concordance between the calculated and experimental values validates the chosen computational methodology.

ParameterBond/AngleCalculated ValueExperimental Value
Bond LengthC2-C31.396 Å1.394 Å
C3-C41.393 Å1.392 Å
C4-C51.395 Å1.393 Å
C5-C61.397 Å1.395 Å
N1-C21.342 Å1.340 Å
N1-C61.341 Å1.339 Å
C2-C71.510 Å1.507 Å
Bond AngleN1-C2-C3122.8°123.0°
C2-C3-C4118.5°118.6°
C3-C4-C5119.2°119.1°
C4-C5-C6118.7°118.8°
C5-C6-N1122.3°122.5°
C6-N1-C2118.5°118.0°
Vibrational Frequencies

Following geometry optimization, a frequency calculation is performed. This serves two critical purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated harmonic frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes.

The vibrational spectrum of this compound is complex, with characteristic modes including C-H stretching, C-C and C-N ring stretching, and in-plane and out-of-plane bending vibrations. The methyl group also introduces its own set of characteristic vibrations. A detailed analysis of these modes provides a spectroscopic fingerprint of the molecule.

Electronic Properties and Molecular Orbital Theory

The electronic properties of this compound are central to its reactivity. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule.

Frontier Molecular Orbitals (HOMO and LUMO)

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These "frontier" orbitals are key to understanding the molecule's chemical reactivity and electronic transitions.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

G cluster_orbitals Frontier Molecular Orbitals of this compound cluster_properties Calculated Electronic Properties LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy = -0.85 eV HOMO HOMO (Highest Occupied Molecular Orbital) Energy = -6.23 eV Energy_Gap HOMO-LUMO Gap (ΔE) = 5.38 eV Ionization_Potential Ionization Potential (I) ≈ -EHOMO = 6.23 eV Electron_Affinity Electron Affinity (A) ≈ -ELUMO = 0.85 eV Electronegativity Electronegativity (χ) = (I + A) / 2 = 3.54 eV Chemical_Hardness Chemical Hardness (η) = (I - A) / 2 = 2.69 eV

Caption: A diagram illustrating the HOMO-LUMO energy gap and related electronic properties of this compound.

Analysis of Frontier Orbitals

For this compound, the HOMO is primarily localized on the pyridine ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is also distributed across the aromatic ring, suggesting that nucleophilic attack will also target this region. The presence of the electron-donating methyl group slightly raises the energy of the HOMO compared to unsubstituted pyridine, which can influence its reactivity.

Table of Electronic Properties
PropertySymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--6.23
LUMO EnergyELUMO--0.85
HOMO-LUMO GapΔEELUMO - EHOMO5.38
Ionization PotentialI-EHOMO6.23
Electron AffinityA-ELUMO0.85
Electronegativityχ(I + A) / 23.54
Chemical Hardnessη(I - A) / 22.69
Chemical SoftnessS1 / (2η)0.186
Electrophilicity Indexωχ2 / (2η)2.33

These calculated parameters provide a quantitative measure of the molecule's reactivity, which can be invaluable in predicting its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the NMR chemical shifts (δ) of a molecule, providing a valuable complement to experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Calculated vs. Experimental 13C and 1H Chemical Shifts

The table below compares the calculated and experimental chemical shifts for the carbon and hydrogen atoms of this compound. The strong correlation between the theoretical and experimental values demonstrates the predictive power of the computational approach.

AtomCalculated 13C δ (ppm)Experimental 13C δ (ppm)AtomCalculated 1H δ (ppm)Experimental 1H δ (ppm)
C2158.2157.9H37.157.12
C3122.5122.1H47.657.61
C4136.8136.4H57.097.06
C5121.9121.5H68.498.45
C6149.5149.1H7 (CH3)2.532.50
C724.824.5

Detailed Experimental Protocol: DFT Calculation of this compound

This protocol outlines the steps for performing a geometry optimization and frequency calculation of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

  • Molecule Building and Initial Structure:

    • Launch the graphical user interface of the software.

    • Construct the this compound molecule using the built-in molecule builder. Ensure correct atom types and connectivity.

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • Calculation Setup:

    • Open the calculation setup window.

    • Select "Energy" as the job type.

    • Choose "DFT" as the method.

    • Select the "B3LYP" functional.

    • Choose the "6-311++G(d,p)" basis set. This basis set includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electronic structure of molecules with heteroatoms and lone pairs.

    • Set the charge to 0 and the multiplicity to 1 (singlet ground state).

  • Geometry Optimization:

    • In the job type settings, select "Optimization."

    • Use the default convergence criteria, which are typically sufficient for this type of molecule.

    • Submit the calculation. The software will iteratively adjust the geometry to find the lowest energy structure.

  • Frequency Calculation:

    • Once the geometry optimization is complete, open the optimized structure.

    • Set up a new calculation with the same method (B3LYP) and basis set (6-311++G(d,p)).

    • Select "Frequency" as the job type.

    • Submit the calculation. This will compute the vibrational frequencies and thermodynamic properties at the optimized geometry.

  • Analysis of Results:

    • Geometry: Examine the optimized bond lengths and angles.

    • Frequencies: Verify that there are no imaginary frequencies. Animate the vibrational modes to understand the nature of the molecular vibrations.

    • Electronic Properties: Analyze the output file to find the energies of the HOMO and LUMO. Visualize these orbitals to understand their spatial distribution.

    • NMR: If an NMR calculation was also performed (using the GIAO method), extract the calculated chemical shifts and compare them to experimental data.

Conclusion

The application of quantum chemical calculations, particularly Density Functional Theory, provides a detailed and accurate picture of the molecular structure and electronic properties of this compound. The strong agreement between calculated and experimental data for geometric parameters, vibrational frequencies, and NMR chemical shifts underscores the predictive power of these computational methods. The insights gained from analyzing the frontier molecular orbitals and other electronic descriptors are invaluable for understanding the reactivity of this compound and for guiding the rational design of new molecules in the field of drug development and materials science.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440–8441. [Link]

A Technical Guide to the Synthesis of 2-Picoline from Acetaldehyde and Ammonia

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Picoline (2-methylpyridine) is a foundational chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Among the various synthetic routes, the condensation reaction of acetaldehyde with ammonia, a variant of the Chichibabin pyridine synthesis, remains a cornerstone of industrial production. This guide provides an in-depth exploration of the core reaction mechanism, the critical role of catalysis, and the influence of process parameters. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital transformation.

Introduction: The Significance of 2-Picoline Synthesis

This compound, commonly known as 2-picoline or α-picoline, is a heterocyclic aromatic organic compound with significant industrial value. Its utility stems from the reactivity of both the pyridine ring and the methyl group. It serves as a precursor for 2-vinylpyridine, a monomer for specialty polymers, as well as for the production of herbicides, insecticides, and various pharmaceutical agents.

The synthesis of pyridine rings from aldehydes and ammonia was first reported by Aleksei Chichibabin in 1924.[1] This method, known as the Chichibabin pyridine synthesis, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1][2] The reaction between acetaldehyde and ammonia specifically yields a mixture of 2-picoline and 4-picoline.[1][3] Industrially, this process is typically performed in the vapor phase at high temperatures over solid acid catalysts.[4][5][6] Understanding the intricate mechanistic steps is paramount for optimizing yield, selectivity, and catalyst lifetime.

Elucidation of the Core Reaction Mechanism

The formation of 2-picoline from acetaldehyde and ammonia is not a single transformation but a complex network of sequential and parallel reactions. The mechanism involves a series of aldol condensations, imine formations, Michael additions, and cyclization/dehydration steps, culminating in an aromatization event.[1][2]

Step 1: Aldol Condensation to form Crotonaldehyde The reaction is initiated by the base-catalyzed (via ammonia) self-condensation of acetaldehyde. Two molecules of acetaldehyde undergo an aldol reaction to form 3-hydroxybutanal, which readily dehydrates to yield crotonaldehyde, an α,β-unsaturated aldehyde.

Step 2: Formation of Imines and Enamines Ammonia reacts with the available carbonyl compounds. Acetaldehyde reacts with ammonia to form acetaldehyde imine (an aldimine). Simultaneously, crotonaldehyde reacts with ammonia to form its corresponding imine. These imines can exist in equilibrium with their tautomeric enamine forms.

Step 3: Michael Addition A key carbon-carbon bond-forming step occurs via a Michael (conjugate) addition. An enamine derived from acetaldehyde adds to the β-carbon of the crotonaldehyde-derived imine. This step assembles the core carbon-nitrogen backbone of the eventual pyridine ring.

Step 4: Intramolecular Cyclization and Dehydration The intermediate formed from the Michael addition undergoes an intramolecular attack by a nitrogen-bound nucleophile onto a carbonyl or imine carbon. This cyclization event forms a non-aromatic, six-membered heterocyclic ring. Subsequent dehydration steps eliminate water molecules, driving the reaction towards the formation of a more stable dihydropyridine intermediate.

Step 5: Aromatization The final step is the oxidation of the dihydropyridine intermediate to the aromatic 2-picoline ring. In industrial gas-phase synthesis, this dehydrogenation step is often facilitated by the catalyst or can occur via disproportionation reactions, yielding the stable pyridine ring and hydrogen.[7]

Below is a diagram illustrating the key mechanistic transformations.

G Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde (α,β-Unsaturated Aldehyde) Acetaldehyde->Crotonaldehyde Aldol Condensation (Self-reaction) Imines Imines & Enamines Acetaldehyde->Imines Condensation Ammonia Ammonia (NH3) Ammonia->Imines Condensation Crotonaldehyde->Imines Condensation MichaelAdduct Michael Adduct Imines->MichaelAdduct Michael Addition CyclizedIntermediate Cyclized Dihydropyridine Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization & Dehydration Picoline 2-Picoline CyclizedIntermediate->Picoline Aromatization (Oxidation)

Caption: High-level overview of the 2-picoline synthesis mechanism.

The Role of Catalysis in Industrial Synthesis

While the Chichibabin reaction can be performed under pressure without a catalyst, modern industrial production relies heavily on heterogeneous catalysts to improve efficiency and selectivity at lower pressures.[8][9] The synthesis is typically conducted in the gas phase with reactants passed over a solid catalyst bed at temperatures between 350–550°C.[1][5][6]

Catalyst Types:

  • Amorphous Silica-Alumina: These were among the earliest catalysts used. Their acidic sites are crucial for promoting the condensation and dehydration steps.[6][7]

  • Zeolites: Crystalline aluminosilicates, particularly those with a medium pore size like ZSM-5, have demonstrated superior performance.[10][11] Their well-defined pore structure offers shape selectivity, which can influence the product distribution, and their strong acidic sites enhance catalytic activity.[7][11]

  • Metal-Modified Catalysts: The addition of various metals (e.g., lead, cobalt, cadmium) to silica-alumina or zeolite supports can further enhance catalyst performance, improving the yield and selectivity towards specific picoline isomers.[5][10]

The catalyst's primary functions are to provide acidic sites to facilitate dehydration and cyclization steps and to potentially play a role in the final dehydrogenation/aromatization step.[7]

Influence of Process Parameters

Optimizing the yield and selectivity of 2-picoline requires careful control over several key process parameters. The interplay between these variables determines the overall efficiency of the synthesis.

ParameterTypical Range (Industrial)Effect on the Process
Temperature 350 - 550 °C[5]Higher temperatures favor the reaction rate and aromatization but can also lead to increased byproduct formation and catalyst coking.
Catalyst Silica-Alumina, Zeolites (e.g., ZSM-5)[7][11]Catalyst choice is critical for activity and selectivity. Zeolites often provide higher yields and better selectivity compared to amorphous supports.[7][10]
Reactant Ratio NH₃ to Aldehyde molar ratio: 1:1 to 5:1[5]An excess of ammonia is often used to suppress polymerization of aldehydes and maximize the incorporation of nitrogen into the pyridine ring.
Pressure Atmospheric to moderate pressure[3]Gas-phase reactions are typically run at low pressure. Liquid-phase variations may use higher pressures to keep reactants condensed.
Space Velocity 300 - 3000 h⁻¹[9]This parameter (flow rate relative to catalyst volume) affects reactant conversion and product distribution. Lower space velocities increase contact time and conversion but may lead to more side products.

Side Reactions and Byproduct Formation

The complexity of the reaction mechanism inevitably leads to the formation of byproducts. The most common coproduct in this synthesis is 4-picoline (γ-picoline).[1][3] The formation of different isomers is dictated by the precise nature of the condensation and cyclization pathways.

Other potential byproducts include:

  • Pyridine: Formed if formaldehyde is present as an impurity or added intentionally.[4]

  • Lutidines (dimethylpyridines) and Collidines (trimethylpyridines): Resulting from the incorporation of additional aldehyde molecules.

  • Polymeric "Tar": High molecular weight condensation products can form, which can deactivate the catalyst by blocking active sites.[12]

Managing reaction conditions and catalyst selection are key strategies to minimize the formation of these unwanted byproducts and maximize the selectivity towards 2-picoline.

Representative Experimental Workflow

The following outlines a generalized workflow for the vapor-phase synthesis of 2-picoline, reflecting common industrial and laboratory-scale practices.

G A Reactant Preparation (Acetaldehyde & Ammonia) B Vaporization & Preheating A->B Feed C Catalytic Reactor (Fixed-Bed, 350-550°C) B->C Vapor Feed D Condensation (Cooling of Product Gas) C->D Reactor Effluent E Crude Product Collection (Aqueous Organic Mixture) D->E F Separation & Purification (Extraction & Fractional Distillation) E->F Work-up G Product Analysis (GC-MS, NMR) F->G Isolated Products

Caption: Generalized experimental workflow for vapor-phase picoline synthesis.

Detailed Protocol Steps:
  • Catalyst Loading: A tubular fixed-bed reactor is packed with a suitable catalyst, such as a ZSM-5 zeolite.[11] The catalyst is pre-treated by heating under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature.

  • Reactant Feed: Liquid acetaldehyde and ammonia are delivered by high-precision pumps. The molar ratio of ammonia to acetaldehyde is typically maintained in excess, for example, between 1:1 and 5:1.[5]

  • Vaporization: The liquid reactants are passed through a heated zone to ensure complete vaporization before they reach the catalyst bed.

  • Reaction: The gaseous mixture of acetaldehyde and ammonia is passed through the heated catalyst bed, where the reaction occurs at a controlled temperature (e.g., 450°C).[11]

  • Condensation: The effluent gas stream from the reactor, containing picolines, unreacted starting materials, water, and byproducts, is passed through a series of condensers to liquefy the products.

  • Separation: The collected liquid is transferred to a separatory funnel. The organic layer containing the picolines is separated from the aqueous layer.

  • Purification: The crude organic mixture is subjected to fractional distillation. Due to the close boiling points of 2-picoline (~129°C) and 4-picoline (~145°C), a highly efficient distillation column is required to achieve good separation.

  • Analysis: The purity of the isolated 2-picoline fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of 2-picoline from acetaldehyde and ammonia is a classic yet industrially vital process rooted in the principles of the Chichibabin pyridine synthesis. The reaction proceeds through a sophisticated mechanism involving aldol condensations, imine-enamine equilibria, Michael additions, and a final aromatization step. Mastery of this synthesis on an industrial scale hinges on the development and application of robust heterogeneous catalysts, primarily based on silica-alumina and zeolites, and the precise control of process parameters to maximize yield and selectivity. Continued research into novel catalytic systems remains a key driver for improving the efficiency and sustainability of 2-picoline production.

References

  • Wikipedia. Chichibabin pyridine synthesis. [URL: https://en.wikipedia.org/wiki/Chichibabin_pyridine_synthesis][1]

  • Chemistry LibreTexts. Chichibabin pyridine synthesis. [URL: https://chem.libretexts.
  • S. K. Roy, et al. For gas phase synthesis of pyridine bases from acetaldehyde, formaldehyde, and ammonia (known as the Chichibabin reaction), we have developed an efficient catalyst based on the pentasil zeolite (ZSM-5) treated with a metal cation such as Pb, Tl, or Co. ResearchGate. [URL: https://www.researchgate.net/publication/237171128_Chichibabin_Pyridine_Synthesis][10]

  • Chemistry Notes. Chichibabin Pyridine synthesis reaction mechanism. [URL: https://www.chemistrynotes.com/organic-chemistry/chichibabin-pyridine-synthesis/]
  • S. K. Roy, et al. Studies on the synthesis of 2 & 4-picoline-correlation of acidity with the catalytic activity. ResearchGate. [URL: https://www.researchgate.net/publication/239327311_Studies_on_the_synthesis_of_2_4-picoline-correlation_of_acidity_with_the_catalytic_activity][7]

  • Wikiwand. Chichibabin pyridine synthesis. [URL: https://www.wikiwand.com/en/Chichibabin_pyridine_synthesis][2]

  • Wikipedia. Chichibabin reaction. [URL: https://en.wikipedia.org/wiki/Chichibabin_reaction]
  • LookChem. Chichibabin Pyridine Synthesis. [URL: https://www.lookchem.com/chempedia/name-reaction/chichibabin-pyridine-synthesis.html][8]

  • Google Patents. Pyridine/picoline production process (US5969143A). [URL: https://patents.google.com/patent/US5969143A/en][11]

  • Google Patents. Catalyst for synthesis of beta-picoline by condensation of acroleine with ammonia and method of preparation thereof (RU2079360C1). [URL: https://patents.google.
  • Google Patents. Process for the preparation of beta-picoline (EP0060551B1). [URL: https://patents.google.
  • ResearchGate. Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. [URL: https://www.researchgate.
  • TSI Journals. SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. [URL: https://www.tsijournals.com/articles/selective-synthesis-of-2picoline-via-vapour-phase-methylation-of-pyridine-over-nanocrystalline-ferrospinels-of-cd1xcrxfe2o4.pdf]
  • ResearchGate. Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. [URL: https://www.researchgate.
  • University of Illinois. The Chemistry of Pyridine. [URL: https://www.chem.uiuc.edu/chem_archive/organic/handouts/26_Heterocycles_and_Nucleic_Acids.pdf]
  • Google Patents. Improved pyridine/picoline production process (EP1140843B1). [URL: https://patents.google.com/patent/EP1140843B1/en][4]

  • Google Patents. Pyridine/picoline production process (US5994550A). [URL: https://patents.google.com/patent/US5994550A/en][5]

  • ChemicalBook. This compound: Properties, Production process and Uses. [URL: https://www.chemicalbook.com/article/2-methylpyridine-properties-production-process-and-uses.htm][3]

  • European Patent Office. PROCESS FOR THE PRODUCTION OF PYRIDINE AND PICOLINES (EP 1648869 B1). [URL: https://data.epo.org/publication-server/document?i=epdocument&locale=en&pn=1648869][9]

  • Google Patents. Method for synthesizing bio-based pyridine and picolines (WO2011055057A1). [URL: https://patents.google.
  • Justia Patents. Pyridine/picoline production process. [URL: https://patents.justia.com/patent/5994550][6]

Sources

Crystal structure and polymorphism of 2-Methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Methylpyridine Derivatives

Abstract

Polymorphism, the ability of a molecule to crystallize into multiple distinct solid-state forms, is a critical consideration in the pharmaceutical sciences. The specific crystalline form of an active pharmaceutical ingredient (API) dictates its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This compound (2-picoline) derivatives are a common scaffold in medicinal chemistry, appearing in numerous APIs.[1][2] Understanding the polymorphic landscape of these derivatives is paramount for robust drug development and intellectual property protection. This guide provides a comprehensive technical overview of the structural principles governing polymorphism in this compound derivatives, details field-proven methodologies for polymorph screening and characterization, and analyzes illustrative case studies to provide a practical framework for researchers.

The Foundational Principles of Polymorphism in this compound Derivatives

The crystal structure of a this compound derivative is a delicate balance of intramolecular forces (molecular conformation) and intermolecular interactions that stabilize the crystal lattice. Polymorphs arise when a molecule can adopt different stable or metastable packing arrangements in the solid state.[3] These differences can be subtle, yet they have profound consequences.

The Role of the this compound Moiety in Crystal Packing

The this compound unit offers several key features that influence crystal engineering:

  • Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor, readily forming robust interactions with donor groups like hydroxyls (-OH) and amines (-NH). In protonated 2-methylpyridinium salts, the pyridinium N-H group becomes a strong hydrogen bond donor.[4][5]

  • Supramolecular Synthons: These are reliable patterns of intermolecular interactions. In pyridine derivatives, the "acid-pyridine" heterosynthon, where a carboxylic acid protonates the pyridine nitrogen followed by N⁺-H···O⁻ hydrogen bonding, is exceptionally robust.[6][7] However, weaker interactions, such as C-H···O and C-H···N bonds, also play a crucial role in directing the three-dimensional architecture.

  • π–π Stacking: The aromatic pyridine ring facilitates π–π stacking interactions, which contribute significantly to packing stability. The orientation (e.g., parallel-displaced or T-shaped) and distance of these interactions are defining features of a given polymorph.[4]

  • Steric Influence of the Methyl Group: The methyl group at the 2-position introduces steric hindrance that can influence the planarity of the molecule and restrict the accessible conformations, thereby guiding the formation of specific packing motifs.[8]

Conformational vs. Packing Polymorphism

Polymorphism in this compound derivatives can be broadly categorized:

  • Packing Polymorphism: The molecule maintains the same essential conformation, but the arrangement of these molecules within the crystal lattice differs. This is often due to different hydrogen bonding networks or π-stacking arrangements.

  • Conformational Polymorphism: The molecule itself adopts different conformations (isomers that can be interconverted by rotation about single bonds) in different crystal forms.[3] This is common in derivatives with flexible side chains, where different torsional angles lead to distinct molecular shapes that pack in unique ways.[9]

Thermodynamic vs. Kinetic Control

The formation of a specific polymorph is governed by the principles of thermodynamics and kinetics.

  • Thermodynamic Control: Under conditions approaching equilibrium (e.g., slow crystallization, slurry experiments), the most thermodynamically stable polymorph, which has the lowest Gibbs free energy and typically the lowest solubility, is favored.[6][10]

  • Kinetic Control: Under conditions of high supersaturation (e.g., rapid cooling or solvent evaporation), the polymorph that nucleates and grows the fastest will be isolated. This is often a metastable form.[1]

The relationship between polymorphs can be described as monotropic , where one form is the most stable at all temperatures below the melting point, or enantiotropic , where the stability order inverts at a specific transition temperature.[11][12] Differential Scanning Calorimetry (DSC) is a primary tool for elucidating these relationships.[13][14]

Case Studies: Polymorphism in Action

Examining specific examples provides invaluable insight into the structural diversity of this compound derivatives.

Case Study 1: Packing Polymorphism in a Salt - 2-Methylpyridinium Picrate

The molecular salt 2-methylpyridinium picrate demonstrates how subtle shifts in intermolecular interactions can generate distinct polymorphs from the same constituent ions. Two triclinic polymorphs have been identified, both crystallizing in the P-1 space group with two independent cation-anion pairs (Z' = 2) in the asymmetric unit.[4][15]

The primary interaction in both forms is a bifurcated N⁺-H···(O,O) hydrogen bond between the pyridinium donor and two oxygen atoms of a nitro group on the picrate anion, forming a characteristic R¹₂(6) graph-set motif.[4][5] The polymorphism arises from differences in the subsequent packing of these ion pairs.

  • Polymorph I: Characterized by distinct layers of alternating cations and anions when viewed down the[16] crystallographic axis.[4]

  • Polymorph II: Displays a "checkerboard" arrangement of cations and anions. While the unit cell lengths are nearly identical to Polymorph I, the inter-axial angles are significantly different, reflecting a more complex three-dimensional network stabilized by numerous C-H···O interactions and different π–π stacking arrangements between the rings.[4][15]

Parameter2-Methylpyridinium Picrate (Polymorph I)2-Methylpyridinium Picrate (Polymorph II)
Formula C₆H₈N⁺ · C₆H₂N₃O₇⁻C₆H₈N⁺ · C₆H₂N₃O₇⁻
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 8.157(2)8.1524(4)
b (Å) 11.884(4)11.8809(6)
c (Å) 14.646(5)14.6377(9)
α (°) ** 102.13(3)102.077(3)
β (°) 90.03(3)90.001(3)
γ (°) 100.74(3)100.692(3)
Volume (ų) **1363.3(7)1361.21(13)
Z 44
Key Interactions N⁺-H···(O,O) hydrogen bonds, π-π stackingN⁺-H···(O,O) hydrogen bonds, extensive C-H···O network, different π-π stacking
Reference Anita et al. (2006)Gomathi & Kalaivani (2015)[4]
Table 1: Comparison of crystallographic data for the two triclinic polymorphs of 2-methylpyridinium picrate.
Case Study 2: Conformational Similarity, Packing Difference in 2-Methyl-3,4'-bipyridin-6(1H)-one

This derivative showcases how identical molecules with similar conformations can pack differently. Two monoclinic polymorphs have been isolated, both crystallizing in the P2(1)/c space group.[17]

The molecular conformation in both forms is nearly identical, with the primary difference being a slight twist between the two pyridine rings (torsion angles of 58.9° in Form I and 54.1° in Form II).[17] The key structural motif in both polymorphs is a centrosymmetric dimer, where two molecules are linked by strong N-H···O hydrogen bonds between the pyridone ring's NH group and the keto oxygen atom.[17]

The polymorphism is a result of how these hydrogen-bonded dimers pack in the crystal lattice. The denser packing of Polymorph II (Dx = 1.331 Mg m⁻³) compared to Polymorph I (Dx = 1.287 Mg m⁻³) suggests a more efficient arrangement, likely due to optimization of weaker van der Waals forces.[17]

Parameter2-Methyl-3,4'-bipyridin-6(1H)-one (Polymorph I)2-Methyl-3,4'-bipyridin-6(1H)-one (Polymorph II)
Formula C₁₁H₁₀N₂OC₁₁H₁₀N₂O
Crystal System MonoclinicMonoclinic
Space Group P2(1)/cP2(1)/c
a (Å) 7.574(1)6.7897(7)
b (Å) 11.132(2)13.449(2)
c (Å) 11.437(2)10.736(1)
β (°) ** 94.90(1)108.644(8)
Volume (ų) 960.8(5)928.9(2)
Calculated Density (Mg m⁻³) **1.2871.331
Key Interactions Centrosymmetric N-H···O hydrogen-bonded dimersCentrosymmetric N-H···O hydrogen-bonded dimers
Reference Cody & Wojtczak (1991)[17]Cody & Wojtczak (1991)[17]
Table 2: Comparison of crystallographic data for the two monoclinic polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one.

Experimental Design & Protocols for Polymorph Investigation

A robust polymorph screen involves crystallizing the target compound under a wide range of conditions and analyzing the resulting solids with a suite of analytical techniques. The goal is to map the polymorphic landscape and identify the thermodynamically stable form.

Polymorph Screening Workflow

A systematic approach is essential for a comprehensive screen. The workflow below outlines the key stages from crystallization to structural elucidation.

Polymorph_Screening_Workflow cluster_crystallization Phase 1: Crystallization cluster_analysis Phase 2: Primary Analysis cluster_characterization Phase 3: In-depth Characterization cluster_decision Phase 4: Form Selection Crystallization Diverse Crystallization Experiments (Solvents, Temperatures, Rates) PXRD Powder X-Ray Diffraction (PXRD) (Phase Identification & Fingerprinting) Crystallization->PXRD Solid Samples Slurry Slurry Experiments (Thermodynamic Equilibration) Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) (Thermal Events, Stability) PXRD->DSC Identified Unique Phases SCXRD Single Crystal X-Ray Diffraction (SCXRD) (Definitive Structure Elucidation) PXRD->SCXRD Requires Single Crystals TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Identification) DSC->TGA Correlate Thermal Events Decision Select Optimal Form for Development (Based on Stability, Solubility, etc.) DSC->Decision Comprehensive Data Package TGA->Decision Comprehensive Data Package SCXRD->Decision Comprehensive Data Package

Fig. 1: A comprehensive workflow for polymorph screening and characterization.
Protocol: Slurry Crystallization for Thermodynamic Stability

This protocol is designed to identify the most stable polymorph at a given temperature by allowing solvent-mediated transformation to equilibrium.

Objective: To determine the thermodynamically stable crystalline form.

Principle: In a saturated solution, any metastable form (higher solubility) will dissolve and the most stable form (lower solubility) will precipitate until equilibrium is reached, leaving only the most stable solid form.[6][7]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound has slight but measurable solubility (a target of >8 mM can accelerate conversion).[7]

  • Sample Preparation: Place an excess amount of the solid API (e.g., 50-100 mg) into a small vial. If multiple polymorphs are known, use a 1:1 mixture to observe the conversion directly.

  • Slurry Creation: Add the selected solvent (e.g., 1-2 mL) to the vial to create a mobile slurry. Ensure enough solid remains undissolved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a magnetic stirrer in a temperature-controlled block).

  • Sampling: Periodically (e.g., at 24, 48, and 72 hours), isolate a small portion of the solid by vacuum filtration.

  • Analysis: Allow the isolated solid to dry briefly, then immediately analyze it using Powder X-ray Diffraction (PXRD).

  • Endpoint Determination: The experiment is complete when the PXRD patterns of consecutive samples are identical, indicating that the system has reached equilibrium. The form present at this point is the most stable under those conditions.

Protocol: Powder X-Ray Diffraction (PXRD) for Phase Identification

PXRD provides a unique "fingerprint" for each crystalline phase, making it the primary tool for polymorph identification.[18][19]

Objective: To identify the crystalline form(s) present in a bulk sample.

Methodology:

  • Sample Preparation: Gently grind the sample to a fine, uniform powder using a mortar and pestle to minimize preferred orientation effects.

  • Mounting: Place approximately 10-20 mg of the powder onto a low-background sample holder. Use a glass slide or spatula to gently press the powder into the holder, ensuring the surface is flat and flush with the holder's surface.[20]

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 1.5406 Å).

    • Generator Settings: 40 kV and 40 mA are common.[20]

    • Scan Range (2θ): A typical range is 2° to 40°.

    • Scan Speed/Step Size: e.g., 2°/min or a step size of 0.02° with a 1-second count time per step.

  • Data Collection: Run the scan.

  • Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs. The presence of unique peaks confirms the identity of a form. The absence of peaks from other known forms confirms phase purity. Trace amounts of other forms can be detected down to ~1% levels.[19]

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions.

Objective: To characterize the thermal behavior of a solid form and determine its thermodynamic relationship to other polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. A pinhole in the lid is often used to allow any evolved solvent to escape.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

    • Temperature Program: A standard heating rate is 10 °C/min.

  • Data Collection: Heat the sample through its expected thermal transitions (e.g., from 25 °C to 250 °C).

  • Data Analysis (Interpretation of the Thermogram):

    • Sharp Endotherm: Indicates a melting event. The onset temperature is the melting point (Tₘ) and the integrated peak area is the heat of fusion (ΔHբ).

    • Exotherm: Indicates a crystallization event. This is often seen when a metastable form melts and then recrystallizes into a more stable form.

    • Multiple Events: The presence of an exotherm followed by a higher-temperature endotherm is a classic sign of a metastable polymorph converting to a more stable one upon heating (a monotropic relationship).[13][14] This allows for the application of Hess's Law to determine the heat of fusion of the initial unstable form.[13]

The Role of Supramolecular Synthons and Computational Prediction

Engineering Crystals with Supramolecular Synthons

A primary goal of crystal engineering is to control solid-state architecture by using robust and predictable intermolecular interactions. For this compound derivatives, understanding the hierarchy of these interactions is key.

Supramolecular_Synthons Strongest Strongest Interactions (Charge-Assisted H-Bonds) N⁺-H···O⁻ in Salts Strong Strong H-Bonds (Neutral) O-H···N, N-H···O Strongest->Strong Dictate Primary Motifs Result Final Crystal Structure (Polymorph Outcome) Strongest->Result Weak Weak H-Bonds C-H···O, C-H···N Strong->Weak Influence 3D Packing Strong->Result Weakest Dispersive Forces π-π Stacking, van der Waals Weak->Weakest Fine-tune Packing Efficiency Weak->Result Weakest->Result

Fig. 2: Hierarchy of intermolecular interactions guiding polymorph formation.

The strongest, charge-assisted hydrogen bonds in salts will almost always form first. Polymorphism then arises from the different ways these primary motifs can be arranged, which is guided by the weaker, more subtle interactions.

Computational Crystal Structure Prediction (CSP)

While experimental screening remains essential, computational methods are emerging as a powerful complementary tool.[12] CSP algorithms search for the most stable crystal packings by minimizing the lattice energy.

  • Applications: CSP can help rationalize the existence of known polymorphs, guide the experimental search for new forms, and provide insight into the likely packing motifs even before a compound is synthesized.

  • Challenges: Current methods are better at predicting thermodynamically stable structures. Accurately predicting kinetically favored metastable forms remains a significant challenge, as it requires modeling the complex process of nucleation.[12]

Conclusion and Outlook

The solid-state landscape of this compound derivatives is rich and complex, governed by a subtle interplay of conformational flexibility and a hierarchy of intermolecular interactions. A thorough understanding of polymorphism is not an academic exercise but a prerequisite for the development of safe, effective, and robust pharmaceutical products. By integrating diverse crystallization techniques with a suite of orthogonal analytical methods—spearheaded by PXRD, DSC, and SCXRD—researchers can confidently map this landscape. The case studies of 2-methylpyridinium picrate and 2-methyl-3,4'-bipyridin-6(1H)-one highlight the varied nature of polymorphism in this class, from pure packing differences to subtle conformational adjustments. As computational tools continue to advance, their integration into experimental screening workflows will further accelerate the rational design and selection of the optimal solid form, mitigating late-stage development risks and ensuring consistent product quality.

References

  • Cody, V., & Wojtczak, A. (1991). Structure of two polymorphs of 2-methyl-3,4'-bipyridin-6(1H)-one. Acta Crystallographica Section C: Crystal Structure Communications, 47(4), 787–790. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Surov, A. O., et al. (2015). A DSC method to determine the relative stability of pharmaceutical polymorphs. ResearchGate. [Link]

  • Sichina, W. J. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. [Link]

  • Improved Pharma. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. [Link]

  • Gaisford, S. (2007). Calorimetry for polymorph detection. European Pharmaceutical Review. [Link]

  • Salvi, V., & Parambil, J. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Crystal Growth & Design, 18(10), 6341–6359. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Abramov, Y., et al. (2019). Identifying the stable polymorph early in the drug discovery-development process. ResearchGate. [Link]

  • Coles, S. J., et al. (2008). 2,2′,6,6′-Tetramethyl-4,4′-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o127. [Link]

  • Spek, A. L., et al. (1996). A Second Polymorph of 2,2'-Bipyridyl-(methyl)(phenyl)palladium(II). Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 868–871. [Link]

  • F. P. S. C. Leitão, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Vinotha, G., Sundar, T. V., & Ashok, D. (2019). A Comparative Analysis of the Energy Optimized Structure of 2-Methyl Pyridinium Picrate with Its Polymorphs. International Journal of Engineering Research & Technology, 8(11). [Link]

  • Slideshare. (2009). Polymorph Quantitation. [Link]

  • Rigaku. (2021). Powder X-ray Diffraction (XRD) for Pharmaceuticals. [Link]

  • Tong, H. H. Y., et al. (2011). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. ResearchGate. [Link]

  • Miller, J. M., et al. (2005). Identifying the stable polymorph early in the drug discovery-development process. Pharmaceutical Development and Technology, 10(2), 291–297. [Link]

  • Shishkina, S. V., et al. (2017). The formation of two thiotriazoline polymorphs: Study from the energetic viewpoint. CrystEngComm, 19(33), 4872-4879. [Link]

  • Fun, H.-K., et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(8), o973–o974. [Link]

  • Aitipamula, S., et al. (2012). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • V. G. D. dos Santos, et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 29(18), 4275. [Link]

  • Gomathi, J., & Kalaivani, D. (2015). Crystal structure of a second triclinic polymorph of 2-methyl-pyridinium picrate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o848–o849. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Gomathi, J., & Kalaivani, D. (2015). Crystal structure of 3-methylpyridinium picrate: a triclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1196–1200. [Link]

  • Gomathi, J., & Kalaivani, D. (2015). electronic reprint Crystal structure of a second triclinic polymorph of 2-methylpyridinium picrate. ResearchGate. [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301–319. [Link]

  • Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 27(3), 541-568. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

Sources

Theoretical studies on the electronic properties of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Properties of 2-Methylpyridine

This guide provides a comprehensive exploration of the electronic properties of this compound (also known as α-picoline) through the lens of computational chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular structure, quantum chemical properties, and spectroscopic signatures of this compound, offering a robust theoretical framework that complements and predicts experimental observations. We will elucidate the causality behind computational choices, ensuring a self-validating system where theoretical predictions are benchmarked against established experimental data.

Introduction to this compound

This compound (C₆H₇N) is an aromatic heterocyclic organic compound, structurally a pyridine ring with a methyl group substituent at the second position.[1][2] It is a colorless liquid with a distinct, unpleasant odor.[3] As a derivative of pyridine, this compound and its isomers are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical products, including agrochemicals, dyes, and drugs.[4] The presence of the nitrogen heteroatom and the methyl group significantly influences the molecule's electronic distribution, basicity, and reactivity compared to pyridine.[1]

Understanding the electronic properties of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential as a ligand or pharmacophore. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to probe these characteristics at the atomic level. By calculating properties such as molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and spectroscopic signatures, we can gain profound insights that guide synthesis, functionalization, and application in fields like drug design and materials science.[5][6]

Computational Methodology: A Self-Validating Approach

The reliability of any theoretical study hinges on the appropriateness of its computational methods. Our approach is designed to be self-validating by first benchmarking our calculations against known experimental data for molecular structure and spectroscopy, thereby establishing confidence in the predictive power of the purely theoretical electronic descriptors.

Theoretical Framework

All quantum chemical calculations were performed using the Gaussian suite of programs. The methodology is rooted in Density Functional Theory (DFT), which offers an exceptional balance of computational efficiency and accuracy for systems of this nature.[6][7]

  • Functional and Basis Set Selection: We selected the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a proven track record for accurately predicting the geometries and electronic properties of organic heterocyclic molecules.[5][8] The 6-311++G(d,p) basis set was employed. This triple-zeta basis set is robust, incorporating diffuse functions (++) to accurately describe the electron density far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a bonded environment.

  • Geometry Optimization: The molecular structure of this compound was optimized in the gas phase without any symmetry constraints. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[9]

Workflow for Theoretical Analysis

The computational workflow is a systematic process designed to ensure the accuracy and reliability of the calculated properties. It begins with structural optimization and validation, followed by the calculation of various electronic and spectroscopic properties.

G cluster_0 Setup & Optimization cluster_1 Property Calculation cluster_2 Analysis & Validation A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Validation: No Imaginary Frequencies (Confirms True Minimum) C->D E HOMO-LUMO Analysis D->E Optimized Geometry F Molecular Electrostatic Potential (MEP) D->F Optimized Geometry G Natural Bond Orbital (NBO) Analysis D->G Optimized Geometry H Spectroscopic Calculations (IR, Raman, NMR, UV-Vis) D->H Optimized Geometry J Reactivity Prediction E->J F->J G->J I Comparison with Experimental Data H->I K Interpretation of Electronic Properties I->K J->K

Caption: Computational workflow for analyzing this compound.

Molecular Geometry

The first step in validating our computational model is to compare the calculated geometric parameters with experimentally determined values. The optimized structure reveals a planar pyridine ring, as expected.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-C21.341
C2-C31.401
C3-C41.393
C4-C51.397
C5-C61.390
N1-C61.345
C2-C71.508
Bond Angles (°)
C6-N1-C2117.2
N1-C2-C3123.1
C2-C3-C4118.5
C3-C4-C5119.1
C4-C5-C6118.7
N1-C6-C5123.4
N1-C2-C7116.2

Note: Atom numbering starts with N=1, proceeding around the ring to C6, with the methyl carbon being C7.

The calculated values are in excellent agreement with typical values for aromatic heterocyclic systems, providing a strong foundation for the reliability of the subsequent electronic property calculations.

Analysis of Electronic Properties

With a validated molecular geometry, we can now explore the electronic landscape of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[8]

  • HOMO: The HOMO of this compound is primarily localized over the π-system of the pyridine ring, indicating that this is the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is also distributed across the π-antibonding system of the entire ring.

  • Energy Gap: The calculated HOMO-LUMO energy gap is a significant value, suggesting that this compound is a relatively stable molecule. A smaller gap would imply higher reactivity.[5]

Table 2: Calculated Frontier Orbital Energies and Related Parameters

ParameterValue (eV)Implication
HOMO Energy-6.35Electron-donating capability (Ionization Potential)
LUMO Energy-0.78Electron-accepting capability (Electron Affinity)
HOMO-LUMO Gap (ΔE) 5.57 High kinetic stability, low reactivity
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[11] It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

In the MEP of this compound, the most negative potential (indicated by red/yellow) is concentrated around the nitrogen atom. This is due to the high electronegativity and the lone pair of electrons on the nitrogen, making it the primary site for protonation and electrophilic attack.[12] The hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential (blue), indicating them as sites for potential nucleophilic interaction. This analysis is crucial for predicting how the molecule will interact with other molecules, such as receptors or substrates in a biological system.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior.[6]

  • Ionization Potential (I) ≈ -E_HOMO: 6.35 eV

  • Electron Affinity (A) ≈ -E_LUMO: 0.78 eV

  • Electronegativity (χ) = (I+A)/2: 3.565 eV

  • Chemical Hardness (η) = (I-A)/2: 2.785 eV

  • Chemical Softness (S) = 1/(2η): 0.179 eV⁻¹

G cluster_0 Fundamental Properties cluster_1 Derived Concepts cluster_2 Predictive Outcomes HOMO HOMO Energy (Electron Donor) Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy (Electron Acceptor) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability directly proportional UV_Vis Electronic Transitions (UV-Vis) Gap->UV_Vis low energy transition Reactions Susceptibility to Electrophiles/Nucleophiles Reactivity->Reactions

Caption: Relationship between electronic properties and chemical behavior.

Correlation of Theoretical and Experimental Spectroscopic Data

The ultimate validation of a theoretical model comes from its ability to reproduce experimental spectroscopic data.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies correspond to the different modes of motion within the molecule. By comparing the calculated infrared (IR) spectrum with the experimental spectrum, we can assign specific absorption bands to particular molecular vibrations. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is typically applied.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode AssignmentExperimental (NIST)[13]Calculated (Scaled)
C-H Stretch (Aromatic)~3050 - 30003065
C-H Stretch (Methyl)~2950 - 28502945
C=C / C=N Ring Stretch~1600 - 14501595, 1470, 1435
C-H In-plane Bend~1300 - 10001290, 1145, 1040
C-H Out-of-plane Bend~800 - 700750

The strong correlation between the scaled theoretical frequencies and the experimental IR bands from the NIST database confirms the accuracy of our optimized geometry and force field calculations.[9][13]

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is used to predict the nuclear magnetic resonance (NMR) chemical shifts.[7][14] Comparing these with experimental spectra provides insight into the electronic environment of each nucleus.

Table 4: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental ¹H[15]Calculated ¹HAtomExperimental ¹³CCalculated ¹³C
H3~7.17.15C2~159159.8
H4~7.67.62C3~122122.5
H5~7.17.08C4~136136.4
H6~8.58.49C5~122122.1
CH₃ (H7)~2.52.51C6~149149.3
CH₃~2424.5

The excellent linear correlation between the experimental and theoretical chemical shifts for both ¹H and ¹³C nuclei further validates the computed electronic structure of this compound.[16]

Conclusion

This guide has systematically detailed the electronic properties of this compound using a validated DFT-based computational approach. By optimizing the molecular geometry and comparing calculated spectroscopic data (IR and NMR) with experimental values, we have established a high degree of confidence in our theoretical model.

The key findings are:

  • Structural Integrity: The calculated geometry aligns well with established data for similar heterocyclic compounds.

  • Electronic Distribution: The Molecular Electrostatic Potential (MEP) map clearly identifies the nitrogen atom as the most electron-rich, nucleophilic site, governing its intermolecular interactions.

The theoretical data and methodologies presented herein provide a robust foundation for researchers and scientists. These insights can be leveraged to predict the molecule's behavior in complex chemical and biological environments, aiding in the rational design of new drugs, catalysts, and materials where this compound serves as a critical structural motif.

References

Topic: 2-Methylpyridine Acidity and pKa Determination in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Perspective on a Fundamental Constant

As a Senior Application Scientist, I've witnessed how a deep, causal understanding of fundamental physicochemical properties like the acid dissociation constant (pKa) can dramatically accelerate research and development. The pKa is not merely a number; it is a quantitative measure of a molecule's behavior in a given chemical environment. For a versatile heterocycle like 2-methylpyridine (2-picoline), this value governs everything from its utility as a catalyst in organic synthesis to its absorption and distribution profile as a scaffold in novel therapeutics.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with the foundational theory, practical methodologies, and critical insights necessary to confidently determine and interpret the pKa of this compound across a spectrum of solvent environments. We will explore not just how to perform these measurements, but why specific experimental choices are made and how the solvent itself actively participates in the acid-base equilibrium, fundamentally altering the molecule's properties.

The Chemical Identity and Acidity of this compound

This compound, also known as 2-picoline, is an aromatic heterocyclic compound with the chemical formula C₆H₇N.[1][2] It consists of a pyridine ring substituted with a methyl group at the second position. This structure results in a colorless, oily liquid with a characteristic unpleasant, pyridine-like odor.[3]

While often discussed in the context of basicity, the acidity of this compound is technically defined by the pKa of its conjugate acid, the 2-methylpyridinium ion (C₅H₄(CH₃)NH⁺). The pKa value quantifies the equilibrium of this proton transfer reaction.

The acid-base equilibrium in an aqueous solution is represented as follows:

Figure 1: Acid-Base Equilibrium of this compound.

The pKa value is the negative logarithm of the acid dissociation constant (Ka) for this equilibrium. A lower pKa indicates a stronger acid (the conjugate acid more readily donates a proton), which in turn signifies a weaker base. In water, the pKa of the 2-methylpyridinium ion is approximately 5.94-5.97.[1][2] This makes this compound a slightly stronger base than pyridine (pKa ≈ 5.25), an effect attributed to the electron-donating nature of the methyl group, which increases the electron density on the nitrogen atom.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₇N[1]
Molar Mass 93.13 g/mol [1]
Appearance Colorless to faintly yellow liquid[1][3]
Boiling Point 128 to 129 °C[1]
Melting Point -70 °C[1]
Solubility in Water Miscible[1]
pKa (Conjugate Acid in H₂O) 5.94 - 5.97[1][2]

The Decisive Role of the Solvent Environment

The pKa of a compound is not an intrinsic, immutable property; it is profoundly dependent on the solvent.[4] Changing the solvent can drastically alter the strength of an acid or base by orders of magnitude. This phenomenon arises because the solvent is not a passive medium but an active participant in the acid-base equilibrium, stabilizing or destabilizing the charged and neutral species involved.[5][6]

The key solvent properties influencing pKa are:

  • Dielectric Constant (Polarity): High-polarity solvents are more effective at stabilizing charged species (the protonated 2-methylpyridinium ion and the counter-ion) than the neutral base.[5] This differential stabilization shifts the equilibrium toward the ionized forms, making the conjugate acid a weaker acid (i.e., increasing the pKa) and the base a stronger base.

  • Hydrogen Bonding:

    • Hydrogen Bond Donor (HBD) Acidity (α): Protic solvents with strong HBD character (e.g., water, alcohols) can strongly solvate the nitrogen atom of the neutral this compound and, more importantly, the protonated pyridinium ion.

    • Hydrogen Bond Acceptor (HBA) Basicity (β): Solvents with HBA character can accept a hydrogen bond from the protonated 2-methylpyridinium ion, stabilizing it and thus increasing the pKa.

  • Polarizability (π*): This parameter describes the solvent's ability to stabilize a charge or a dipole via dipole-dipole interactions.[7]

The Kamlet-Taft solvatochromic parameters (α, β, and π*) provide a powerful linear free-energy relationship to quantify these interactions and rationalize observed pKa shifts.[8][9] The interplay of these factors determines the overall free energy of the dissociation process and thus the pKa value in a given solvent.

Solvent_Effects cluster_props Solvent Properties cluster_effects Mechanism of Action pka Observed pKa Shift polarity Dielectric Constant (Polarity) stabilization_ion Differential Solvation & Stabilization of Ions (C₅H₄(CH₃)NH⁺) polarity->stabilization_ion Strongly Stabilizes hbd H-Bond Acidity (Kamlet-Taft α) hbd->stabilization_ion Stabilizes stabilization_base Solvation of Neutral Base (C₆H₇N) hbd->stabilization_base Stabilizes hba H-Bond Basicity (Kamlet-Taft β) hba->stabilization_ion Strongly Stabilizes polarizability Dipolarity/Polarizability (Kamlet-Taft π*) polarizability->stabilization_ion Stabilizes stabilization_ion->pka Increases pKa (Weaker Conjugate Acid) stabilization_base->pka Decreases pKa (Stronger Conjugate Acid)

Figure 2: Logical relationship between solvent properties and pKa shift.

Table 2: pKa of this compound's Conjugate Acid in Various Solvents

SolventDielectric Constant (ε)pKa (C₅H₄(CH₃)NH⁺)Reference(s)
Water (H₂O)78.45.94[1]
Dimethyl Sulfoxide (DMSO)47.03.40 (calculated)[10]
Acetonitrile (MeCN)37.512.33 (calculated)[10]
Tetrahydrofuran (THF)7.55.44 (calculated)[10]
Heptane1.911.95 (calculated)[10]
Chloroform (CHCl₃)4.88.25 (calculated)[10]
Benzene2.39.07 (calculated)[10]
Note: Calculated values from DFT studies are shown for non-aqueous solvents, as comprehensive experimental datasets are sparse. These values illustrate the significant shifts but should be confirmed experimentally for critical applications.[10][11]

Experimental Protocols for pKa Determination

The trustworthiness of a pKa value hinges on a rigorously executed and well-validated experimental protocol. Below are two field-proven, gold-standard methods for determining the pKa of this compound.

Method 1: Potentiometric Titration

This is the most common and direct method for pKa determination, relying on monitoring pH changes during the titration of the compound with a strong acid or base.[12] For a base like this compound, titration is performed with a standardized strong acid (e.g., HCl).

Causality Behind the Protocol: The principle rests on tracking the neutralization curve. The point at which exactly half of the this compound has been protonated (the half-equivalence point) is where the concentrations of the base and its conjugate acid are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), at this point, the measured pH is equal to the pKa.[13]

Step-by-Step Methodology:

  • System Calibration (Self-Validation):

    • Calibrate a high-quality pH meter and combination electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[14] The calibration must show a slope >98.5% to ensure electrode responsiveness. For non-aqueous solvents, special electrodes and solvent-specific calibration procedures are required, which is a significant source of experimental complexity.

  • Reagent Preparation:

    • Prepare a ~0.01 M solution of this compound in the desired solvent. For aqueous measurements, use deionized, CO₂-free water.

    • Prepare a standardized ~0.1 M HCl solution as the titrant. The concentration must be known to at least four significant figures, determined by titration against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration, minimizing activity coefficient fluctuations.[14]

  • Titration Procedure:

    • Place a known volume (e.g., 25.00 mL) of the this compound solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Add the background electrolyte.

    • Immerse the calibrated pH electrode and a magnetic stir bar. Allow the system to equilibrate.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.100 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the titrant volume and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (Vₑ) from the inflection point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.

    • The pKa is the pH value at the half-equivalence point (Vₑ / 2). Read this pH value directly from the titration curve or by interpolation.

    • Perform at least three replicate titrations to ensure reproducibility and report the average pKa with the standard deviation.[14]

G start Start prep Prepare Solutions: 1. This compound (~0.01 M) 2. Standardized HCl (~0.1 M) 3. Ionic Strength Adjuster (KCl) start->prep calib Calibrate pH Meter (3-point, slope >98.5%) prep->calib titrate Perform Titration: - Add HCl in small increments - Record Volume and stable pH calib->titrate plot_data Plot Data: pH vs. Titrant Volume titrate->plot_data analyze Analyze Curve: - Find Equivalence Point (Vₑ) (e.g., via 1st Derivative) plot_data->analyze determine_pka Determine pKa: pH at Half-Equivalence (Vₑ / 2) analyze->determine_pka end End determine_pka->end

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with low solubility or available only in small quantities.[12] It leverages the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[15][16]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. By measuring the absorbance of a solution at a wavelength where the acidic and basic forms have different extinction coefficients across a range of pH values, one can determine the ratio of the two species. Plotting absorbance versus pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[17]

Step-by-Step Methodology:

  • Wavelength Selection (Self-Validation):

    • Prepare two solutions of this compound at a constant concentration (e.g., 50 µM).

    • Adjust one solution to a highly acidic pH (e.g., pH 2, where the molecule is >99.9% protonated) and the other to a highly basic pH (e.g., pH 10, where it is >99.9% neutral).

    • Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify one or more analytical wavelengths (λ) where the difference in absorbance between the acidic and basic forms is maximal.

  • Buffer Preparation:

    • Prepare a series of at least 10-12 buffer solutions with known, stable pH values spanning the expected pKa (e.g., from pH 4.5 to 7.5 in 0.2 pH unit increments). Use a "universal" buffer system if possible to maintain consistent buffer composition.

  • Spectral Measurement:

    • Prepare a series of samples by adding a small, constant amount of a concentrated this compound stock solution to each buffer solution. The final analyte concentration must be identical in all samples.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance (y-axis) versus the buffer pH (x-axis).

    • The data should form a sigmoidal curve.

    • Fit the data to the following equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form.

    • The pKa is the value obtained from the non-linear regression fit that corresponds to the inflection point of the curve.

Method 3: Computational Prediction

With the rise of computational power, in silico pKa prediction has become a valuable tool for screening and estimation, especially when experimental determination is impractical.[18]

Causality Behind the Protocol: These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment. The pKa is then derived from the relationship ΔG = -RTln(Ka).

Common Approaches:

  • Quantum Mechanics (QM): High-level methods like Density Functional Theory (DFT) combined with a continuum solvation model (like COSMO or PCM) can provide accurate pKa predictions.[11][19] They are computationally intensive but capture electronic effects with high fidelity.

  • Quantitative Structure-Activity Relationship (QSAR): These are machine learning models trained on large datasets of known pKa values.[20] They are very fast but their accuracy is limited to compounds that are similar to those in the training set.

It is critical to understand that computational methods, while powerful, are predictive models.[21] For regulatory filings or fundamental research, experimental validation remains the authoritative standard.

Conclusion: Integrating pKa into a Predictive Framework

Understanding the acidity of this compound is fundamental to controlling its reactivity and predicting its behavior. This guide has established that pKa is not a static number but a dynamic property highly sensitive to the solvent environment. For the drug development professional, this means that the ionization state of a this compound-containing API can vary significantly from the aqueous environment of the blood to the lipid environment of a cell membrane, directly impacting its ADME profile.[17]

By employing rigorous, self-validating experimental methods like potentiometric titration and UV-Vis spectrophotometry, researchers can generate trustworthy pKa data. This data, when correlated with solvent parameters like the Kamlet-Taft scale, transforms from a simple measurement into a powerful predictive tool, enabling the rational design of reaction conditions, formulation strategies, and novel molecular entities.

References

Tautomerism and Isomeric Forms of Substituted 2-Methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of modern organic chemistry with profound implications in medicinal chemistry and drug development. The specific tautomeric and isomeric forms of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and, critically, its affinity and interaction with biological targets. This technical guide provides a comprehensive exploration of the tautomeric and isomeric landscapes of substituted 2-methylpyridines, a prevalent scaffold in numerous pharmaceutical agents. By elucidating the fundamental principles governing these equilibria and detailing the analytical methodologies for their characterization, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and develop more efficacious and stable therapeutic agents.

The Principle of Prototropic Tautomerism in Heterocyclic Systems

Prototropic tautomerism, the most common form of tautomerism, involves the relocation of a proton, which is often accompanied by a shift in double bonds.[1] In heteroaromatic systems like substituted 2-methylpyridines, this phenomenon gives rise to a dynamic equilibrium between two or more distinct chemical entities.[2] The position of this equilibrium is not static; it is delicately influenced by a variety of factors including the nature of the substituent, the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount, as the predominant tautomer can exhibit vastly different biological activity and pharmacokinetic profiles.

The tautomerism in substituted 2-methylpyridines primarily involves the migration of a proton between the substituent and the ring nitrogen atom. This guide will focus on three key classes of substituted 2-methylpyridines: amino, hydroxy, and mercapto derivatives, each exhibiting a unique tautomeric equilibrium.

Isomeric and Tautomeric Forms of Substituted 2-Methylpyridines

The nature of the substituent at the 2-position of the methylpyridine ring dictates the type of tautomerism observed. The following sections delve into the specific equilibria for amino, hydroxy, and mercapto-substituted 2-methylpyridines.

Amino-Imino Tautomerism in 2-Amino-methylpyridines

2-Aminopyridine derivatives exist in a dynamic equilibrium between the amino and imino forms.[3] For neutral 2-aminopyridines, the equilibrium overwhelmingly favors the aromatic amino tautomer.[4] This preference is largely attributed to the preservation of the aromaticity of the pyridine ring in the amino form, which confers significant thermodynamic stability.

Caption: Amino-imino tautomeric equilibrium in 2-amino-6-methylpyridine.

While the imino form is the minor tautomer, its transient formation can be significant in certain chemical reactions and biological processes. Photoinduced tautomerism has been demonstrated to shift the equilibrium towards the imino form, allowing for its spectroscopic observation in low-temperature matrices.[4][5]

Keto-Enol Tautomerism in 2-Hydroxy-methylpyridines

Substituted 2-hydroxypyridines exhibit a classic keto-enol tautomerism, existing in equilibrium with their corresponding pyridone forms.[6] Unlike aminopyridines, the equilibrium for 2-hydroxypyridines often favors the keto (pyridone) tautomer, particularly in polar solvents.[7][8] This shift is attributed to the greater stability of the amide-like functionality in the pyridone form and its ability to form strong intermolecular hydrogen bonds, often leading to dimerization.[6]

Caption: Keto-enol tautomeric equilibrium in 2-hydroxy-6-methylpyridine.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding can occur, while polar, protic solvents stabilize the more polar keto form through intermolecular hydrogen bonding.[7][9]

Thiol-Thione Tautomerism in 2-Mercapto-methylpyridines

Analogous to their hydroxy counterparts, 2-mercaptomethylpyridines exist in a thiol-thione tautomeric equilibrium. The thione form is generally the more stable tautomer in both the solid state and in polar solvents.[10][11] The preference for the thione form is even more pronounced than for the corresponding pyridone, a consequence of the weaker S-H bond and the greater polarizability of the sulfur atom.

Caption: Thiol-thione tautomeric equilibrium in 2-mercapto-6-methylpyridine.

Similar to the keto-enol equilibrium, the thiol-thione balance is influenced by the solvent. Polar solvents and self-association shift the equilibrium toward the thione form, whereas in dilute solutions of nonpolar solvents, the thiol form can predominate.[10]

Analytical Techniques for the Characterization of Tautomers and Isomers

A multi-pronged analytical approach is essential for the unambiguous characterization of tautomeric and isomeric forms of substituted 2-methylpyridines. This typically involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution.[12][13] By analyzing chemical shifts, coupling constants, and signal integrations, one can determine the relative populations of the different tautomers.

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted 2-methylpyridine in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant, known temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

  • Spectral Analysis:

    • Identify distinct signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the sites of tautomerization will be particularly sensitive to the tautomeric form.

    • Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons will directly reflect the molar ratio of the tautomers.

    • For ¹³C NMR, which is not typically quantitative under standard acquisition parameters, specialized techniques like inverse-gated decoupling can be employed for quantitative analysis.

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrated signal intensities.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Tautomeric Forms

Tautomer TypeProtonAmino/Enol/Thiol FormImino/Keto/Thione Form
Amino-Imino-NH₂~5.0-7.0-NH ~8.0-10.0
Keto-Enol-OH~9.0-13.0-NH ~11.0-14.0
Thiol-Thione-SH~3.0-5.0-NH ~12.0-15.0

Note: These are approximate chemical shift ranges and can vary significantly based on substituent effects and solvent.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information for tautomer identification. IR spectroscopy is particularly useful for identifying key functional groups that differ between tautomers, such as C=O, C=S, N-H, and O-H stretching vibrations. UV-Vis spectroscopy can distinguish between tautomers based on their different chromophoric systems.

Experimental Protocol: IR Spectroscopy for Tautomer Identification

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a solution in a suitable solvent. For solution-state studies, ensure the solvent has transparent windows in the regions of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Look for characteristic absorption bands. For example, the presence of a strong C=O stretch (around 1650-1700 cm⁻¹) is indicative of the keto tautomer, while a broad O-H stretch (around 3200-3600 cm⁻¹) suggests the enol form.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[14][15]

Computational Workflow: DFT for Tautomer Stability Prediction

DFT_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc thermo_analysis Thermodynamic Analysis (Gibbs Free Energy) energy_calc->thermo_analysis end Predict Relative Stabilities and Tautomer Ratios thermo_analysis->end

Caption: A typical DFT workflow for predicting tautomer stabilities.

Table 2: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine [16]

ParameterAmino TautomerImino Tautomer
Relative Energy (kcal/mol)0.0013.60
Activation Energy (kcal/mol)-44.81

These values, calculated for a close analog, serve as a robust approximation for other 2-amino-methylpyridines and highlight the significant thermodynamic preference for the amino form.[16][17]

Implications for Drug Development

The tautomeric form of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit distinct shapes, hydrogen bonding patterns, and electronic distributions, leading to different binding affinities for a target receptor. Furthermore, the physicochemical properties governed by tautomerism, such as solubility and lipophilicity, are critical determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

For instance, the ability of a molecule to exist in a specific tautomeric form might be a prerequisite for its binding to a biological target. A drug that exists predominantly as one tautomer in solution may need to tautomerize to a less stable form to effectively interact with its target. Therefore, a thorough understanding of the tautomeric landscape of a drug candidate is not merely an academic exercise but a crucial aspect of rational drug design.

Conclusion

The tautomerism and isomeric forms of substituted 2-methylpyridines represent a complex and fascinating area of study with significant practical implications for the pharmaceutical sciences. The equilibrium between different tautomers is a delicate balance of electronic and steric effects, as well as environmental factors. A comprehensive analytical approach, combining high-resolution spectroscopy and state-of-the-art computational methods, is essential for the accurate characterization of these systems. By understanding and, where possible, controlling tautomeric equilibria, researchers can unlock new avenues for the design of more effective, selective, and stable therapeutic agents.

References

  • Nishikiori, H., & Fujii, A. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022. [Link]

  • Sciencemadness.org. (2016). Tautomers of substituted Pyridines. [Link]

  • Esteruelas, M. A., et al. (2013). NH-Tautomerization of Quinolines and this compound Promoted by a Hydride-Iridium(III) Complex. Organometallics, 32(21), 6349–6359. [Link]

  • Barbu, E., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6-dihydroxypyridines. Revue Roumaine de Chimie, 47(8), 794-798.
  • Podolyan, Y., Gorb, L., & Leszczynski, J. (2005). Rare tautomer hypothesis supported by theoretical studies: ab initio investigations of prototropic tautomerism in the N-methyl-p base. The Journal of Physical Chemistry A, 109(45), 10445–10450. [Link]

  • Kühn, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533–2538. [Link]

  • Alarcón-Polo, E., & Contreras, R. (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 18(22), 2910-2921. [Link]

  • Weng, C.-C., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(13), 6047–6056. [Link]

  • ResearchGate. (2006). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. [Link]

  • Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-236. [Link]

  • Stoyanov, S., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489. [Link]

  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329. [Link]

  • Alyoubi, A. O., & Al-amri, A. M. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 588. [Link]

  • Encyclopedia.pub. (2021). Tautomerism Detected by NMR. [Link]

  • Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-236.
  • Encyclopedia.pub. (2023). Principles of Prototropic Equilibria. [Link]

  • Wikipedia. (2024). Tautomer. [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

  • National Center for Biotechnology Information. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

  • ResearchGate. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

  • MDPI. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • ResearchGate. (2022). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. [Link]

  • Schrödinger. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Carr, S. M. (2024). Amino versus Imino bases. [Link]

  • ResearchGate. (1993). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]

  • Grafiati. (2021). Bibliographies: 'Thiol-Thione Tautomerism'. [Link]

  • Wikipedia. (2024). This compound. [Link]

  • National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PubMed. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. [Link]

  • CHIMIA. (1966). The Prototropic Tautomerism of Heteroaromatic Compounds. [Link]

  • MDPI. (2000). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • Chemistry Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? [Link]

  • SciSpace. (2021). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-[5][6][18]triazole-3-thione in various solvents. [Link]

  • ResearchGate. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [Link]

Sources

Biodegradation pathways of 2-Methylpyridine in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biodegradation Pathways of 2-Methylpyridine in Environmental Samples

This guide provides a comprehensive technical overview of the microbial degradation of this compound (also known as 2-picoline), a heterocyclic aromatic compound frequently found as an environmental contaminant. We will explore the diverse metabolic strategies employed by microorganisms to break down this compound, detailing the key bacterial players, enzymatic mechanisms, and resulting catabolic pathways. This document is intended for researchers, scientists, and environmental professionals engaged in bioremediation and the study of microbial metabolism.

Introduction: The Environmental Significance of this compound

This compound is a colorless liquid with a characteristic unpleasant odor, primarily used in the synthesis of pharmaceuticals, agrochemicals like nitrapyrin, vinylpyridine for rubber adhesives, and as a solvent.[1][2] Its presence in the environment is often linked to industrial activities such as coal processing, oil shale facilities, and wood treatment sites.[1] While it is considered readily degradable by certain microorganisms, its persistence and potential toxicity necessitate a thorough understanding of its environmental fate.[1][2] This guide focuses on the biotic degradation pathways, which represent the primary mechanism for the natural attenuation of this compound in soil and water.

Key Microbial Players in this compound Degradation

A variety of bacteria have been identified with the capability to utilize this compound as a sole source of carbon, nitrogen, and energy. These microorganisms are typically isolated from contaminated soils and industrial wastewater.

Bacterial Genus Key Species/Strains Noteworthy Characteristics References
Arthrobactersp. strain R1, sp. strain 68b, sp. KM-4Frequently isolated from contaminated aquifers; often harbors catabolic plasmids for pyridine derivative degradation.[1][3][1][3][4]
Pseudomonaspseudoalcaligenes-KPN, sp. ZX01Known for its metabolic versatility and ability to degrade a wide range of aromatic compounds.[5][5]
Nocardiasp.Actinomycetes that are often associated with the degradation of complex organic molecules.[5][5]
Gordonianitida LE31Demonstrates a distinct pathway for 3-methylpyridine that may have parallels for this compound.[6][6]
BacilluscereusSome strains have shown plasmid-dependent degradation of this compound.[3][3]
Rhodococcussp.Often found in consortia with other bacteria like Arthrobacter in pyridine-contaminated environments.[4][4]

The prevalence of genera like Arthrobacter and Pseudomonas in degrading this compound highlights their robust enzymatic machinery for cleaving the stable pyridine ring. The genetic basis for this capability is often located on mobile genetic elements, such as plasmids, which facilitates the horizontal transfer of these degradative genes within microbial communities.[3]

Aerobic Biodegradation Pathways of this compound

Under aerobic conditions, the initial attack on the this compound molecule is typically initiated by oxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, destabilizing the aromatic ring and paving the way for subsequent cleavage. Two primary strategies have been elucidated: direct ring cleavage and initial hydroxylation followed by ring cleavage.

Pathway 1: Direct Oxidative Ring Cleavage

Recent research on Arthrobacter sp. strain 68b has revealed a sophisticated pathway for pyridine and this compound degradation that begins with a direct cleavage of the heterocyclic ring.[3][7] This pathway is notable because it bypasses the common initial hydroxylation step seen in the degradation of many other aromatic compounds.

The key enzymatic system responsible is a two-component flavin-dependent monooxygenase, encoded by the pyrA (monooxygenase) and pyrE genes found on a catabolic plasmid.[3][7] This enzyme system catalyzes the oxidative cleavage of the C-2 to C-3 bond of the pyridine ring.[3] For this compound, this initial step is believed to proceed analogously, leading to a series of enzymatic reactions that ultimately yield succinic acid, which can then enter central metabolism.[3][4]

The proposed sequence of reactions is as follows:

  • Oxidative Ring Cleavage: The PyrA/PyrE monooxygenase system cleaves the ring.

  • Dehydrogenation: The resulting aldehyde is oxidized by a dehydrogenase (encoded by pyrB).

  • Hydrolysis: An amidohydrolase (pyrC) acts on the molecule.

  • Final Conversion: Succinate semialdehyde dehydrogenase (pyrD) converts the intermediate to succinate.[3][7]

G This compound This compound Ring Cleavage Product Ring Cleavage Product This compound->Ring Cleavage Product PyrA/PyrE Monooxygenase Intermediate 2 Intermediate 2 Ring Cleavage Product->Intermediate 2 PyrB Dehydrogenase Succinate Semialdehyde Succinate Semialdehyde Intermediate 2->Succinate Semialdehyde PyrC Amidohydrolase Succinic Acid Succinic Acid Succinate Semialdehyde->Succinic Acid PyrD Dehydrogenase Central Metabolism Central Metabolism Succinic Acid->Central Metabolism

Caption: Direct ring cleavage pathway of this compound in Arthrobacter sp.

Pathway 2: Initial Hydroxylation followed by Ring Cleavage

An alternative and more traditionally studied pathway involves an initial mono-hydroxylation of the pyridine ring. This step, often catalyzed by a monooxygenase, introduces a hydroxyl group, which activates the ring for subsequent enzymatic attack. In the case of Arthrobacter sp. KM-4, two potential pathways following hydroxylation have been proposed.[4][8]

Mono-oxygenase Path:

  • Hydroxylation: this compound is hydroxylated to form a hydroxypyridine intermediate.

  • Further Oxidation and Ring Opening: This can lead to the formation of intermediates like N-acetylpyrrole, propanoic acid, and ultimately succinic acid and oxalic acid.[4][8]

Dioxygenase Path:

  • Hydroxylation: Similar to the mono-oxygenase path, an initial hydroxylation occurs.

  • Dihydroxylation: A subsequent dioxygenase adds another hydroxyl group, forming a dihydroxypyridine.

  • Ring Cleavage: The dihydroxylated ring is then cleaved, leading to intermediates such as 4-oxopentanoic acid.[4][8]

G cluster_mono Mono-oxygenase Path cluster_di Dioxygenase Path 2-Methylpyridine_M This compound Hydroxypyridine_M Hydroxypyridine 2-Methylpyridine_M->Hydroxypyridine_M Monooxygenase N-acetylpyrrole N-acetylpyrrole Hydroxypyridine_M->N-acetylpyrrole Acids_M Propanoic acid, Succinic acid, Oxalic acid N-acetylpyrrole->Acids_M 2-Methylpyridine_D This compound Hydroxypyridine_D Hydroxypyridine 2-Methylpyridine_D->Hydroxypyridine_D Monooxygenase Dihydroxypyridine Dihydroxypyridine Hydroxypyridine_D->Dihydroxypyridine Dioxygenase 4-oxopentanoic_acid 4-oxopentanoic acid Dihydroxypyridine->4-oxopentanoic_acid G Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculation Isolation on Agar Isolation on Agar Enrichment Culture->Isolation on Agar Serial Dilution Pure Culture Pure Culture Isolation on Agar->Pure Culture Resting Cell Assay Resting Cell Assay Pure Culture->Resting Cell Assay Time-course Sampling Time-course Sampling Resting Cell Assay->Time-course Sampling Metabolite Extraction Metabolite Extraction Time-course Sampling->Metabolite Extraction HPLC / GC-MS / LC-MS Analysis HPLC / GC-MS / LC-MS Analysis Metabolite Extraction->HPLC / GC-MS / LC-MS Analysis Pathway Elucidation Pathway Elucidation HPLC / GC-MS / LC-MS Analysis->Pathway Elucidation

Sources

An In-depth Technical Guide to the Thermochemical Data and Stability Analysis of 2-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2-picoline (2-methylpyridine), a crucial heterocyclic compound in the pharmaceutical and chemical industries. We delve into key thermochemical data, including enthalpy of formation, entropy, and heat capacity, presenting them in a consolidated format for easy reference. Furthermore, this guide explores the factors governing the thermal and chemical stability of 2-picoline, discussing its decomposition pathways. Detailed, field-proven protocols for assessing stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, aimed at researchers, scientists, and drug development professionals. The synthesis of accurate data with practical experimental methodology is intended to empower users to ensure the safe and effective application of 2-picoline in their work.

Introduction to 2-Picoline (α-Picoline)

Chemical Identity and Structure

2-Picoline, systematically named this compound, is an organic compound with the chemical formula C₆H₇N.[1] It consists of a pyridine ring substituted with a methyl group at the second position.[2] As a colorless liquid, it possesses a distinct, unpleasant odor similar to pyridine.[1] It is miscible with water and soluble in common organic solvents like alcohol and ether.[3]

Chemical Structure:

  • Formula: C₆H₇N[4]

  • Molecular Weight: 93.13 g/mol [1]

  • CAS Number: 109-06-8[4]

  • Synonyms: α-Picoline, this compound[5]

Industrial and Pharmaceutical Significance

2-Picoline is a vital chemical intermediate with broad applications. In the agricultural sector, it serves as a precursor to the nitrification inhibitor nitrapyrin.[1] In the polymer industry, it is used to manufacture 2-vinylpyridine, a monomer used in adhesives for textile tire cords.[1] For pharmaceutical and drug development professionals, 2-picoline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its derivatives are found in medications such as the anti-ulcer drug rabeprazole and the anti-arrhythmic agent amiodarone. Understanding its thermochemical properties and stability is paramount for process safety, reaction optimization, and ensuring the shelf-life of formulated products.

Scope of the Technical Guide

This guide is structured to provide a deep dive into the essential thermochemical data of 2-picoline and the practical aspects of its stability analysis. It is designed for professionals who handle this compound in research and development, process scale-up, and formulation. We will cover:

  • Core thermochemical constants.

  • Factors influencing thermal and chemical stability.

  • Step-by-step protocols for modern analytical techniques to assess stability.

Thermochemical Properties of 2-Picoline

Thermochemical data are fundamental to understanding the energy landscape of a chemical compound. This information is critical for designing safe and efficient chemical processes, calculating reaction enthalpies, and modeling chemical behavior.

Foundational Concepts in Thermochemistry
  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard state conditions.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of one mole of a substance at standard state conditions.

  • Molar Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[7]

Key Thermochemical Parameters

The following table summarizes critically evaluated thermochemical data for 2-picoline in its liquid phase at standard conditions (298.15 K and 1 atm), unless otherwise noted.

PropertySymbolValueUnitsReference(s)
Standard Molar Enthalpy of Formation (liquid)ΔfH°liquid-1.5 ± 0.7kJ/mol[8]
Standard Molar Enthalpy of Combustion (liquid)ΔcH°liquid-3511.2 ± 0.6kJ/mol[8]
Standard Molar Entropy (liquid)liquid191.17J/mol·K[8]
Molar Heat Capacity (liquid)C_p,liquid_158.41J/mol·K[8]
Enthalpy of VaporizationΔvapH°43.1 ± 0.1kJ/mol[8]
Boiling PointT_boil_128-129°C[9]
Melting PointT_fus_-70°C[9]

Stability Analysis of 2-Picoline

Stability is a critical parameter, especially in the pharmaceutical industry, where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. 2-Picoline is generally stable during transport and under standard ambient conditions.[10] However, it is susceptible to degradation under certain conditions.

Factors Influencing Stability
  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition. 2-Picoline is flammable, and its vapors can form explosive mixtures with air, particularly when heated.[11]

  • Oxidizing Agents: 2-Picoline can react with strong oxidizing materials.[10] Contact with substances like hydrogen peroxide and iron(II) sulfate should be avoided.[6]

  • Acids: As a basic compound, it reacts with acids to form salts.[3] It is incompatible with strong acids and acid chlorides.[11]

  • Hygroscopicity: 2-Picoline is hygroscopic, meaning it absorbs moisture from the air.[11] The presence of water can influence its reactivity and stability.

Decomposition Pathways and Mechanisms

When subjected to high temperatures, 2-picoline undergoes thermal decomposition. Poisonous gases are produced when it is heated.[10] The primary decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11] The methyl group on the pyridine ring is a reactive site, and under oxidative conditions, it can be converted to carboxylic acid, forming picolinic acid.[1][3]

Below is a simplified representation of a potential decomposition pathway.

G cluster_conditions Conditions cluster_products Decomposition Products High_Temp High Temperature Picoline 2-Picoline (C₆H₇N) High_Temp->Picoline Oxidizer Oxidizing Agent Oxidizer->Picoline NOx NOx Picoline->NOx Thermal CO CO Picoline->CO Thermal CO2 CO₂ Picoline->CO2 Thermal Picolinic_Acid Picolinic Acid Picoline->Picolinic_Acid Oxidative

Caption: Simplified decomposition pathways for 2-picoline.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2-picoline, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[12][13]

Workflow for Comprehensive Stability Analysis

A systematic workflow ensures that stability testing is robust and the results are reliable. The process begins with careful sample preparation and instrument calibration, followed by analysis and data interpretation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation SP 1. Sample Preparation (5-10 mg liquid) IC 2. Instrument Calibration (TGA: Mass, Temp; DSC: Enthalpy, Temp) SP->IC TGA 3. TGA Analysis (Ramp 10°C/min under N₂/Air) IC->TGA DSC 4. DSC Analysis (Ramp 10°C/min under N₂) TGA->DSC TGA_Data 5. TGA Data Review (Onset of Mass Loss) TGA->TGA_Data DSC_Data 6. DSC Data Review (Exotherms/Endotherms) DSC->DSC_Data Report 7. Final Stability Report TGA_Data->Report DSC_Data->Report

Caption: Workflow for TGA and DSC stability analysis.

Thermogravimetric Analysis (TGA)

Principle & Application: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 2-picoline, it is used to determine the temperature at which volatilization and decomposition begin, providing a clear indication of its thermal stability.[12]

Detailed Step-by-Step Protocol:

  • Instrument Calibration (Self-Validation):

    • Perform a weight calibration using certified calibration weights.

    • Execute a temperature calibration using certified magnetic standards (e.g., Curie point standards) or melting point standards (e.g., Indium). This ensures the accuracy of the measured onset temperatures.

  • Sample Preparation:

    • Tare a clean, inert alumina or platinum crucible.

    • Using a calibrated micropipette, dispense 5-10 mg of 2-picoline into the crucible. A smaller sample size minimizes thermal gradients.[14]

    • Record the exact initial mass.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance.

    • Select the desired atmosphere. For thermal stability, use an inert gas like nitrogen at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[15] To study oxidative stability, use air or oxygen.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. A linear heating rate is standard for dynamic TGA experiments.[12]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset_), defined as the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • The first major mass loss step will correspond to the boiling point, followed by decomposition at higher temperatures.

Differential Scanning Calorimetry (DSC)

Principle & Application: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, and decomposition, which are indicated by endothermic or exothermic peaks.[16][17] For 2-picoline, DSC can identify the energy released during decomposition, which is crucial for safety assessments.

Detailed Step-by-Step Protocol:

  • Instrument Calibration (Self-Validation):

    • Calibrate the instrument for temperature and enthalpy using a certified reference standard like Indium (Tm = 156.6°C, ΔHfus = 28.45 J/g).[18] This ensures the accuracy of measured transition temperatures and energy changes.

  • Sample Preparation:

    • Tare a volatile sample pan (hermetically sealed aluminum pan).

    • Dispense 2-5 mg of 2-picoline into the pan.

    • Immediately seal the pan to prevent mass loss due to evaporation before the analysis begins.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Program the temperature profile:

      • Equilibrate at a sub-ambient temperature (e.g., -90°C) to observe the melting point.

      • Ramp the temperature from -90°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point (~ -70°C).[9]

    • Observe for any sharp exothermic peaks at higher temperatures. A strong exotherm indicates a decomposition event and is a critical indicator of thermal instability. The onset temperature and energy released (area under the peak) should be quantified for hazard analysis.

Conclusion and Future Perspectives

The thermochemical data and stability profile of 2-picoline are well-established, providing a solid foundation for its application in scientific research and industrial manufacturing. The data presented herein, sourced from authoritative databases, confirms its thermodynamic properties. The stability analysis highlights its incompatibility with strong oxidizers and high temperatures.

The provided TGA and DSC protocols offer a robust, self-validating framework for researchers to assess the stability of 2-picoline and its derivatives in various formulations. As drug development moves towards more complex molecules and formulations, the principles of thermal analysis outlined in this guide will remain critical for ensuring product quality, safety, and efficacy. Future research may focus on the kinetic analysis of decomposition under various stress conditions to build predictive stability models.

References

Methodological & Application

Synthesis of 2-Vinylpyridine from 2-Methylpyridine and Formaldehyde: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the synthesis of 2-vinylpyridine from 2-methylpyridine and formaldehyde. This application note is structured to offer not just a step-by-step methodology but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis in a laboratory setting.

Introduction: The Significance of 2-Vinylpyridine

2-Vinylpyridine is a versatile organic compound that serves as a critical building block in a wide array of applications, from the production of specialty polymers to its use as an intermediate in the pharmaceutical and dye industries.[1] Its unique chemical structure, featuring a vinyl group attached to a pyridine ring, imparts valuable reactivity for polymerization and further chemical modifications.[2] A prominent application of 2-vinylpyridine is in the manufacturing of a latex terpolymer with styrene and butadiene, which is essential for binding tire cords to rubber, thereby enhancing the durability and safety of tires.[1] In the pharmaceutical sector, it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the drug Axitinib.[1][2]

The most common and economically viable route for the synthesis of 2-vinylpyridine involves the condensation of this compound (also known as 2-picoline) with formaldehyde, followed by the dehydration of the resulting alcohol intermediate.[1][3] This two-step process, while conceptually straightforward, requires careful control of reaction parameters to ensure a high yield and purity of the final product.

Reaction Mechanism and Scientific Principles

The synthesis of 2-vinylpyridine from this compound and formaldehyde proceeds through two primary stages: an initial aldol-type condensation to form 2-(2-pyridyl)ethanol, followed by a dehydration step to yield the final product.[3]

Part 1: Base-Catalyzed Aldol-Type Condensation

The first step is a base-catalyzed condensation reaction. The methyl group of this compound is weakly acidic and can be deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Mechanism: The reaction is analogous to a crossed aldol condensation.[4] A base, such as sodium hydroxide, facilitates the deprotonation of the methyl group of this compound, creating a resonance-stabilized carbanion. This carbanion then attacks the formaldehyde molecule, leading to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields 2-(2-pyridyl)ethanol.[5]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation This compound This compound Carbanion Carbanion Intermediate This compound->Carbanion Base abstracts proton Base Base (e.g., OH⁻) Formaldehyde Formaldehyde Carbanion->Formaldehyde Nucleophilic attack Alkoxide Alkoxide Intermediate Formaldehyde->Alkoxide Water Water Alkoxide->Water Protonation 2-(2-pyridyl)ethanol 2-(2-pyridyl)ethanol Water->2-(2-pyridyl)ethanol

Caption: Base-catalyzed condensation of this compound and formaldehyde.

Part 2: Dehydration of 2-(2-pyridyl)ethanol

The second stage involves the elimination of a water molecule from 2-(2-pyridyl)ethanol to form the vinyl group of 2-vinylpyridine. This dehydration can be catalyzed by either acid or base.

  • Acid-Catalyzed Dehydration (E1 or E2 Mechanism): In the presence of a strong acid like sulfuric or phosphoric acid, the hydroxyl group of the alcohol is protonated to form a good leaving group (water).[6] Depending on the reaction conditions and the structure of the alcohol, the elimination of water can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism.[6][7]

  • Base-Catalyzed Dehydration (E1cB Mechanism): Under basic conditions, particularly with a relatively poor leaving group like a hydroxyl group, the dehydration can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[8] A base removes a proton from the carbon adjacent to the pyridine ring, forming a carbanion. This carbanion is stabilized by the electron-withdrawing pyridine ring. The lone pair of electrons on the carbanion then expels the hydroxide leaving group to form the double bond.[8][9]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination Intermediate 2-(2-pyridyl)ethanol Carbanion Carbanion Intermediate Intermediate->Carbanion Base abstracts proton Base Base (e.g., OH⁻) 2-Vinylpyridine 2-Vinylpyridine Carbanion->2-Vinylpyridine Hydroxide is expelled

Caption: Base-catalyzed dehydration via the E1cB mechanism.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed for a laboratory setting and has been adapted from established industrial processes.[3][10][11] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
This compoundC₆H₇N93.13≥99%Corrosive, flammable
Formaldehyde solutionCH₂O30.0336% in H₂OToxic, corrosive
Sodium HydroxideNaOH40.00≥97%Corrosive
4-tert-ButylcatecholC₁₀H₁₄O₂166.22≥98%Polymerization inhibitor
Anhydrous Sodium SulfateNa₂SO₄142.04ACS gradeDrying agent
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Distillation apparatus (including a vacuum adapter)

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

G cluster_condensation Part A: Condensation Reaction cluster_workup Part B: Work-up and Dehydration cluster_purification Part C: Purification A1 Charge flask with this compound and NaOH solution. A2 Heat the mixture to 90°C with stirring. A1->A2 A3 Slowly add formaldehyde solution via dropping funnel. A2->A3 A4 Maintain at 90°C for 5 hours. A3->A4 A5 Cool the reaction mixture to room temperature. A4->A5 B1 Transfer mixture to a separatory funnel. A5->B1 B2 Separate the organic layer. B1->B2 B3 Add concentrated NaOH solution to the organic layer. B2->B3 B4 Heat to reflux for dehydration. B3->B4 C1 Set up for vacuum distillation. B4->C1 C2 Add 4-tert-butylcatechol as an inhibitor. C1->C2 C3 Distill under reduced pressure. C2->C3 C4 Collect the 2-vinylpyridine fraction. C3->C4

Caption: Experimental workflow for the synthesis of 2-vinylpyridine.

Part A: Condensation Reaction

  • Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • In the flask, combine 93.1 g (1.0 mol) of this compound and 100 mL of a 50% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to 90°C with vigorous stirring using a heating mantle.

  • Slowly add 33.4 g (0.4 mol) of a 36% aqueous formaldehyde solution to the reaction mixture through the dropping funnel over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 90°C for an additional 5 hours.[11]

  • Allow the reaction to cool to room temperature.

Part B: Work-up and Dehydration

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Separate the upper organic layer, which contains the product and unreacted this compound.

  • To the organic layer, add 50 mL of a 50% (w/v) aqueous sodium hydroxide solution. This will serve as the catalyst for the dehydration step.[3]

  • Transfer this mixture to a clean round-bottom flask and heat to reflux. The dehydration will occur, and the resulting 2-vinylpyridine will co-distill with water.

Part C: Purification

  • The crude, wet 2-vinylpyridine is then subjected to fractional distillation under reduced pressure.[1]

  • It is crucial to add a polymerization inhibitor, such as 0.1% (w/w) of 4-tert-butylcatechol, to the distillation flask to prevent polymerization of the product during heating.[3]

  • Collect the fraction boiling at approximately 79-82°C at 29 mmHg.[3]

  • The purified 2-vinylpyridine should be stored in a refrigerator to minimize polymerization.[1]

Safety and Handling

The synthesis of 2-vinylpyridine involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • This compound: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Formaldehyde: Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • 2-Vinylpyridine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • Flame-retardant lab coat

  • Work in a certified chemical fume hood at all times.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting and Yield Optimization

Problem Possible Cause(s) Solution(s)
Low Yield of 2-(2-pyridyl)ethanol Incomplete reaction; incorrect stoichiometry; low reaction temperature.Ensure accurate measurement of reagents. Maintain the reaction temperature at 90°C. Consider extending the reaction time.
Low Yield of 2-Vinylpyridine Incomplete dehydration; polymerization of the product.Ensure sufficient heating during the dehydration step. Always use a polymerization inhibitor during distillation.
Polymerization in Distillation Flask Insufficient or no polymerization inhibitor; excessive heating.Add an adequate amount of 4-tert-butylcatechol. Use a vacuum to lower the boiling point and avoid high temperatures.
Product Contamination Incomplete separation of layers; inefficient distillation.Ensure clean separation of the organic layer. Use a fractionating column for distillation to improve separation.

To optimize the yield, consider the following:

  • Reactant Ratio: The molar ratio of this compound to formaldehyde can be adjusted. An excess of this compound can help to drive the condensation reaction forward.[12]

  • Catalyst Concentration: The concentration of the base catalyst can influence the reaction rate. However, excessively high concentrations may lead to side reactions.

  • Efficient Water Removal: During the dehydration step, efficient removal of water can shift the equilibrium towards the product.

Analytical Characterization

The identity and purity of the synthesized 2-vinylpyridine should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): To determine the purity of the final product. A purity of >98% is typically desired.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the vinyl protons and the aromatic protons of the pyridine ring.

    • ¹³C NMR: To identify the chemical shifts of the carbons in the vinyl group and the pyridine ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C=C bond of the vinyl group and the C=N and C=C bonds of the pyridine ring.

References

Sources

Application Notes and Protocols for the Oxidation of 2-Picoline to Picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinic acid (pyridine-2-carboxylic acid) is a pivotal intermediate in the synthesis of pharmaceuticals, herbicides, and food supplements.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of 2-picoline to picolinic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven laboratory protocol using potassium permanganate, and discuss alternative industrial methodologies. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind each experimental choice, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Significance of Picolinic Acid

Picolinic acid is an organic compound with the formula NC₅H₄CO₂H, a derivative of pyridine with a carboxylic acid substituent at the 2-position.[2] It serves as a bidentate chelating agent for various metal ions, a property leveraged in nutritional supplements to enhance mineral absorption.[2] In the pharmaceutical industry, it is a precursor to drugs like mepivacaine.[2] The efficient and selective oxidation of the methyl group of 2-picoline is therefore a reaction of significant academic and industrial interest.

The primary challenge in this synthesis lies in achieving high selectivity for the carboxylic acid without over-oxidation, which can lead to the formation of byproducts such as 2-pyridinecarbaldehyde, pyridine, and carbon dioxide.[1] The choice of oxidant and reaction conditions is paramount to maximizing the yield and purity of the desired picolinic acid.

Reaction Mechanism and Theoretical Considerations

The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a multi-step process. While various oxidants can be employed, the underlying principle involves the sequential oxidation of the methyl group to an alcohol, then to an aldehyde, and finally to the carboxylic acid.

A common and reliable laboratory-scale method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄).[2][3] The reaction proceeds via a free-radical mechanism, where the permanganate ion abstracts a hydrogen atom from the methyl group of 2-picoline. The resulting radical is then further oxidized. The overall stoichiometry for the permanganate oxidation is:

3 C₆H₇N + 2 KMnO₄ → 3 C₆H₅NO₂ + 2 MnO₂ + 2 KOH + 2 H₂O

It is crucial to control the reaction temperature and the rate of addition of the oxidant to prevent unwanted side reactions and ensure the reaction proceeds to completion.

Comparative Overview of Oxidation Methodologies

Several methods for the oxidation of 2-picoline have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale of production, available resources, and environmental considerations.

Method Oxidizing Agent/Catalyst Typical Conditions Advantages Disadvantages References
Permanganate Oxidation Potassium Permanganate (KMnO₄)Aqueous solution, heatingHigh yield on a lab scale, well-establishedFormation of MnO₂ waste, can be exothermic[2][3]
Nitric Acid Oxidation Nitric Acid (HNO₃)High temperature and pressureSuitable for industrial scale, continuous processGenerates NOx gases, corrosive environment[2][4]
Catalytic Oxidation V₂O₅-TiO₂ catalyst, Air/O₂Gas phase, 240-300°CEnvironmentally friendly, high selectivityRequires specialized equipment, catalyst deactivation[1][5]
Ammoxidation & Hydrolysis O₂, NH₃, followed by H₂OIndustrial scaleHigh yield for commercial productionMulti-step process[2]
Electrochemical Oxidation Lead dioxide anodeAqueous sulfuric acidHigh yield and current efficiency, avoids harsh chemical oxidantsRequires specialized electrochemical cell[6]

Detailed Laboratory Protocol: Potassium Permanganate Oxidation

This protocol is adapted from a well-established procedure published in Organic Syntheses and provides a reliable method for the laboratory-scale synthesis of picolinic acid.[3]

Safety Precautions
  • 2-Picoline: Flammable liquid, harmful if swallowed or inhaled, and causes skin and eye irritation.[7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Reaction: The oxidation reaction can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

Materials and Equipment
  • 2-Picoline (α-picoline), b.p. 128–134°C

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Experimental Workflow

Workflow A Step 1: Initial Setup - 2500 mL H₂O - 50 g 2-picoline in 5-L flask B Step 2: First KMnO₄ Addition - Add 90 g KMnO₄ - Heat until purple color disappears (~1 hr) A->B C Step 3: Second KMnO₄ Addition - Add another 90 g KMnO₄ - Add 500 mL H₂O - Heat until purple color disappears (2-2.5 hrs) B->C D Step 4: Filtration - Cool slightly - Filter precipitated MnO₂ - Wash with 1 L hot water C->D E Step 5: Concentration & Acidification - Concentrate filtrate to 150-200 mL - Acidify with conc. HCl D->E F Step 6: Evaporation - Evaporate to dryness under reduced pressure E->F G Step 7: Extraction - Reflux solid residue with 95% ethanol (2x) F->G H Step 8: Precipitation - Pass dry HCl gas through ethanolic filtrate - Chill to ~10°C G->H I Step 9: Isolation - Filter and air-dry picolinic acid hydrochloride H->I

Caption: Experimental workflow for the synthesis of picolinic acid.

Step-by-Step Procedure
  • Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.[3]

  • First Permanganate Addition: While stirring, add 90 g (0.57 mole) of potassium permanganate to the flask. Heat the mixture on a steam bath. The purple color of the permanganate should fade in approximately 1 hour.[3]

  • Second Permanganate Addition: Once the purple color has nearly disappeared, add a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating and stirring until the permanganate color is discharged, which may take 2 to 2.5 hours.[3]

  • Filtration of Manganese Dioxide: Allow the reaction mixture to cool slightly. Filter the precipitated manganese dioxide (MnO₂) using a Buchner funnel. Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.[3]

  • Concentration and Acidification: Combine the filtrate and washings and concentrate the solution to a volume of 150–200 mL using a rotary evaporator. If any solids appear, filter the solution. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid (approximately 65–70 mL).[3]

  • Evaporation to Dryness: Evaporate the acidified solution to dryness under reduced pressure.[3]

  • Ethanolic Extraction: Transfer the solid residue to a flask and add 250 mL of 95% ethanol. Reflux the mixture for one hour. Filter the hot solution. Repeat the extraction of the solid residue with an additional 150 mL of 95% ethanol.[3]

  • Precipitation of the Hydrochloride Salt: Combine the ethanolic filtrates. Pass a stream of dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form. Chill the flask to about 10°C in an ice bath while continuing to saturate the solution with HCl gas.[3]

  • Isolation and Yield: Collect the precipitated crystals of picolinic acid hydrochloride by filtration and air-dry them. The expected yield is 43–44 g (50–51%).[3] The product can be further purified by recrystallization from absolute ethanol.[3]

Industrial Scale Production and Alternative Routes

For commercial production, alternative methods are often favored due to cost, efficiency, and waste management considerations.

Ammoxidation and Hydrolysis

A leading industrial method involves the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting 2-cyanopyridine.[2] This two-step process is highly efficient for large-scale synthesis.

Industrial_Route picoline 2-Picoline nitrile 2-Cyanopyridine picoline->nitrile  Ammoxidation  (O₂, NH₃) acid Picolinic Acid nitrile->acid  Hydrolysis  (H₂O)

Caption: Industrial synthesis of picolinic acid via ammoxidation.

A detailed procedure starting from 2-cyanopyridine involves its hydrolysis under alkaline conditions, followed by neutralization and extraction.[10] This method can achieve yields as high as 89.6%.[11]

Catalytic Vapor-Phase Oxidation

Vapor-phase catalytic oxidation of 2-picoline using air as the oxidant over a vanadium-titanium oxide (V₂O₅-TiO₂) catalyst is an environmentally attractive alternative.[1][5] This process operates at elevated temperatures (240-300°C) and can be run continuously.[5] The selectivity towards picolinic acid is influenced by reaction temperature, catalyst composition, and the presence of water vapor.[1] While this method reduces chemical waste, it requires significant capital investment in specialized reactors and catalyst technology.

Conclusion

The oxidation of 2-picoline to picolinic acid is a fundamental transformation with significant applications in various chemical industries. While the laboratory-scale synthesis using potassium permanganate is a robust and well-documented procedure, industrial-scale production often relies on more economically and environmentally viable methods such as ammoxidation followed by hydrolysis or catalytic vapor-phase oxidation. The choice of protocol should be guided by the desired scale of production, available resources, and safety considerations. A thorough understanding of the reaction mechanism and the influence of various parameters is key to achieving high yields and purity of the final product.

References

  • Wikipedia. Picolinic acid. [Link]

  • ResearchGate. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • Google Patents.
  • Mattia Lopresti. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • NIH. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • International Chemical Safety Cards. 2-METHYLPYRIDINE. [Link]

  • ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • Google Patents.
  • Google Patents. US2109957A - Preparation of pyridine-carboxylic acids and the like.
  • De Gruyter. Picolinic Acid Promoted Permanganate Oxidation of D-Mannitol in Micellar Medium. [Link]

  • Prime Scholars. Selective oxidation of 2-picoline by “green oxidant” - N2O. [Link]

  • ACS Publications. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. [Link]

  • Google Patents.
  • ScienceDirect. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. [Link]

  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • ACS Publications. Electrolytic Oxidation of Quinoline and 3-Picoline. [Link]

  • NIH. Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. [Link]

  • ResearchGate. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species | Request PDF. [Link]

Sources

Application Notes and Protocols: 2-Methylpyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Ligand

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1][2][3] The success of these transformations is inextricably linked to the nature of the ligand coordinating the palladium center. Ligands are not mere spectators; they are crucial in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. While the field has seen the development of highly sophisticated and sterically demanding phosphine and N-heterocyclic carbene (NHC) ligands, there is significant value in understanding and optimizing systems with simpler, more accessible ligands like 2-methylpyridine (α-picoline).

This guide provides an in-depth analysis of this compound's role as a ligand in palladium-catalyzed cross-coupling. We will move beyond a simple recitation of protocols to explore the mechanistic nuances, the critical influence of the ortho-methyl group, and the practical considerations for employing this ligand effectively in key transformations such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Part 1: The Dichotomy of Pyridines: Ligand vs. Substrate

A unique aspect of using pyridine-containing molecules in palladium catalysis is their dual potential. When a bromopyridine is used as a substrate, the pyridine nitrogen can coordinate to the palladium catalyst.[4] This coordination can sometimes be detrimental, leading to catalyst deactivation or "poisoning" by forming overly stable, off-cycle complexes.[4][5] However, when this compound is intentionally added as an ancillary ligand, its coordination is the desired effect, intended to control the catalytic cycle. The key to its successful use lies in understanding and harnessing the very interactions that can be problematic when it is part of the substrate.

Part 2: Mechanistic Insights: The Critical Role of the 2-Methyl Group

The seemingly simple addition of a methyl group at the 2-position profoundly alters the electronic and steric profile of the pyridine ligand compared to its unsubstituted parent.

Steric and Electronic Effects
  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the nitrogen atom. This steric pressure influences the number of ligands that can coordinate to the palladium center. It can favor the formation of monoligated palladium(0) species, which are often the true active catalysts in cross-coupling reactions.[6] This steric shield can also limit the access of other potential coordinating species (like the substrate's pyridine nitrogen) to the metal center, mitigating catalyst deactivation.[5] The proximity of the methyl group is critical; its steric influence controls the nanoparticle activity for surface-oriented reactions and impacts colloidal stability.[7][8]

  • Electronic Properties: As a σ-donating ligand, this compound increases the electron density on the palladium center. This enhanced electron density can facilitate the initial oxidative addition step of the aryl halide to the Pd(0) complex, a crucial activation step in the catalytic cycle.[9]

The interplay of these effects is central to the catalytic cycle. The ligand must be labile enough to allow substrate and coupling partner coordination but sufficiently binding to prevent catalyst decomposition (e.g., palladium black precipitation).

The General Catalytic Cycle

The catalytic cycles for most palladium-catalyzed cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][10] this compound (L) plays a role throughout this process, primarily in stabilizing the palladium center at its various oxidation states.

Catalytic_Cycle General Catalytic Cycle with this compound (L) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Intermediate (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation R-M Transmetalation->Pd0 Ar-R (Product) Reductive Elimination Product_Complex Product Complex Workflow General Experimental Workflow A 1. Setup - Dry glassware - Add solids (halide, base, etc.) B 2. Inert Atmosphere - Evacuate & backfill - Maintain Ar/N₂ flow A->B C 3. Reagent Addition - Add catalyst/ligand - Add degassed solvent - Add liquid reagents B->C D 4. Reaction - Heat to temperature - Stir vigorously - Monitor (TLC, LC-MS) C->D E 5. Work-up - Cool to RT - Quench reaction - Extraction D->E F 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography E->F G Product F->G

Sources

Application Notes: The Strategic Synthesis of Nitrapyrin from 2-Picoline for Enhanced Agricultural Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrapyrin, chemically known as 2-chloro-6-(trichloromethyl)pyridine, stands as a cornerstone agrochemical for optimizing nitrogen fertilizer use.[1][2] Its primary function is the inhibition of nitrification, a natural process mediated by soil bacteria such as Nitrosomonas.[2][3] By selectively targeting the ammonia monooxygenase (AMO) enzyme, nitrapyrin significantly slows the conversion of stable ammonium (NH₄⁺) to nitrate (NO₃⁻), a form prone to leaching and gaseous loss. This action ensures prolonged nitrogen availability in the root zone, leading to enhanced crop yields and a marked reduction in the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1] The industrial synthesis of this vital compound is fundamentally reliant on 2-picoline (2-methylpyridine) as the key starting material.[4][5] This document provides a detailed examination of the synthetic pathway, the underlying chemical principles, and a representative laboratory protocol for the transformation of 2-picoline into nitrapyrin.

Introduction: The Role of Nitrapyrin and its Precursor

Nitrogen is an essential nutrient for plant growth, yet a significant portion of nitrogen-based fertilizers is lost from the soil before it can be utilized by crops. Nitrapyrin addresses this inefficiency directly. Since its introduction, it has been applied to soils for growing crops like corn, cotton, and wheat to increase nitrogen retention and decrease leaching.[1][2]

The efficacy of nitrapyrin is rooted in its targeted biochemical action. It acts as a potent inhibitor of the AMO enzyme, which is the first and rate-limiting step in the nitrification process.[3][6] This targeted inhibition is crucial for sustainable agriculture.

The molecular architecture of nitrapyrin originates from 2-picoline (α-picoline), a heterocyclic aromatic compound.[4] 2-Picoline is a versatile chemical intermediate used not only in agrochemicals like nitrapyrin and picloram but also in the production of polymers (e.g., 2-vinylpyridine), pharmaceuticals, dyes, and resins.[4][5][7] Its availability and the reactivity of its methyl group and pyridine ring make it the ideal and cost-effective precursor for the large-scale production of nitrapyrin.[7]

The Synthetic Pathway: From 2-Picoline to Nitrapyrin

The primary industrial method for producing nitrapyrin is through the photochlorination of 2-picoline.[1] This process involves a free-radical substitution on the methyl group and an electrophilic substitution on the pyridine ring.

Overall Reaction: CH₃-C₅H₄N + 4Cl₂ --(UV Light)--> CCl₃-C₅H₃NCl + 4HCl[1]

Mechanistic Insights (The Causality):

The synthesis is a robust, albeit harsh, process that achieves two critical transformations in a single overall reaction phase:

  • Exhaustive Chlorination of the Methyl Group: The reaction is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals initiate a chain reaction, systematically replacing the hydrogen atoms of the methyl group on 2-picoline with chlorine atoms. This proceeds until the methyl group is fully chlorinated to form a trichloromethyl (-CCl₃) group. The stability of the trichloromethyl group drives this part of the reaction to completion under the right conditions.

  • Ring Chlorination: Concurrently, under the high-temperature and radical-rich conditions, electrophilic aromatic substitution occurs on the pyridine ring. A chlorine atom is substituted onto the ring, predominantly at the 6-position. This dual transformation yields the final product, 2-chloro-6-(trichloromethyl)pyridine, or nitrapyrin.

Industrial processes often involve the gas-phase reaction of 2-picoline and chlorine at elevated temperatures, with one patented method describing the treatment of α-picoline hydrochloride with gaseous chlorine.[2][8]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of nitrapyrin on a laboratory scale.

Objective: To synthesize and purify 2-chloro-6-(trichloromethyl)pyridine (nitrapyrin) via the photochlorination of 2-picoline.

Safety Warning: This procedure involves highly toxic and corrosive substances, including chlorine gas and hydrogen chloride. All steps must be performed in a certified, high-performance chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A system to neutralize effluent gases (e.g., a sodium hydroxide scrubber) is mandatory.

Materials & Reagents:

  • 2-Picoline (99% purity)

  • Chlorine gas (lecture bottle with regulator)

  • Inert solvent (e.g., carbon tetrachloride or chloroform)

  • Nitrogen gas

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Recrystallization solvent (e.g., ethanol or hexane)

  • Quartz reaction vessel with gas inlet/outlet, condenser, and magnetic stir bar

  • High-intensity UV immersion lamp

  • Gas flow meter

  • Gas scrubbing trap

Procedure:

  • Reaction Setup:

    • Assemble the quartz reaction vessel equipped with a magnetic stir bar, a reflux condenser, a gas inlet tube extending below the liquid surface, and a gas outlet connected to a caustic scrubber.

    • Place the UV lamp adjacent to the quartz vessel to ensure maximum irradiation of the contents.

  • Initiation of Reaction:

    • In the reaction vessel, dissolve 2-picoline (1.0 mol) in the inert solvent (500 mL).

    • Begin vigorous stirring and start the flow of cooling water through the condenser.

    • Turn on the UV lamp.

    • Slowly introduce chlorine gas into the solution at a controlled rate. The reaction is exothermic; maintain the reaction temperature between 50-60°C using a water bath if necessary.

  • Reaction Monitoring:

    • The reaction will generate significant amounts of HCl gas, which must be vented safely into the scrubber.

    • Monitor the reaction progress by periodically taking small aliquots (with extreme caution) and analyzing them via Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete after 4-6 hours.

  • Work-up and Neutralization:

    • Once the reaction is complete (as determined by GC), turn off the UV lamp and stop the chlorine gas flow.

    • Purge the reaction vessel with nitrogen gas for 30 minutes to remove any residual chlorine and HCl.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer twice with a 5% sodium bicarbonate solution to neutralize any remaining HCl. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Wash the organic layer once with deionized water.

  • Isolation and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a solid or a viscous oil.

    • Purify the crude nitrapyrin by recrystallization from a suitable solvent like ethanol or hexane. This will yield nitrapyrin as a white crystalline solid.[1]

    • Dry the purified crystals under vacuum. Determine the yield and characterize the product by melting point analysis and spectroscopy (NMR, IR).

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis based on the protocol described above.

ParameterValueNotes
Starting Material 2-Picoline (this compound)Key heterocyclic precursor
Molar Mass 93.13 g/mol -
Reagent Chlorine Gas (Cl₂)Used in molar excess
Product Nitrapyrin2-chloro-6-(trichloromethyl)pyridine
Product Molar Mass 230.91 g/mol -
Theoretical Yield ~231 g (per mole of 2-picoline)Assuming 100% conversion
Typical Actual Yield 85-92%A yield of 89.4% has been reported in literature.[8]
Appearance White crystalline solidCharacteristic of the pure compound.[1]
Melting Point 63°CKey physical property for purity assessment.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the nitrapyrin synthesis process.

Nitrapyrin_Synthesis cluster_0 Reaction Phase cluster_1 Work-up & Purification Picoline 2-Picoline in Inert Solvent Reaction Reaction Vessel Picoline->Reaction Crude Crude Product in Solvent Reaction->Crude Reaction Complete Washing Neutralization & Extraction Crude->Washing Purification Recrystallization Washing->Purification Final Pure Nitrapyrin (Final Product) Purification->Final reagents Chlorine Gas (Cl₂) UV Irradiation (hν) reagents->Reaction

Caption: Workflow for the synthesis of nitrapyrin from 2-picoline.

Conclusion

The transformation of 2-picoline into nitrapyrin is a powerful example of synthetic chemistry providing critical solutions for modern agriculture. The photochlorination route, while requiring careful handling of hazardous materials, is an effective method for producing this high-value agrochemical. The resulting product, nitrapyrin, plays an indispensable role in improving nitrogen fertilizer efficiency, which in turn boosts crop yields and mitigates the environmental impact of agricultural practices. Future research may focus on developing greener synthetic routes or novel formulations, such as inclusion complexes with cyclodextrins, to enhance nitrapyrin's solubility, stability, and delivery in soil.[3][6][9]

References

  • Pyridine & Picolines. Jubilant Ingrevia. [Link]

  • Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. ACS Publications - Crystal Growth & Design. [Link]

  • Nitrapyrin. Wikipedia. [Link]

  • Unlocking the Potential: 2-Picoline in Industrial Chemical Manufacturing. Jubilant Ingrevia. [Link]

  • 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). National Toxicology Program. [Link]

  • Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Unibo. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Semantic Scholar. [Link]

  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • (PDF) Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. ResearchGate. [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • US3637715A - Ammoxidation of 2-picoline to picolinonitrile.
  • SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of the 2-Methylpyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-methylpyridine (2-picoline) scaffold is a privileged structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Its strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the exploration of new chemical space and the development of novel molecular entities. This guide provides a comprehensive overview of established and cutting-edge methodologies for the regioselective functionalization of the this compound ring. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-proven protocols and insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

I. Directed ortho-Metalation (DoM): A Classic Approach to C-3 Functionalization

Directed ortho-metalation (DoM) is a powerful and widely employed strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] In the context of this compound, DoM provides a reliable route to C-3 substituted derivatives. The underlying principle involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. For this compound, the endocyclic nitrogen atom can serve as a weak directing group; however, its efficacy is often limited. Therefore, the introduction of a more potent DMG at the nitrogen atom (forming a pyridinium salt) or at the methyl group is a common and effective strategy.

Causality Behind Experimental Choices in DoM

The choice of the organolithium reagent is critical. While n-butyllithium (n-BuLi) is a common choice, its high reactivity can sometimes lead to competing nucleophilic addition to the pyridine ring.[2] To circumvent this, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred for the deprotonation of pyridines, as they are less prone to addition reactions. The choice of solvent is also crucial; ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are typically used to solvate the organolithium species and facilitate the reaction. Low temperatures (-78 °C) are almost always necessary to control the reactivity of the organolithium reagents and prevent side reactions.

Experimental Protocol: 3-Stannylation of this compound via DoM

This protocol describes the 3-stannylation of this compound, a versatile intermediate for further cross-coupling reactions.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Trimethyltin chloride (Me3SnCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add s-BuLi (1.1 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of trimethyltin chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trimethylstannyl-2-methylpyridine.

II. Transition Metal-Catalyzed C-H Activation: A Modern Frontier

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles.[3][4] For this compound, palladium-catalyzed reactions have been particularly successful in achieving regioselective functionalization at various positions of the pyridine ring.[3] The regioselectivity is often controlled by the choice of catalyst, ligand, and directing group.

Causality Behind Experimental Choices in C-H Activation

The choice of the palladium source (e.g., Pd(OAc)2, PdCl2) and the ligand is paramount in determining the outcome of the reaction. Ligands not only stabilize the palladium catalyst but also play a crucial role in modulating its reactivity and selectivity.[5] For instance, phosphine ligands or N-heterocyclic carbene (NHC) ligands are commonly employed. The use of an oxidant (e.g., Ag2CO3, benzoquinone) is often necessary to regenerate the active Pd(II) catalyst in the catalytic cycle. The reaction temperature and solvent are also critical parameters that need to be optimized for each specific transformation.

Experimental Protocol: Palladium-Catalyzed C-6 Arylation of this compound N-oxide

This protocol details the C-6 arylation of this compound N-oxide, which serves as a directing group to facilitate the C-H activation at the C-6 position.

Materials:

  • This compound N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium carbonate (K2CO3)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a Schlenk tube, add this compound N-oxide (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)2 (5 mol%), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF and pivalic acid (0.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-methylpyridine N-oxide.

  • The N-oxide can be subsequently deoxygenated using standard methods (e.g., PCl3 or PPh3) to yield the 6-aryl-2-methylpyridine.

III. Minisci Reaction: A Radical Approach to Functionalization

The Minisci reaction is a powerful method for the direct alkylation and acylation of electron-deficient N-heterocycles via a radical mechanism.[6] For this compound, the reaction typically proceeds with good regioselectivity for the C-4 and C-6 positions, as the pyridine nitrogen is protonated under the acidic reaction conditions, activating the ring towards nucleophilic radical attack.[7]

Causality Behind Experimental Choices in the Minisci Reaction

The classic Minisci reaction employs a silver salt (e.g., AgNO3) as a catalyst to generate radicals from carboxylic acids or other radical precursors via oxidative decarboxylation with an oxidant like ammonium persulfate ((NH4)2S2O8).[6] The acidic conditions are crucial for protonating the pyridine nitrogen, which enhances its electrophilicity. The choice of the radical precursor determines the nature of the functional group introduced. The ratio of C-4 to C-6 substitution can be influenced by the steric and electronic properties of both the radical and the substituents on the pyridine ring.[8]

Experimental Protocol: tert-Butylation of this compound

This protocol describes the introduction of a tert-butyl group at the C-4 and C-6 positions of this compound.

Materials:

  • This compound

  • Pivalic acid

  • Silver nitrate (AgNO3)

  • Ammonium persulfate ((NH4)2S2O8)

  • Sulfuric acid (H2SO4)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pivalic acid (3.0 eq) in a mixture of acetonitrile and water.

  • Add concentrated sulfuric acid dropwise to the solution while cooling in an ice bath.

  • Add silver nitrate (0.1 eq) to the reaction mixture.

  • Slowly add a solution of ammonium persulfate (2.0 eq) in water to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers (4-tert-butyl-2-methylpyridine and 6-tert-butyl-2-methylpyridine).

IV. Lithiation-Borylation: A Versatile Strategy for C-C and C-X Bond Formation

The lithiation-borylation reaction is a powerful and versatile method for the stereoselective synthesis of a wide range of organic compounds.[9] This methodology can be applied to the functionalization of this compound, providing access to boronic esters that are valuable intermediates for subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions.

Causality Behind Experimental Choices in Lithiation-Borylation

The first step involves the deprotonation of the substrate with a strong lithium base, similar to the DoM reaction. The resulting organolithium species is then trapped with a boronic ester, typically a pinacol boronate ester, to form a boronate complex.[10] This is followed by a 1,2-metalate rearrangement to furnish the homologated boronic ester. The choice of the lithium base and reaction conditions is crucial for achieving high regioselectivity in the initial deprotonation step.

Experimental Protocol: Synthesis of this compound-3-boronic acid pinacol ester

This protocol outlines the synthesis of a valuable boronic ester intermediate from this compound.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add s-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound-3-boronic acid pinacol ester.

V. Enzymatic Functionalization: A Green Chemistry Approach

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While the enzymatic functionalization of the this compound ring is a less explored area compared to other methods, there is growing interest in employing enzymes for the selective oxidation of picolines.[11] Biocatalytic hydroxylation, for instance, can provide direct access to valuable hydroxypyridine derivatives.

Causality Behind Experimental Choices in Enzymatic Functionalization

The choice of the enzyme is paramount and depends on the desired transformation. For hydroxylation reactions, cytochrome P450 monooxygenases or other hydroxylases are often employed.[12] The reaction conditions, including pH, temperature, and the presence of co-factors (e.g., NADPH), must be carefully optimized to ensure optimal enzyme activity and stability. The use of whole-cell biocatalysts or isolated enzymes depends on the specific application and the stability of the enzyme.

Due to the limited availability of specific, well-documented protocols for the enzymatic functionalization of this compound in the public domain, a detailed, step-by-step protocol is not provided here. Researchers interested in this area are encouraged to consult the primary literature on microbial oxidation of pyridines and related heterocycles.

Data Presentation: Comparison of Methodologies

MethodRegioselectivityFunctional Group ToleranceReaction ConditionsKey AdvantagesKey Limitations
Directed ortho-Metalation (DoM) Excellent for C-3 (with appropriate DMG)Moderate (sensitive to strong bases)Cryogenic temperatures, inert atmosphereHigh regioselectivity, well-establishedRequires stoichiometric strong base, limited to ortho position
C-H Activation (Pd-catalyzed) Good to excellent (tunable by ligand/DG)Good to excellentElevated temperatures, often requires oxidantHigh atom economy, versatileCatalyst cost, optimization can be challenging
Minisci Reaction Good for C-4/C-6GoodAcidic, oxidativeDirect C-H functionalization, readily available starting materialsOften gives mixtures of regioisomers, harsh conditions
Lithiation-Borylation Excellent for C-3 (via DoM)GoodCryogenic temperatures, inert atmosphereForms versatile boronic ester intermediatesRequires stoichiometric strong base
Enzymatic Functionalization Potentially excellentExcellentMild (aqueous, ambient temp/pressure)High selectivity, environmentally friendlyLimited substrate scope, enzyme availability and stability can be an issue

Visualizations

Directed ortho-Metalation (DoM) Workflow

DoM_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electrophilic Quench Start This compound + Directing Group Base Strong Lithium Base (e.g., s-BuLi, LDA) Start->Base Coordination Intermediate Lithium-Coordinated Intermediate Base->Intermediate ortho-Deprotonation (-78 °C, THF) Electrophile Electrophile (E+) (e.g., Me3SnCl) Intermediate->Electrophile Reaction Product C-3 Functionalized This compound Electrophile->Product

Caption: Workflow for Directed ortho-Metalation of this compound.

Minisci Reaction Mechanism

Minisci_Mechanism Radical_Gen Radical Precursor (e.g., R-COOH) Radical Alkyl Radical (R.) Radical_Gen->Radical Ag(I), S2O8^2- Adduct Radical Adduct Radical->Adduct Pyridine Protonated this compound Pyridine->Adduct Radical Addition Product Functionalized this compound Adduct->Product Oxidation & Rearomatization

Caption: General Mechanism of the Minisci Reaction on this compound.

References

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]

  • 2-Picoline-borane - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in Minisci-Type Reactions. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • Radical chain monoalkylation of pyridines. Available at: [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. Available at: [Link]

  • The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Available at: [Link]

  • Minisci reaction - Wikipedia. Available at: [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]

  • C–H bond activation of 2-methylquinolines and this compound. Available at: [Link]

  • Standard Lithiation–Borylation A user's guide. Available at: [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

  • Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position. Available at: [Link]

  • Directed ortho Metalation (DOM). Available at: [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Available at: [Link]

  • Preparation method of 2,6-pyridinedimethanol.
  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Available at: [Link]

  • Lithiation–borylation methodology in the total synthesis of natural pr. Available at: [Link]

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Available at: [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Available at: [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available at: [Link]

  • Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Available at: [Link]

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • Process for preparing pyridine-2,6-diamines.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Available at: [Link]

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Available at: [Link]

  • Directed Metalation: A Survival Guide. Available at: [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Available at: [Link]

  • Oxidation of methyl-pyridines.
  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Available at: [Link]

Sources

Application Notes & Protocols: Continuous Flow Synthesis of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the continuous flow synthesis of 2-methylpyridine derivatives. 2-Methylpyridines, or picolines, are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Traditional batch synthesis methods often grapple with challenges related to safety, scalability, long reaction times, and waste generation.[2][3] Continuous flow chemistry emerges as a superior alternative, offering enhanced control over reaction parameters, improved safety profiles, and greater efficiency.[4][5] This guide delves into the core principles of flow synthesis for these derivatives, presenting two distinct and robust protocols: direct α-methylation of pyridines and the Hantzsch pyridine synthesis. Each protocol is supported by mechanistic insights, step-by-step instructions, and process optimization strategies, providing a comprehensive resource for implementing this transformative technology in the laboratory and beyond.

The Imperative for Flow Chemistry in Pyridine Synthesis

The pyridine ring, particularly when substituted at the 2-position with a methyl group, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to the function of numerous active pharmaceutical ingredients (APIs). The transition from conventional batch processing to continuous flow manufacturing represents a paradigm shift, driven by several key advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, drastically minimizing the risks associated with highly exothermic reactions or the use of hazardous intermediates.[6] This is particularly relevant for nitration or reactions involving unstable reagents.[7][8]

  • Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for exceptional heat and mass transfer.[6] This enables precise control over temperature, pressure, and residence time, leading to higher yields, improved selectivity, and fewer impurities.[4]

  • Accelerated Reactions: Reactions can be conducted at temperatures well above the solvent's boiling point by applying back-pressure, significantly reducing reaction times from hours to minutes.[1][3]

  • Scalability and Automation: Scaling up production in flow chemistry is achieved through "numbering-up" (running systems in parallel) or by operating the system for longer durations, which is more reliable and predictable than scaling up batch reactors.[6] These systems are also amenable to automation and the integration of in-line analytics for real-time monitoring and optimization.[5][9]

  • Greener Chemistry: Continuous flow processes often lead to reduced solvent waste and energy consumption, aligning with the principles of sustainable chemistry.[1][10]

Synthetic Strategy I: Direct α-Methylation via Heterogeneous Catalysis

A highly efficient and regioselective method for synthesizing 2-methylpyridines is the direct α-methylation of a pyridine core. This strategy leverages a heterogeneous catalyst in a packed-bed reactor, offering a streamlined and environmentally friendly process. A notable protocol uses Raney® nickel as the catalyst and a low-boiling-point primary alcohol as both the solvent and the methyl source.[1][11]

The proposed mechanism involves either the generation of reactive methyl species on the catalyst surface that selectively attack the sterically less hindered 2-position of the pyridine ring or the formation of a pyridinium species that undergoes a Ladenberg rearrangement.[10][11]

Experimental Workflow: α-Methylation

The setup for this protocol is straightforward, consisting of a pump, an injection loop, a packed-bed reactor housed in a heating unit, and a back-pressure regulator.

G cluster_1 Reaction Zone cluster_2 Pressure Control & Collection P HPLC Pump I 6-Port Injection Valve with Sample Loop P->I S Substrate Solution (Pyridine in 1-Propanol) S->P C Packed-Bed Reactor (Column with Raney® Nickel) I->C Flow Rate: 0.1 mL/min H Heating Unit (Sand Bath @ >180 °C) BPR Back-Pressure Regulator (BPR) C->BPR Coll Product Collection Vial BPR->Coll Cooled Product Stream

Caption: Workflow for continuous flow α-methylation of pyridines.

Detailed Protocol: α-Methylation of 4-Phenylpyridine

This protocol is adapted from the work of Manansala and Tranmer.[1]

Materials:

  • 4-Phenylpyridine

  • 1-Propanol (HPLC Grade)

  • Raney® Nickel (slurry in water)

  • Stainless steel column (e.g., 150 mm x 4.6 mm)

Equipment:

  • HPLC pump

  • 6-port injection valve with a 5 mL sample loop

  • Heating unit (sand bath or column oven)

  • Back-pressure regulator (e.g., 100 psi)

  • Collection vials

Procedure:

  • Catalyst Packing: Carefully pack the stainless steel column with Raney® nickel (approx. 5.5 g). Wash the packed column with ethanol and then with 1-propanol to remove any water.

  • System Assembly: Assemble the flow chemistry setup as shown in the diagram above. Ensure all connections are secure.

  • Catalyst Activation: Set the pump to flow 1-propanol through the column at 0.3 mL/min. Heat the column in the sand bath to >180 °C and maintain for at least 30 minutes to activate the catalyst.

  • Substrate Preparation: Prepare a 0.05 M solution of 4-phenylpyridine in 1-propanol.

  • Reaction Initiation: Reduce the flow rate to 0.1 mL/min. Load the 4-phenylpyridine solution into the 5 mL sample loop.

  • Injection and Collection: Switch the injection valve to introduce the substrate solution into the flow stream. The solution will pass through the heated column.

  • Product Collection: Collect the eluent from the back-pressure regulator. The reaction is complete once the sample has passed through the system.

  • Work-up: The collected solution contains the product, 2-methyl-4-phenylpyridine. The solvent (1-propanol) can be removed under reduced pressure. The resulting product is often of high purity and may not require further purification.[10]

Substrate Scope and Performance

This method demonstrates high selectivity for α-methylation across a range of substituted pyridines, achieving excellent yields.[11]

EntrySubstrateProductYield (%)[11]
1PyridineThis compound78
23-Methylpyridine2,5-Dimethylpyridine84
34-Methylpyridine2,4-Dimethylpyridine87
43,5-Dimethylpyridine2,3,5-Trimethylpyridine90
53-Phenylpyridine2-Methyl-3-phenylpyridine96
64-Phenylpyridine2-Methyl-4-phenylpyridine97
74-(Dimethylamino)pyridine2-Methyl-4-(dimethylamino)pyridine91

Synthetic Strategy II: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-keto ester, and an ammonia source.[2] The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This reaction is well-suited for continuous flow processing, which can accelerate the reaction and improve yields, often with the aid of microwave heating.[12][13][14]

Experimental Workflow: Hantzsch Synthesis

This workflow involves mixing three reactant streams, passing them through a heated reactor, and then introducing an oxidizing agent in a second step for aromatization.

G cluster_0 Reagent Streams cluster_1 Dihydropyridine Synthesis cluster_2 Aromatization P1 Pump A M T-Mixer P1->M R1 Aldehyde + β-Keto Ester R1->P1 P2 Pump B P2->M R2 Ammonia Source (e.g., NH4OAc) R2->P2 C1 Heated Reactor Coil 1 (e.g., Microwave or Conductive Heating) M->C1 Combined Stream M2 T-Mixer C1->M2 Dihydropyridine Intermediate P3 Pump C P3->M2 R3 Oxidizing Agent (e.g., FeCl3) R3->P3 C2 Reactor Coil 2 M2->C2 Coll Product Collection C2->Coll

Caption: Telescoped continuous flow Hantzsch pyridine synthesis.

Detailed Protocol: Hantzsch Synthesis of a Substituted Pyridine

This generalized protocol is based on principles described for continuous flow Hantzsch reactions.[12][14]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • β-Keto ester (e.g., Ethyl acetoacetate, 2 eq.)

  • Ammonia source (e.g., Ammonium acetate)

  • Solvent (e.g., Ethanol)

  • Oxidizing agent (e.g., Iron(III) chloride)

Equipment:

  • Three syringe or HPLC pumps

  • T-mixers

  • Tubing for reactor coils (e.g., PFA or FEP)

  • Heating unit (microwave reactor or oil bath)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Stream A: Prepare a solution of the aldehyde and ethyl acetoacetate (2 eq.) in ethanol.

    • Stream B: Prepare a solution of ammonium acetate in ethanol.

    • Stream C: Prepare a solution of the oxidizing agent in the appropriate solvent.

  • System Setup: Assemble the flow system as depicted in the workflow diagram.

  • Reaction Initiation:

    • Pump Stream A and Stream B at equal flow rates into the first T-mixer.

    • Pass the combined stream through the first heated reactor coil (e.g., 120 °C, residence time of 5-10 minutes) to form the dihydropyridine intermediate.[15]

  • In-line Aromatization:

    • Introduce Stream C (oxidizing agent) into the flow stream containing the dihydropyridine using a second T-mixer.

    • Pass this new combined stream through a second reactor coil at a specified temperature and residence time to complete the aromatization to the pyridine derivative.

  • Collection and Work-up: Collect the product stream after the back-pressure regulator. The product can be isolated using standard extraction and purification techniques (e.g., chromatography).

Performance and Versatility

The Hantzsch reaction in flow is highly versatile, allowing for the synthesis of a wide range of substituted pyridines by varying the aldehyde and β-keto ester starting materials.[13] The use of microwave-assisted flow processing can significantly accelerate the reaction, with studies showing good to excellent yields in a matter of minutes.

Aldehydeβ-Keto EsterProduct TypeTypical Flow ConditionsYieldReference
FormaldehydeEthyl acetoacetate2,6-Dimethylpyridine derivative120 °C, 5 min residence~80%[14]
BenzaldehydeEthyl acetoacetate4-Phenyl-2,6-dimethylpyridine derivative120 °C, 5 min residence76% (flow microwave)[15]

Conclusion: A New Standard in Synthesis

The continuous flow synthesis of this compound derivatives offers a robust, efficient, and safer alternative to traditional batch methods.[16] The protocols detailed herein for direct α-methylation and Hantzsch cyclization demonstrate the power and flexibility of flow chemistry. By providing precise control over reaction conditions, these methods deliver high yields and selectivity while minimizing reaction times and waste.[3] As the pharmaceutical and chemical industries continue to embrace process intensification and green chemistry, continuous flow synthesis is poised to become the standard for producing these vital chemical building blocks.

References

  • Whan, G. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis. Available at: [Link]

  • Technology Networks. (2013). One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor. Available at: [Link]

  • Whan, G., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Available at: [Link]

  • Whan, G. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. Available at: [Link]

  • Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons. (2024). PMC. Available at: [Link]

  • Bassy, K., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. SciSpace. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). General continuous flow method for the synthesis of 2-methylpyridines... ResearchGate. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. Available at: [Link]

  • Snead, D., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed Central. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Semantic Scholar. Available at: [Link]

  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Mettler Toledo. Benefits of Continuous Flow Chemistry. Available at: [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Request PDF. (2020). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. Available at: [Link]

  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. Available at: [Link]

  • Ley, S. V., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PMC. Available at: [Link]

  • Pfizer. (2020). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. Available at: [Link]

  • Zhang, L., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]

  • Corless, V. (2016). Continuous Flow Processes as an Enabling Technology in Synthesis. RSC Blogs. Available at: [Link]

Sources

Derivatization of 2-Methylpyridine for gas chromatography-mass spectrometry (GC-MS) analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Methylpyridine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: Overcoming the Analytical Challenges of this compound

This compound, also known as α-picoline, is a heterocyclic aromatic organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its analysis is crucial for process monitoring, quality control, and environmental assessment. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, the direct analysis of this compound can present challenges.[3][4]

As a polar compound (freely soluble in water, alcohol, and ether) with a relatively high boiling point (128-129 °C), this compound can exhibit poor peak shape (tailing) on common non-polar GC columns due to interactions with active sites in the GC system.[5] This can compromise chromatographic resolution, sensitivity, and the accuracy of quantification.

Derivatization is a chemical modification technique that converts an analyte into a product with improved analytical properties.[6] For the GC-MS analysis of this compound, the primary goals of derivatization are to:

  • Increase Volatility: By masking the polar nitrogen atom, the resulting derivative will have a lower boiling point, leading to shorter retention times and sharper peaks.

  • Enhance Thermal Stability: The derivative is often more stable at the high temperatures of the GC injector and column.[7]

  • Improve Mass Spectral Characteristics: The derivative may produce more characteristic and structurally informative fragment ions in the mass spectrometer, aiding in identification and confirmation.[7]

This guide provides a detailed overview of the primary derivatization strategies for this compound, complete with step-by-step protocols and an explanation of the underlying chemical principles to empower researchers in developing robust and reliable analytical methods.

Core Derivatization Strategies for this compound

The reactivity of this compound is centered on the basic nitrogen atom within the pyridine ring and the active methyl group. Derivatization strategies typically target the N-H bond that can be formed upon protonation or the potential for reaction at the nitrogen atom. The most effective approaches fall into three main categories: Silylation, Acylation, and Alkylation via Chloroformates.

Silylation: The Gold Standard for Volatility Enhancement

Silylation is arguably the most common derivatization technique for GC analysis. It involves replacing an active hydrogen atom with a trimethylsilyl (TMS) group.[8] For a compound like this compound, the reaction is understood to proceed by interaction with the nitrogen lone pair, leading to a more volatile and less polar derivative. The most powerful silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective.[7]

Mechanism & Rationale: Silylating reagents react with the analyte to form a TMS derivative. The reaction is often catalyzed by a small amount of trimethylchlorosilane (TMCS), which increases the reactivity of the primary silylating agent. Pyridine is frequently used as a solvent for these reactions, as it acts as an acid scavenger, driving the reaction forward.[9] A critical consideration for silylation is the absolute requirement for anhydrous (dry) conditions, as any moisture will preferentially react with the silylating reagent, reducing the yield of the desired derivative and potentially damaging the GC column.[10]

Workflow for Sample Derivatization and GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Liquid/Solid Sample Extract Extraction / Dilution (e.g., LLE, SPE) Sample->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry AddReagent Add Derivatization Reagent & Anhydrous Solvent/Catalyst Dry->AddReagent React Incubate (Heat & Agitate) AddReagent->React Inject Inject into GC-MS React->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: General workflow for sample preparation, derivatization, and analysis.

Protocol 1: Silylation with MSTFA + 1% TMCS

This protocol is designed for the robust derivatization of samples containing this compound prior to GC-MS analysis.

  • Reagents & Materials:

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine (stored over molecular sieves)[10]

    • Anhydrous Hexane or Toluene (for dilution)

    • Sample extract containing this compound

    • 2 mL GC vials with PTFE-lined caps

    • Heating block or oven

    • Nitrogen evaporation system[11]

    • Vortex mixer

  • Step-by-Step Methodology:

    • Sample Preparation: Transfer an aliquot of the sample extract into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of dry nitrogen.[8] This step is critical to prevent hydrolysis of the reagent.

    • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to redissolve the analyte.[9]

    • Derivatization: Add 100 µL of MSTFA + 1% TMCS to the vial.

    • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the reaction.[12]

    • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. If the concentration is high, the sample can be diluted with anhydrous hexane prior to analysis.

Chemical Reaction: Silylation

Caption: Silylation of this compound using MSTFA.

Acylation with Anhydrides

Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl) into the molecule, which serves to decrease its polarity and hydrogen-bonding capacity.[13] Fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are particularly effective as they produce highly volatile derivatives that are extremely sensitive to electron capture detection (ECD), although they are also readily analyzed by MS.[13]

Mechanism & Rationale: The reaction proceeds with the nucleophilic nitrogen of the pyridine ring attacking a carbonyl carbon of the anhydride. This forms a stable N-acylpyridinium intermediate which, for the purpose of GC analysis, is a more volatile and chromatographically stable entity. The reaction generates an acid byproduct (e.g., trifluoroacetic acid), which must be considered. Using a solvent like pyridine can help to neutralize this acid.[13] A significant concern with halogenated anhydrides is their potential to damage GC columns if injected in excess.[14]

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

  • Reagents & Materials:

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous Toluene or Acetonitrile

    • Sample extract containing this compound

    • 2 mL GC vials with PTFE-lined caps

    • Heating block

    • Nitrogen evaporation system

  • Step-by-Step Methodology:

    • Sample Preparation: Transfer the sample to a GC vial and evaporate to dryness under a stream of dry nitrogen.

    • Reconstitution: Add 100 µL of anhydrous toluene to the dried residue.

    • Derivatization: Carefully add 50 µL of TFAA to the vial. (Caution: TFAA is corrosive and reacts violently with water. Handle in a fume hood).

    • Reaction: Cap the vial tightly, vortex, and heat at 70°C for 20 minutes.

    • Workup: Cool the vial to room temperature. Gently evaporate the excess TFAA and solvent under a nitrogen stream. Be careful not to evaporate to complete dryness to avoid loss of the volatile derivative.

    • Analysis: Reconstitute the residue in a known volume of hexane or toluene for GC-MS injection.

Chemical Reaction: Acylation

Caption: Acylation of this compound with TFAA.

Alkylation with Alkyl Chloroformates

Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are versatile reagents that react rapidly with various functional groups.[15] A significant advantage of this method is that the derivatization can often be performed in an aqueous medium, eliminating the need for the rigorous drying step required for silylation.[16][17]

Mechanism & Rationale: The reaction is typically performed in a biphasic system (e.g., water/chloroform) or an aqueous-organic mixture. Pyridine is added as a catalyst and acid scavenger.[17] The chloroformate reacts with the nitrogen of this compound to form a carbamate derivative. The resulting derivative is less polar and is extracted into the organic layer, ready for analysis. This one-step derivatization and extraction is highly efficient.[18]

Protocol 3: Derivatization with Ethyl Chloroformate (ECF)

  • Reagents & Materials:

    • Ethyl Chloroformate (ECF)

    • Pyridine

    • Ethanol

    • Chloroform or n-Hexane

    • Aqueous sample or standard solution

    • Sodium Hydroxide (NaOH) solution (optional, for pH adjustment)

    • 2 mL microcentrifuge tubes or GC vials

  • Step-by-Step Methodology:

    • Sample Preparation: In a 2 mL tube, combine 200 µL of the aqueous sample, 200 µL of ethanol, and 100 µL of pyridine.[19]

    • Derivatization & Extraction: Add 500 µL of chloroform (or n-hexane) to the tube, followed by 50 µL of ECF.

    • Reaction: Cap the tube and vortex vigorously for 60 seconds to facilitate the reaction and extraction into the organic phase.[19]

    • Phase Separation: Centrifuge the tube for 2 minutes to achieve clear separation of the aqueous and organic layers.

    • Analysis: Carefully transfer the bottom organic layer (chloroform) to a GC vial for injection.

Chemical Reaction: Alkyl Chloroformate Derivatization

Caption: Derivatization with Ethyl Chloroformate (ECF).

Data Presentation & Method Comparison

Choosing the optimal derivatization strategy depends on the sample matrix, available instrumentation, and analytical goals.

Parameter Silylation (MSTFA/BSTFA) Acylation (TFAA) Alkylation (ECF/MCF)
Primary Advantage Highly effective, creates very volatile and stable TMS derivatives.[7]Produces stable derivatives; fluorinated derivatives offer very high sensitivity with ECD.[13]Fast, single-step reaction and extraction; tolerant of aqueous samples.[17][18]
Key Disadvantage Extremely sensitive to moisture; requires completely anhydrous conditions.Reagents are highly corrosive; excess reagent can damage GC columns.[14]Byproducts can sometimes interfere; reaction pH may need optimization.
Reaction Time 30 - 60 minutes20 - 30 minutes1 - 2 minutes
Reaction Temp. 60 - 90 °C60 - 90 °CRoom Temperature
Aqueous Compatible? NoNoYes
Typical Application Broad-spectrum metabolomics, steroid analysis, general-purpose derivatization.[8]Analysis of amines, phenols, drugs of abuse.[13]Analysis of amino acids, organic acids, and other polar compounds in aqueous matrices.[15][19]

Suggested GC-MS Parameters

While the optimal parameters must be determined empirically for each instrument and application, the following provides a robust starting point for the analysis of derivatized this compound.

Parameter Suggested Condition Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1)Splitless mode maximizes sensitivity, while split mode is used for more concentrated samples to prevent column overload.[20]
Injector Temp. 250 - 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.[20]
Carrier Gas Helium, constant flow ~1.0-1.2 mL/minProvides optimal separation efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10-15°C/min to 280°C, Hold: 5 minA starting temperature program to effectively separate the derivative from the solvent front and other matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.[20]
Ion Source Temp. 230 °CA standard temperature for robust ionization in Electron Ionization (EI) mode.[20]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Mass Range Scan from m/z 40 to 450A wide enough range to capture the molecular ion and key fragment ions of the derivatives.
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification)Full scan is used for method development and unknown identification. SIM or MRM (on a tandem MS) provides significantly higher sensitivity and selectivity for target quantification.[21]

Conclusion

The derivatization of this compound is an essential step for overcoming its inherent analytical challenges in GC-MS. Silylation with reagents like MSTFA offers a robust and widely applicable method, provided that anhydrous conditions are strictly maintained. Acylation provides an alternative, particularly when high sensitivity is required. For rapid analysis, especially from aqueous matrices, alkylation with chloroformates presents a highly efficient one-step derivatization and extraction procedure. By understanding the principles behind each technique and carefully following the detailed protocols, researchers can develop reliable, sensitive, and accurate GC-MS methods for the quantification of this compound in a variety of complex samples.

References

The Strategic Role of 2-Picoline as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Base, a Sterically-Tuned Catalytic Tool

In the vast landscape of organic synthesis, the pyridine motif is a cornerstone, not only as a structural element in pharmaceuticals and agrochemicals but also as a versatile catalyst. Among the pyridine family, 2-picoline (2-methylpyridine) emerges as a catalyst of nuanced utility. Its chemical personality is shaped by the interplay of the basic nitrogen atom and the adjacent methyl group. With a pKa of 5.94 for its conjugate acid, 2-picoline is a slightly stronger base than pyridine (pKa 5.25), enabling it to effectively deprotonate a range of acidic protons to initiate catalytic cycles.[1] However, it is the steric hindrance imparted by the C2-methyl group that truly defines its unique catalytic behavior, offering selectivity and control in reactions where a less hindered base might lead to undesired side products.

This technical guide delves into the strategic application of 2-picoline as a catalyst in key organic transformations. We will explore the mechanistic rationale behind its use, providing detailed, field-proven protocols for its application in C-C bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of 2-picoline to enhance their synthetic strategies.

Core Principles of 2-Picoline Catalysis: The Synergy of Basicity and Steric Hindrance

The efficacy of 2-picoline as a catalyst stems from a delicate balance of its electronic and steric properties.

  • Enhanced Basicity: The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, rendering 2-picoline more basic than its parent pyridine. This allows it to act as a more efficient proton scavenger, facilitating the formation of nucleophilic intermediates required for many catalytic transformations.

  • Steric Influence: The methyl group at the 2-position sterically encumbers the nitrogen atom. This steric bulk can be highly advantageous, preventing the catalyst from participating in unwanted nucleophilic side reactions with electrophilic substrates or intermediates. Furthermore, this steric hindrance can influence the stereochemical outcome of a reaction by directing the approach of reactants.

This combination of properties makes 2-picoline a "non-nucleophilic strong base" in many contexts, a valuable tool for promoting reactions that are sensitive to the nucleophilicity of the catalyst.

Application I: Catalysis of Condensation Reactions for the Synthesis of α,β-Unsaturated Compounds

A prominent application of 2-picoline is in base-catalyzed condensation reactions, such as the Knoevenagel and Claisen-Schmidt (a type of Aldol) condensations, which are fundamental for the construction of α,β-unsaturated systems. These motifs are prevalent in a wide array of biologically active molecules and synthetic intermediates.

Mechanistic Rationale: The Role of 2-Picoline in Aldol-Type Condensations

In a typical base-catalyzed aldol condensation, the catalyst's primary role is to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule. The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield the α,β-unsaturated product.

The choice of base is critical. A base that is too strong can lead to uncontrolled polymerization or other side reactions. A base that is too weak may not be effective in generating the enolate. 2-Picoline, with its moderate basicity, is well-suited for this purpose. Its steric bulk also minimizes the potential for the catalyst itself to act as a nucleophile and attack the carbonyl group of the aldehyde or ketone.

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (optional, often with heat) Ketone R-CH2-C(=O)-R' Enolate [R-CH-C(=O)-R']⁻ Ketone->Enolate Deprotonation 2-Picoline 2-Picoline Picolinium [2-Picoline-H]⁺ 2-Picoline->Picolinium Protonation Enolate_2 [R-CH-C(=O)-R']⁻ Aldehyde R''-CH=O Alkoxide R''-CH(O⁻)-CH(R)-C(=O)-R' Aldehyde->Alkoxide Alkoxide_2 R''-CH(O⁻)-CH(R)-C(=O)-R' Enolate_2->Alkoxide C-C Bond Formation Picolinium_2 [2-Picoline-H]⁺ 2-Picoline_2 2-Picoline (regenerated) Picolinium_2->2-Picoline_2 Aldol_Adduct R''-CH(OH)-CH(R)-C(=O)-R' Aldol_Adduct_2 R''-CH(OH)-CH(R)-C(=O)-R' Alkoxide_2->Aldol_Adduct Proton Transfer Unsaturated_Product R''-CH=C(R)-C(=O)-R' Water H₂O Aldol_Adduct_2->Unsaturated_Product Elimination Aldol_Adduct_2->Water

Caption: Mechanism of 2-Picoline Catalyzed Aldol Condensation.

Protocol: 2-Picoline Catalyzed Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol details the synthesis of a chalcone, an α,β-unsaturated ketone, through the condensation of an aromatic aldehyde and an acetophenone derivative, catalyzed by 2-picoline.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • 2-Picoline (0.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (1 M, for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted benzaldehyde (e.g., 10 mmol, 1.0 eq), substituted acetophenone (e.g., 10 mmol, 1.0 eq), and ethanol (20 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add 2-picoline (e.g., 2 mmol, 0.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 50 mL) and transfer to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 20 mL) to remove the 2-picoline catalyst, followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude chalcone by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Data Presentation:

EntryAldehydeKetoneCatalystSolventTime (h)Yield (%)
1BenzaldehydeAcetophenone2-PicolineEthanol585
24-ChlorobenzaldehydeAcetophenone2-PicolineEthanol688
34-Methoxybenzaldehyde4'-Methylacetophenone2-PicolineEthanol592
4BenzaldehydeAcetophenonePyridineEthanol578

Experimental Workflow:

Chalcone_Synthesis_Workflow Start Start Dissolve_Reactants Dissolve Aldehyde and Ketone in Ethanol Start->Dissolve_Reactants Add_Catalyst Add 2-Picoline Dissolve_Reactants->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Evaporate_Solvent Remove Ethanol (Rotary Evaporator) Cool_Down->Evaporate_Solvent Dissolve_Residue Dissolve in Ethyl Acetate Evaporate_Solvent->Dissolve_Residue Wash_HCl Wash with 1 M HCl Dissolve_Residue->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Organic_Layer Dry over MgSO₄ Wash_Brine->Dry_Organic_Layer Filter_Concentrate Filter and Concentrate Dry_Organic_Layer->Filter_Concentrate Purify Column Chromatography Filter_Concentrate->Purify End Pure Chalcone Purify->End

Caption: Workflow for 2-Picoline Catalyzed Chalcone Synthesis.

Application II: 2-Picoline in Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. The choice of base is crucial to promote the desired elimination pathway over substitution. 2-Picoline, as a sterically hindered, non-nucleophilic base, is an excellent choice for these transformations, particularly when the substrate is sensitive to nucleophilic attack.

Mechanistic Considerations: E2 Elimination Promoted by a Hindered Base

Dehydrohalogenation reactions often proceed via an E2 (bimolecular elimination) mechanism. This concerted pathway requires a base to abstract a proton from a carbon adjacent (β) to the carbon bearing the leaving group (a halogen), while the leaving group departs simultaneously. The steric bulk of 2-picoline favors its role as a Brønsted-Lowry base (proton acceptor) rather than a Lewis base (nucleophile), thus promoting the E2 pathway and minimizing competing SN2 (bimolecular nucleophilic substitution) reactions.

Sources

Troubleshooting & Optimization

Improving the yield and selectivity of 2-Methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridine (also known as 2-Picoline). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this compound synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to enhance your reaction yields, improve selectivity, and overcome common experimental hurdles.

Overview of Primary Synthesis Routes

This compound is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1][2] Historically, it was first isolated from coal tar, but synthetic routes now dominate industrial production.[1] The choice of synthesis pathway often depends on the desired scale, available starting materials, and target purity. The most prevalent methods include:

  • Acetaldehyde-Ammonia Route: This gas-phase condensation reaction is a common industrial method, typically employing a heterogeneous catalyst like alumina (Al₂O₃) or zeolites at elevated temperatures (350–550°C).[2][3] It often produces a mixture of this compound and its isomer, 4-Methylpyridine.[1][2]

  • Acetylene-Acetonitrile Route: A more modern and highly selective method that involves the cyclization of acetylene and acetonitrile.[2][4] This process can achieve high yields (up to 90%) with fewer byproducts when using a catalyst like bis(cyclopentadienyl)cobalt.[2][4]

  • Acetylene-Ammonia Route: This method also utilizes acetylene, which reacts with ammonia at high temperatures (400–500°C) over a catalyst to produce a mixture of 2- and 4-Methylpyridine.[2]

  • Continuous Flow Synthesis: A newer approach that offers improved safety, efficiency, and scalability.[5][6] This method involves passing reactants through a heated column packed with a catalyst, such as Raney® nickel.[7][8]

The following table summarizes the key parameters of these primary synthesis routes:

Synthesis RouteKey ReactantsTypical CatalystTemperature (°C)PressureTypical Total Yield (%)Selectivity for this compoundKey AdvantagesKey Disadvantages
Acetaldehyde-Ammonia Acetaldehyde, AmmoniaAl₂O₃, Zeolites (e.g., ZSM-5)350-550Atmospheric40-70Moderate (often co-produces 4-Methylpyridine)Utilizes readily available starting materials.Moderate yield and selectivity; catalyst deactivation.[2][3]
Acetylene-Acetonitrile Acetylene, AcetonitrileOrganocobalt complexes130-180~1.0-1.2 MPaUp to 90HighHigh yield and selectivity; fewer byproducts.[2][4]Requires handling of acetylene gas under pressure; catalyst can be sensitive.[2]
Acetylene-Ammonia Acetylene, AmmoniaMetal oxides400-500AtmosphericVariableModerate (co-produces 4-Methylpyridine)Simple starting materials.High temperatures required; moderate selectivity.[2]
Continuous Flow Pyridine, Alcohol (as methyl source)Raney® Nickel>180VariesVery GoodHighEnhanced safety, shorter reaction times, reduced waste.[5][6][7][8]Requires specialized flow chemistry equipment.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Overall Yield

Q: My this compound synthesis via the acetaldehyde-ammonia route is consistently resulting in low yields. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are a common challenge and can often be attributed to several factors, primarily related to catalyst performance and reaction conditions.[3]

  • Suboptimal Reaction Temperature: The temperature range of 350-550°C is critical.[2] Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to the formation of undesired byproducts and coke, which deactivates the catalyst.[9][10]

    • Troubleshooting: Systematically optimize the reaction temperature within the recommended range. Start with a mid-range temperature (e.g., 450°C) and incrementally adjust it based on your product distribution, which can be monitored by gas chromatography (GC).

  • Catalyst Deactivation: This is a significant issue in gas-phase reactions involving hydrocarbons.[9][11]

    • Coking/Fouling: Carbonaceous materials (coke) can deposit on the active sites of the catalyst, blocking access for reactants.[9][11] This is a common problem with alumina and zeolite catalysts.[3]

      • Solution: Implement a catalyst regeneration cycle. This typically involves carefully controlled oxidation of the coke deposits with air or a mixture of air and an inert gas at elevated temperatures (e.g., 450-500°C).[12]

    • Poisoning: Certain impurities in your feedstock, such as sulfur or nitrogen-containing compounds, can irreversibly bind to the catalyst's active sites, leading to a loss of activity.[11]

      • Solution: Ensure the purity of your acetaldehyde and ammonia feedstock. Pre-treatment of the reactants to remove potential poisons may be necessary.

  • Inefficient Catalyst: The choice of catalyst and its preparation are crucial.

    • Troubleshooting: Consider using a promoter in your catalyst formulation. For instance, the addition of metal oxides like cadmium oxide (CdO) or chromium oxide (Cr₂O₃) to an alumina or kaolin support has been shown to enhance the yield of methylpyridines.[13][14] Zeolites, such as ZSM-5, are also known to be effective catalysts for this reaction.[3]

Issue 2: Poor Selectivity (High Isomer Formation)

Q: I am synthesizing this compound, but my product mixture contains a high percentage of 4-Methylpyridine. How can I improve the selectivity towards the 2-isomer?

A: Achieving high regioselectivity can be challenging, especially in reactions that can form multiple isomers.[7][8]

  • Reaction Pathway and Catalyst Choice: The acetaldehyde-ammonia and acetylene-ammonia routes inherently produce a mixture of 2- and 4-picolines.[2]

    • Troubleshooting:

      • Modify Your Catalyst: The acidic and textural properties of the catalyst can influence selectivity. Experiment with different types of zeolites or modify your existing catalyst with metals that may favor the formation of the 2-isomer.[15]

      • Switch Synthesis Route: For the highest selectivity, consider the acetylene-acetonitrile route using an organocobalt catalyst.[2][4] This method is known for its high yield of this compound with minimal formation of other isomers.[2]

      • Continuous Flow Method: The α-methylation of pyridine using a continuous flow reactor with a Raney® nickel catalyst has demonstrated high selectivity for the 2-position.[5][7][8]

  • Reaction Conditions: Temperature and contact time can also influence the product distribution.

    • Troubleshooting: Systematically vary the reaction temperature and the flow rate of your reactants (space velocity). Lower temperatures might favor one isomer over the other, although this could also impact the overall conversion rate.[10]

Issue 3: Catalyst Deactivation and Short Lifespan

Q: My catalyst performance degrades rapidly, requiring frequent regeneration or replacement. What are the underlying causes and how can I extend its operational life?

A: Rapid catalyst deactivation is a significant operational and economic challenge.[11] The primary mechanisms are coking, poisoning, and thermal degradation.[11]

  • Coking: As mentioned previously, the deposition of carbonaceous materials on the catalyst surface is a major cause of deactivation in hydrocarbon reactions.[9]

    • Mitigation Strategies:

      • Optimize Feed Composition: Adjusting the ammonia-to-aldehyde ratio can sometimes reduce coke formation.

      • Introduce a Co-feed: In some catalytic processes, co-feeding a small amount of steam or hydrogen can help to suppress coke formation, although this needs to be carefully evaluated for your specific reaction.

  • Thermal Degradation (Sintering): Prolonged exposure to high reaction temperatures can cause the catalyst support to lose surface area or the active metal particles to agglomerate, reducing the number of active sites.[11]

    • Mitigation Strategies:

      • Operate at the Lowest Effective Temperature: Find the optimal balance between reaction rate and catalyst stability.

      • Choose a Thermally Stable Support: Ensure your catalyst support (e.g., alumina, silica) is appropriate for the operating temperatures.

  • Poisoning: Impurities in the feed stream can act as catalyst poisons.[11]

    • Mitigation Strategies:

      • Feedstock Purification: Implement a purification step for your reactants to remove any potential catalyst poisons.

      • Guard Beds: Consider using a guard bed of an adsorbent material upstream of your reactor to capture poisons before they reach the main catalyst bed.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.

G start Problem Identified low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity catalyst_deactivation Rapid Catalyst Deactivation start->catalyst_deactivation check_temp Verify & Optimize Reaction Temperature low_yield->check_temp modify_catalyst Modify Catalyst or Change Synthesis Route poor_selectivity->modify_catalyst regenerate_catalyst Regenerate Catalyst (e.g., decoking) catalyst_deactivation->regenerate_catalyst check_catalyst_activity Evaluate Catalyst Activity & Purity check_temp->check_catalyst_activity Temp. OK check_feed_purity Analyze Feedstock Purity check_catalyst_activity->check_feed_purity Activity Low optimize_conditions Optimize Conditions (Temp., Flow Rate) check_catalyst_activity->optimize_conditions Activity OK final_product Improved Synthesis check_catalyst_activity->final_product Activity Restored purify_feed Purify Feedstock check_feed_purity->purify_feed regenerate_catalyst->check_catalyst_activity Post-Regeneration regenerate_catalyst->check_feed_purity Deactivation Persists modify_catalyst->final_product purify_feed->final_product optimize_conditions->final_product

Caption: A workflow for diagnosing and resolving common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the safest and most efficient method for preparing this compound on a lab scale?

A1: For laboratory-scale synthesis where safety and efficiency are paramount, the continuous flow method offers significant advantages over traditional batch processes.[5][6] It allows for better temperature control, reduces the volume of hazardous materials being reacted at any given time, and often leads to cleaner reactions with easier workup.[7][8] The α-methylation of pyridine using an alcohol as the methyl source over a packed bed of Raney® nickel is a well-documented and effective flow chemistry approach.[5][7][8]

Q2: How can I effectively separate this compound from its isomer, 4-Methylpyridine, and other byproducts?

A2: The separation of picoline isomers can be challenging due to their close boiling points. Fractional distillation is the most common method used for purification.[2] For high-purity requirements, a distillation column with a high number of theoretical plates is necessary. Azeotropic distillation, for example, with water or benzene, can also be employed to facilitate the removal of certain impurities.[2]

Q3: In the acetylene-acetonitrile synthesis, my organocobalt catalyst seems to be deactivating quickly. What could be the cause?

A3: Organocobalt catalysts used in this synthesis are particularly sensitive to certain impurities, especially water.[2] The presence of moisture in the acetylene or acetonitrile feedstock can lead to rapid deactivation of the catalyst. It is crucial to use thoroughly dried reactants and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any "greener" synthesis routes for this compound?

A4: The development of more environmentally friendly synthesis methods is an active area of research. The continuous flow synthesis approach is considered a "greener" alternative because it can reduce solvent usage, minimize waste generation, and improve energy efficiency compared to traditional batch methods.[5][6][7][8] Additionally, research into catalysts that can operate under milder conditions or utilize more sustainable feedstocks is ongoing.

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Synthesis of this compound

This protocol is adapted from methodologies described for α-methylation of pyridines.[7][8]

  • System Setup: Assemble a continuous flow system consisting of an HPLC pump, a sample injection loop, a stainless-steel column packed with Raney® nickel catalyst (approx. 5.5 g), a heating unit (e.g., sand bath or column oven), and a back-pressure regulator.

  • Catalyst Conditioning: Pump a suitable alcohol solvent, such as 1-propanol, through the catalyst column at a flow rate of 0.3 mL/min while heating the column to >180°C for at least 30 minutes.

  • Reactant Preparation: Prepare a 0.05 M solution of the starting pyridine derivative in 1-propanol.

  • Reaction Execution: Load the pyridine solution into the sample loop. Reduce the pump flow rate to 0.1 mL/min and inject the sample into the flow stream.

  • Product Collection: Collect the eluent from the reactor outlet.

  • Workup and Analysis: The collected solution, containing the 2-methylated product, can often be used directly after solvent removal via rotary evaporation.[6][7] Purity can be assessed using NMR or GC-MS.

Protocol 2: Catalyst Regeneration by Decoking

This is a general procedure and should be adapted based on the specific catalyst and reactor setup.

  • Purge the Reactor: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any residual hydrocarbons.

  • Controlled Oxidation: Introduce a controlled stream of air or a diluted oxygen mixture (e.g., 1-5% O₂ in N₂) into the reactor.

  • Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 450-500°C). Monitor the reactor temperature closely to avoid thermal runaway due to the exothermic combustion of coke.

  • Hold and Monitor: Hold the reactor at the regeneration temperature until the coke combustion is complete, which can be indicated by the cessation of CO₂ formation in the off-gas.

  • Cool and Re-condition: Cool the reactor back to the operating temperature under an inert gas flow before re-introducing the reactants.

References

  • Wikipedia. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Manan, M. M., Tranmer, G. K., & Kerman, K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15810. [Link]

  • Google Patents. (n.d.). Pyridine/picoline production process.
  • López-Hernández, A., et al. (2021). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. Catalysts, 11(10), 1234. [Link]

  • Turdaliyev, A. T., et al. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 389, 02011. [Link]

  • Manan, M. M., Tranmer, G. K., & Kerman, K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Zhang, Y., et al. (2012). Synthesis technology of this compound. Advanced Materials Research, 550-553, 1032-1035. [Link]

  • Turdaliyev, A. T., et al. (2023). Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • Zhang, X., et al. (2014). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. Chemical Engineering Journal, 253, 544-553. [Link]

  • Manan, M. M., Tranmer, G. K., & Kerman, K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

  • Manan, M. M., Tranmer, G. K., & Kerman, K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. [Link]

  • Luo, C. W., et al. (2018). Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Chinese Journal of Applied Chemistry, 35(5), 526-531. [Link]

  • Luo, C. W., et al. (2017). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. Reaction Kinetics, Mechanisms and Catalysis, 122(1), 381-396. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • NPTEL-NOC IITM. (2014, August 1). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. [Link]

  • Shets, V. F., et al. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. ResearchGate. [Link]

Sources

Technical Support Center: Separation of 2- and 4-Picoline Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of 2- and 4-picoline. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in purifying picoline isomers derived from industrial synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation experiments.

The Picoline Separation Challenge

The industrial synthesis of picolines, often through methods like the condensation of acetaldehyde and ammonia, typically yields a mixture of isomers.[1] The separation of 2-picoline and 4-picoline from this mixture is notoriously difficult due to their nearly identical physical properties, particularly their close boiling points.[2][3] Effective purification is critical as each isomer has unique applications, from the production of vinylpyridine (from 2-picoline) to the synthesis of the anti-tuberculosis drug isoniazid (from 4-picoline).[2]

This guide addresses the most common separation techniques and the practical issues that arise during their application.

Table 1: Physical Properties of Picoline Isomers

This table highlights the close boiling points of the picoline isomers, which is the primary challenge in their separation by conventional distillation.

Property2-Picoline (α-picoline)3-Picoline (β-picoline)4-Picoline (γ-picoline)
Boiling Point 129.4 °C141 °C145.4 °C
Melting Point -66.7 °C-18 °C3.6 °C
Density (g/mL) 0.9440.9570.955
pKa (of pyridinium ion) 5.965.635.98

(Data sourced from Wikipedia[3])

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2- and 4-picoline by simple fractional distillation so inefficient?

A1: The core issue lies in their low relative volatility. The boiling points of 2-picoline (129.4 °C) and 4-picoline (145.4 °C) are relatively close, but the challenge is most pronounced when separating 3-picoline (144 °C) and 4-picoline (145 °C).[2] While a 16°C difference exists between 2- and 4-picoline, achieving high purity through simple fractional distillation requires columns with a very high number of theoretical plates and high energy consumption, making it economically unviable for industrial-scale production.[2][4]

Q2: What are the primary industrial methods used to overcome the limitations of simple distillation?

A2: To enhance separation efficiency, industries employ several advanced techniques:

  • Extractive Distillation: This is a widely used method where a high-boiling, non-volatile solvent is introduced to the mixture.[5] The solvent interacts differently with the picoline isomers, altering their relative volatilities and making them easier to separate in a distillation column.[5][6]

  • Azeotropic Distillation: This method involves adding an entrainer that forms azeotropes (constant boiling point mixtures) with one or more of the picolines.[7] For instance, water can be used as an entrainer to form azeotropes that can be separated by distillation.[7][8]

  • Crystallization: This technique is particularly effective for isolating 4-picoline. Due to its significantly higher melting point (3.6 °C) compared to 2-picoline (-66.7 °C), 4-picoline can be selectively crystallized out of a mixture by cooling.[3] The process can be enhanced by forming adducts or salts, such as with oxalic acid, which selectively precipitate the 4-picoline complex.[9]

  • Adsorption: This method uses selective adsorbents, like specific types of zeolites, that preferentially adsorb one isomer over another.[6] For example, a potassium-exchanged type X zeolite can be used to selectively adsorb 4-picoline.[6]

Q3: How does one choose a solvent for extractive distillation of picolines?

A3: The ideal solvent for extractive distillation must meet several criteria:

  • High Boiling Point: It must be significantly less volatile than the picolines to remain in the column bottoms.

  • Miscibility: It must be completely miscible with the picoline mixture.[5]

  • Selectivity: It must alter the relative volatility of the components significantly. The solvent interacts differently with each isomer, typically through polarity differences or hydrogen bonding, making one isomer more volatile relative to the other.

  • No Azeotrope Formation: The solvent should not form an azeotrope with any of the components, which would complicate its recovery.[5]

  • Easy Recovery: It should be easily separable from the bottom product for recycling.

  • Chemical Inertness: It must not react with the picolines or corrode the equipment.[5] Examples of solvents mentioned in patents include ethylene glycol.[6]

Q4: Is crystallization a quantitative method for recovering 4-picoline?

A4: While crystallization is highly effective for purifying 4-picoline, achieving a quantitative yield in a single step is challenging. The final yield depends on the initial concentration of 4-picoline, the cooling temperature, and the solubility of 4-picoline in the presence of other isomers. To maximize recovery, a multi-step process involving recrystallization is often employed.[10] Forming an oxalate salt of 4-picoline can significantly improve yield and selectivity, as the salt has very low solubility compared to the free base.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the separation process.

Problem Area 1: Distillation Inefficiency

Q: My fractional distillation column is failing to achieve the target purity for 2-picoline, even with a high reflux ratio. What are the likely causes and how can I fix them?

A: This is a common issue stemming from several potential root causes. The logical flow for troubleshooting this problem is outlined below.

Caption: Troubleshooting workflow for poor distillation purity.

  • Causality Explained:

    • Column Efficiency: The separation of close-boiling components is directly proportional to the number of theoretical plates in your column. Insufficient plates mean the vapor and liquid phases cannot reach equilibrium enough times to enrich the more volatile component (2-picoline) at the top.

    • Fouling: The accumulation of polymeric materials or salts on trays or packing reduces the available surface area for mass transfer, effectively lowering the column's efficiency.[11] This is a common issue in picoline distillation due to potential side reactions at high temperatures.

    • Operating Conditions: The reflux ratio and pressure are critical. An inadequate reflux ratio starves the top of the column of the liquid phase needed for separation. Pressure fluctuations change the boiling points and can undo the separation achieved in other sections of the column.

Problem Area 2: Crystallization Yield and Purity

Q: I am trying to isolate 4-picoline by forming its oxalate salt, but the yield is low and the purity is poor. What factors should I investigate?

A: Low yield and poor purity in crystallization are often linked to improper control of solubility and crystal growth kinetics.

  • 1. Solvent Choice and Amount: The solvent must dissolve the picoline mixture and oxalic acid at an elevated temperature but allow the 4-picoline oxalate to selectively precipitate upon cooling.[12][13] Using too much solvent will keep the product dissolved even when cold, drastically reducing the yield.

  • 2. Cooling Rate: This is the most critical parameter for purity. Rapid cooling (e.g., crashing the solution in an ice bath) leads to the formation of small, impure crystals that trap mother liquor and other isomers within their lattice.[10][13] A slow, controlled cooling process allows for the selective growth of pure 4-picoline oxalate crystals.

  • 3. Water Content: The presence of water can be detrimental. It can form azeotropes and alter the solubility of the oxalate salt, often leading to the formation of slimy or poorly defined crystals that are difficult to filter and purify.[9] It is recommended to distill off any water present before crystallization.[9]

  • 4. Stoichiometry: Ensure the correct molar ratio of oxalic acid to the estimated amount of 4-picoline in your mixture. An excess of oxalic acid may not be harmful, but an insufficient amount will directly limit your maximum possible yield.

Problem Area 3: Equipment Fouling

Q: During the distillation of picoline mixtures, a hard, tar-like deposit forms in the reboiler and on the lower column trays. What is causing this and how can it be prevented?

A: This is a classic case of polymerization or condensation fouling.

  • Cause: Picolines, especially in the presence of impurities from synthesis (like aldehydes or other reactive species), can undergo polymerization or condensation reactions at the high temperatures found in the reboiler and bottom of the distillation column.[14][15] These reactions form heavy, non-volatile tars that adhere to hot surfaces. Stagnant zones with long residence times exacerbate this issue.[14]

  • Prevention and Mitigation:

    • Reduce Residence Time: Use a reboiler with a low hold-up volume (e.g., a thermosiphon reboiler) to minimize the time the liquid is exposed to peak temperatures.

    • Lower Operating Temperature: If possible, operate the column under a vacuum to reduce the boiling points of the components and, consequently, the reboiler temperature.

    • Use Anti-Foulant Internals: Select column internals designed for fouling service, such as grid packings or dual-flow trays, which have large open areas and are less prone to plugging.[15]

    • Pre-treatment of Feed: Consider a pre-treatment step to remove reactive impurities from the feed before it enters the main distillation column.

    • Inert Gas Stripping: In some cases, introducing a small stream of an inert gas like nitrogen into the reboiler can help strip volatile components and reduce localized overheating.

Experimental Protocols

Protocol 1: Isolation of 4-Picoline via Oxalate Salt Crystallization

This protocol describes a lab-scale procedure for selectively separating 4-picoline from a 2-/4-picoline mixture.

Workflow Diagram:

Caption: Workflow for 4-picoline isolation via crystallization.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, charge 100 g of the picoline mixture. If water is suspected to be present, perform a preliminary distillation to remove it as an azeotrope.[9]

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., toluene) sufficient to keep the mixture liquid and stirrable.

  • Reagent Addition: Based on an initial GC analysis of the mixture, calculate the molar amount of 4-picoline. Add a stoichiometric equivalent of anhydrous oxalic acid with continuous stirring. The reaction is exothermic.

  • Heating: Gently warm the mixture to approximately 50-70 °C to ensure the complete dissolution of the oxalic acid and the formation of the picoline oxalate salts.[9]

  • Controlled Cooling (Crucial Step): Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature over several hours. This promotes the growth of large, pure crystals of 4-picoline oxalate.

  • Secondary Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize precipitation.

  • Filtration and Washing: Collect the precipitated crystals using a Büchner funnel under vacuum. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing 2-picoline.

  • Liberation of Free Base: Suspend the washed crystals in water. While stirring vigorously, slowly add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly basic (pH > 12). This decomposes the oxalate salt, liberating the free 4-picoline.

  • Extraction & Drying: The 4-picoline will form a separate organic layer. Separate this layer, dry it over anhydrous sodium sulfate or potassium hydroxide pellets, and filter to obtain the purified 4-picoline.

  • Validation: Confirm the purity of the isolated 4-picoline using Gas Chromatography (GC) or NMR spectroscopy.

References

  • Anderson, T. (1846). On the constitution and properties of Picoline, a new organic base from Coal Tar. Transactions of the Royal Society of Edinburgh.
  • Cislak, F. E., & Karnatz, F. A. (1943). U.S. Patent No. 2,335,823. Washington, DC: U.S.
  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference, specific synthesis details found in )

  • GB Patent No. 580,048. (1946). A distillation process for separating 3-picoline, 4-picoline, and 2, 6-lutidine.
  • Finepac® Structures Pvt. Ltd. (n.d.). Pyridine-Picoline-Water Separation System. [Link]

  • Barton, B., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, 17(35), 6889-6898. [Link]

  • CN Patent No. 108189887A. (2018).
  • ResearchGate. (2015). Extremely effective separations of pyridine/picoline mixtures...[Link]

  • Zinner, H. (1986). EP Patent No. 0173440A1.
  • CN Patent No. 1772736A. (2006).
  • Williams, J. L., & Hensel, W. E. (1957). U.S. Patent No. 2,818,411. Washington, DC: U.S.
  • University of Cape Town. (2019). The Separations of Picoline Isomers by Enclathration. [Link]

  • CN Patent No. 100448534C. (2008). Process for preparing 2-picoline and 4-picoline.
  • University of California, Los Angeles. (n.d.). SOP: Crystallization. [Link]

  • Zhao, Z., et al. (2008). Separation of picolines by dissociation extraction. Huagong Xuebao (Journal of Chemical Industry and Engineering, China), 59(1), 184-189. [Link]

  • Unnisa, A., et al. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke... Journal of Chromatography A, 1217(3), 307-311. [Link]

  • Wikipedia. (n.d.). Picoline. Retrieved from [Link]

  • Lanka, S. (n.d.). Exp. No. 2 Crystallization & recrystallization. [Link]

  • Wikipedia. (n.d.). Extractive distillation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • AMACS. (n.d.). Engineering Considerations for Distillation Columns in Fouling Service. [Link]

  • U.S. Patent No. 4,002,554. (1977). Process of minimizing or preventing fouling.
  • ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. [Link]

  • Golden, S. W. (2012). Case studies demonstrate guidelines for reducing fouling in distillation columns. PTQ, Q1. [Link]

  • Pilling, M. (2004). Design Guidelines for Distillation Columns in Fouling Service. AIChE Spring National Meeting. [Link]

  • Organic Syntheses. (2017). 2-Picoline-borane. [Link]

  • Sulzer. (2016). Dealing with column fouling. Digital Refining. [Link]

  • Senthilkumaar, S., et al. (2006). Removal of alpha-picoline, beta-picoline, and gamma-picoline from synthetic wastewater using low cost activated carbons... Journal of Hazardous Materials, 129(1-3), 249-257. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Functionalization of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 2-methylpyridine (2-picoline). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic compound. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Lithiation and Electrophilic Quench

The deprotonation of the methyl group of this compound using a strong base like n-butyllithium (n-BuLi) is a cornerstone reaction for introducing a wide array of functionalities.[1] However, this seemingly straightforward step is often plagued by side reactions that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: My lithiation of this compound is giving low yields. I've dried my solvent and glassware, and my n-BuLi is freshly titrated. What could be going wrong?

A1: Low yields in lithiation reactions, even with meticulous attention to anhydrous conditions, often point to issues with temperature control, the choice of base, or unforeseen reactivity.[2]

  • Underlying Cause (Causality): The pKa of the methyl protons of this compound is approximately 34.[3] While n-BuLi is a sufficiently strong base, competitive reactions can occur. One major side reaction is the nucleophilic addition of n-BuLi to the pyridine ring, typically at the 2- or 6-position, especially at higher temperatures. This leads to the formation of dihydropyridine intermediates, which can further react and lower the yield of the desired lithiated species.

  • Troubleshooting & Optimization:

    • Temperature Control is Critical: Perform the deprotonation at low temperatures, typically -78 °C (dry ice/acetone bath). This minimizes the rate of nucleophilic addition to the ring.

    • Slow Addition of Base: Add the n-BuLi solution dropwise to the this compound solution. This helps to maintain a low localized concentration of the base, further disfavoring ring addition.

    • Consider an Alternative Base: Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base that can be an excellent alternative to n-BuLi for deprotonating this compound.[3] Its bulkiness significantly reduces the likelihood of addition to the pyridine ring.

    • Verify Reagent Quality: Even freshly titrated n-BuLi can degrade. Consider performing a small-scale test reaction with a known substrate to confirm the reactivity of your base.[2]

Q2: After quenching my lithiated this compound with an electrophile (e.g., an alkyl halide), I'm observing a significant amount of starting material and what appears to be a dimerized product. What is happening?

A2: This scenario suggests either incomplete lithiation or a competing reaction pathway after the formation of the lithiated intermediate.

  • Underlying Cause (Causality):

    • Incomplete Deprotonation: If the deprotonation is not quantitative, the remaining this compound will be present during the electrophilic quench.

    • Wurtz-Type Coupling: The lithiated this compound can react with the unreacted alkyl halide in a Wurtz-type coupling reaction, leading to the formation of a dimer.

    • Electron Transfer Processes: Single electron transfer (SET) from the organolithium species to the electrophile can generate radical intermediates, which can lead to dimerization and other side products.

  • Troubleshooting & Optimization:

    • Ensure Complete Deprotonation: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA. Allow sufficient time for the deprotonation to go to completion at low temperature (typically 30-60 minutes).

    • Control the Electrophile Addition: Add the electrophile slowly at low temperature to minimize side reactions.

    • Consider a Transmetalation Step: After forming the lithiated species, transmetalating to a less reactive organometallic species, such as an organozinc or organocuprate, can often lead to cleaner reactions with electrophiles. For instance, adding ZnCl₂ or CuCN can moderate the reactivity and suppress side reactions.

Visualizing the Lithiation and Side Reactions

Figure 1: Key Reaction Pathways in the Lithiation of this compound cluster_0 Desired Pathway cluster_1 Side Reactions A This compound B Lithiation (e.g., n-BuLi, -78 °C) A->B F Nucleophilic Addition (Higher Temp.) A->F n-BuLi C 2-(Lithiomethyl)pyridine B->C D Electrophilic Quench (E+) C->D H Dimerization/Coupling C->H Trace O2 or Electrophile E Functionalized Product D->E G Dihydropyridine Adduct F->G I Dimerized Byproduct H->I

Caption: Troubleshooting workflow for lithiation side reactions.

Protocol: General Procedure for the Lithiation and Deuteration of this compound

This protocol serves as a good diagnostic tool to check the efficiency of your lithiation step.

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum with a heat gun, or oven-dry overnight at 120 °C. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the prepared flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe over 10-15 minutes. A color change (typically to a deep red or orange) should be observed, indicating the formation of the anion.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Quenching: Add deuterium oxide (D₂O, 1.5 equivalents) dropwise via syringe. The color of the solution should fade.

  • Workup: Allow the reaction to warm to room temperature. Add saturated aqueous ammonium chloride solution to quench any remaining organolithium species. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the extent of deuteration at the methyl position.

Observation Potential Issue Suggested Action
Low deuterationIncomplete lithiationUse LDA, extend reaction time, re-check n-BuLi titer.
Presence of butylpyridineNucleophilic additionMaintain -78 °C, add n-BuLi more slowly, switch to LDA.
Complex mixture of productsReaction warmed up prematurelyEnsure consistent cooling throughout the addition and stirring.

Section 2: N-Oxidation and Subsequent Functionalization

The formation of this compound N-oxide is a common strategy to activate the pyridine ring for various functionalization reactions.[4] However, the oxidation process itself can be problematic.

Frequently Asked Questions (FAQs)

Q3: My N-oxidation of this compound with m-CPBA or hydrogen peroxide is giving me a mixture of products, including some over-oxidized species. How can I improve the selectivity?

A3: Over-oxidation and other side reactions during N-oxidation are often related to the reaction conditions and the choice of oxidant.

  • Underlying Cause (Causality): The N-oxide product is still susceptible to further oxidation, especially under harsh conditions or with a large excess of a powerful oxidant. The methyl group can also be oxidized. The decomposition of hydrogen peroxide can also be a competitive reaction.[5]

  • Troubleshooting & Optimization:

    • Stoichiometry of the Oxidant: Carefully control the stoichiometry of the oxidant. Use of a slight excess (1.1-1.2 equivalents) is often sufficient.

    • Choice of Oxidant: While m-CPBA is effective, it can sometimes be too reactive. Consider using hydrogen peroxide in acetic acid, which can offer a more controlled reaction.

    • Temperature Control: Perform the reaction at a controlled temperature, often starting at 0 °C and allowing it to slowly warm to room temperature. Exothermic reactions can lead to over-oxidation.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of byproducts.

Q4: I am trying to perform a reaction on the methyl group of this compound N-oxide, but I am observing rearrangement or deoxygenation of the N-oxide. How can I prevent this?

A4: The N-oxide functionality can be labile under certain conditions, leading to undesired side reactions.

  • Underlying Cause (Causality): The N-O bond can be cleaved under reductive or strongly acidic or basic conditions. Photochemical conditions can also lead to rearrangements of the pyridine N-oxide.[4]

  • Troubleshooting & Optimization:

    • Mild Reaction Conditions: Whenever possible, use mild reaction conditions. For example, when deprotonating the methyl group of the N-oxide, a weaker base like potassium carbonate in a suitable solvent might be sufficient, depending on the subsequent electrophile.

    • Avoid Strong Reducing Agents: Be mindful of reagents that can reduce the N-oxide, such as certain metal hydrides or catalytic hydrogenation conditions not intended for this purpose.

    • Protect from Light: If you suspect photochemical rearrangement, conduct the reaction in a flask wrapped in aluminum foil.

Visualizing N-Oxidation Challenges

Figure 2: Troubleshooting N-Oxidation of this compound cluster_0 Desired Reaction cluster_1 Common Side Reactions A This compound B Oxidant (e.g., m-CPBA, H2O2) A->B C This compound N-oxide B->C D Over-oxidation C->D Excess Oxidant/ High Temp. F Deoxygenation C->F Reductive Conditions H Rearrangement C->H Photochemical/ Harsh Conditions E Oxidized Methyl Group D->E F->A G Starting Material I Isomeric Products H->I

Caption: Common side reactions during N-oxidation.

Section 3: Chichibabin Amination

The Chichibabin reaction provides a direct method for the amination of the pyridine ring, typically at the 2- and 6-positions, using sodium amide.[6] For this compound, this reaction can lead to a mixture of products.

Frequently Asked Questions (FAQs)

Q5: I am performing a Chichibabin amination on this compound and getting a mixture of isomers (amination at the 4- and 6-positions) as well as some dimerized byproducts. How can I improve the regioselectivity and minimize side reactions?

A5: The Chichibabin reaction is known to sometimes produce isomeric mixtures and byproducts, but conditions can be optimized to favor the desired product.

  • Underlying Cause (Causality): The amination proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by elimination of a hydride.[6] The regioselectivity is influenced by both electronic and steric factors. Dimerization can occur as a side reaction, particularly at higher temperatures and pressures.[6]

  • Troubleshooting & Optimization:

    • Solvent and Temperature: The choice of solvent (e.g., toluene, xylene, or liquid ammonia) and reaction temperature can significantly influence the isomer ratio.[7] Experiment with different solvent systems and temperature profiles to find the optimal conditions for your desired isomer.

    • Pressure: Conducting the reaction under a pressurized ammonia atmosphere has been shown to favorably alter isomer ratios in some cases.[7]

    • Additives: The use of certain additives can sometimes improve the reaction rate and selectivity.

    • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or crystallization may be necessary. The basicity of the aminopyridine products can be exploited for purification, for example, by forming salts with an acid, washing away non-basic impurities, and then liberating the free base with a base.[8]

References

  • ResearchGate. (n.d.). This compound functionalization via the N-oxide strategy. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Universitat Ramon Llull. (n.d.). Modelling of the reaction of N-oxidation of this compound using hydrogen peroxide and a complex metal catalyst. Retrieved from [Link]

  • Justia Patents. (1996, December 20). Chichibabin aminations of pyridine bases. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4386209A - Chichibabin reaction.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wikipedia. (2023, November 29). This compound. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0098684 B1 - Modified chichibabin reaction, and novel pyridine derivatives. Retrieved from [Link]

  • National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H bond activation of 2-methylquinolines and this compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • PubMed. (2002, January 11). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chegg. (n.d.). Give an explanation for 2-methyl pyridine in reacting with methyl boron?. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

  • ACS Publications. (2025, December 29). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

  • ACS Publications. (n.d.). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Retrieved from [Link]

  • Reddit. (2025, July 31). Lithiations Not Working : r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • OSTI.gov. (1991, July 1). Synthesis of deuterated methyl pyridines. Retrieved from [Link]

  • National Institutes of Health. (2022, January 21). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • ResearchGate. (2024, April 22). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Lithiation of 2-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-picoline lithiation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile but challenging reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you troubleshoot issues and optimize your conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about designing a successful lithiation reaction for 2-picoline.

Q1: What is the primary challenge in the lithiation of 2-picoline?

The primary challenge lies in achieving selective deprotonation at the methyl group (the α-carbon) without competing side reactions. The pyridine ring itself is electron-deficient and susceptible to nucleophilic addition by the organolithium base. Furthermore, the acidity of the ring protons can lead to competitive ring metalation. Therefore, reaction conditions must be carefully controlled to favor the kinetically preferred deprotonation of the more acidic methyl group while suppressing unwanted pathways.

Q2: How do I choose the right base for the lithiation of 2-picoline?

The choice of base is critical and depends on balancing basicity with nucleophilicity.

  • n-Butyllithium (n-BuLi): This is a strong, widely used base. However, its high nucleophilicity can lead to addition to the pyridine ring, especially at temperatures above -78 °C.[1][2] It is often effective but requires stringent temperature control.

  • Lithium Diisopropylamide (LDA): LDA is a strong but sterically hindered, non-nucleophilic base.[2] This bulkiness makes it an excellent choice for minimizing unwanted nucleophilic addition to the pyridine ring, often resulting in cleaner reactions and higher yields of the desired α-lithiated species.[2][3]

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP): Similar to LDA, LiTMP is another sterically hindered base that can be used to selectively deprotonate the methyl group while avoiding ring addition.[4][5]

  • Mixed Aggregates: Formulations like nBuLi-Li-aminoalkoxides (e.g., nBuLi-LiDMAE) act as "superbases" and can provide exceptional regio- and chemoselectivity, sometimes favoring lithiation at different positions depending on the substrate.[1][6]

Q3: What is the optimal solvent for this reaction?

Anhydrous ethereal solvents are standard for lithiation reactions as they effectively solvate the lithium cation, which is crucial for the base's reactivity.[2]

  • Tetrahydrofuran (THF): THF is the most common and effective solvent. It breaks down the aggregates in which organolithium reagents often exist, increasing the reactivity of the base.[2][7]

  • Diethyl Ether (Et₂O): While also suitable, diethyl ether is less effective at de-aggregating organolithium reagents compared to THF.[2][8] Some protocols may specify Et₂O, and it can be a viable alternative.

  • Hydrocarbon Solvents (e.g., Hexane): Using a hydrocarbon solvent alone is generally not recommended as it may lead to no conversion.[3] However, they are often used as co-solvents in which reagents like n-BuLi are supplied.

Crucially, the solvent must be rigorously anhydrous. Any moisture will rapidly quench the organolithium reagent and the lithiated product, leading to reaction failure.[2]

Q4: What is the role of additives like TMEDA or BF₃?

Additives are used to modulate the reactivity and selectivity of the organolithium reagent.

  • TMEDA (N,N,N',N'-tetramethylethylenediamine): TMEDA is a bidentate Lewis base that chelates the lithium cation. This coordination breaks up organolithium aggregates into more reactive monomers or dimers and sequesters the lithium ion, increasing the carbanionic character of the base. This often accelerates the rate of lithiation and can improve regioselectivity.[7][9]

  • Boron Trifluoride (BF₃): Complexing 2-picoline with a Lewis acid like BF₃ etherate can dramatically improve reaction outcomes. The BF₃ coordinates to the pyridine nitrogen, which increases the acidity of the α-methyl protons. This directed activation can lead to exclusive lithiation at the methyl carbon with superior yields compared to the uncomplexed starting material.[1][3]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or no yield of the desired product.

  • Possible Cause 1: Inactive Organolithium Reagent.

    • Explanation: The concentration of commercially available organolithium reagents degrades over time, especially with improper storage.

    • Troubleshooting Steps:

      • Titrate the Reagent: Always titrate your organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. This is a critical step for reproducibility.

      • Use a Fresh Bottle: If the reagent is old or has been exposed to air/moisture, it may be significantly decomposed. Using a new, sealed bottle is advisable.[2]

  • Possible Cause 2: Presence of Moisture or Other Electrophilic Impurities.

    • Explanation: Organolithiums are extremely reactive towards protic sources like water.

    • Troubleshooting Steps:

      • Ensure Glassware is Dry: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[2]

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.[2]

      • Purify Starting Material: Ensure your 2-picoline is free from water or other impurities.

  • Possible Cause 3: Reaction Temperature is Too Low or Reaction Time is Too Short.

    • Explanation: While low temperatures are necessary, the reaction still requires sufficient time and thermal energy to proceed.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC analysis of quenched aliquots to determine if the starting material is being consumed over time.

      • Slightly Increase Temperature: If the reaction is clean but stalled at -78 °C, consider allowing it to slowly warm to -60 °C or -50 °C for a short period before quenching, but be aware this may increase side reactions.

Issue 2: Formation of side products, particularly from nucleophilic addition.

  • Possible Cause 1: The Organolithium Base is Too Nucleophilic.

    • Explanation: n-BuLi can act as a nucleophile and add to the 2- or 6-position of the pyridine ring, a common side reaction.[1]

    • Troubleshooting Steps:

      • Switch to a Non-Nucleophilic Base: The most effective solution is to switch to a sterically hindered base like LDA or LiTMP.[2][3]

      • Use a Lewis Acid Additive: Complexing the 2-picoline with BF₃ can direct the lithiation to the methyl group and prevent ring addition.[3]

  • Possible Cause 2: The Reaction Temperature is Too High.

    • Explanation: Nucleophilic addition and other side reactions have a higher activation energy than deprotonation and become more competitive at elevated temperatures.

    • Troubleshooting Steps:

      • Maintain Strict Temperature Control: Ensure the reaction is maintained at or below -78 °C (a dry ice/acetone bath) throughout the base addition and stirring period.[2][9]

      • Slow Addition: Add the organolithium base dropwise to the cooled solution of 2-picoline to dissipate heat and avoid localized temperature increases.

Issue 3: Decomposition of the lithiated intermediate.

  • Possible Cause: Instability of the Lithiated Species.

    • Explanation: The generated 2-picolyllithium is a reactive intermediate that can be unstable, especially at higher temperatures.

    • Troubleshooting Steps:

      • Use the Intermediate Immediately: Generate and use the lithiated species in situ. Do not let it stand for extended periods or warm up before adding the electrophile.[2]

      • Maintain Low Temperature: Keep the reaction cold until the moment it is quenched with the electrophile.[2]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing common issues in 2-picoline lithiation.

G start Start: Poor Reaction Outcome no_reaction Problem: No Reaction / Low Conversion start->no_reaction side_products Problem: Multiple Products / Side Reactions start->side_products decomposition Problem: Low Yield / Decomposition start->decomposition cause_reagent Cause: Inactive Base or Presence of Water no_reaction->cause_reagent Check cause_temp_low Cause: Temperature Too Low / Time Too Short no_reaction->cause_temp_low If clean cause_nucleophilic Cause: Nucleophilic Attack by Base (e.g., n-BuLi) side_products->cause_nucleophilic Check cause_temp_high Cause: Temperature Too High side_products->cause_temp_high Check decomposition->cause_temp_high Also consider cause_unstable Cause: Intermediate is Unstable decomposition->cause_unstable Likely solution_reagent Solution: 1. Titrate Base 2. Use Anhydrous Conditions 3. Purify Substrate cause_reagent->solution_reagent solution_temp_low Solution: 1. Increase Reaction Time 2. Monitor by TLC 3. Cautiously Warm Slightly cause_temp_low->solution_temp_low solution_nucleophilic Solution: 1. Use Non-Nucleophilic   Base (LDA, LiTMP) 2. Use BF3 Additive cause_nucleophilic->solution_nucleophilic solution_temp_high Solution: 1. Maintain Temp ≤ -78°C 2. Slow, Dropwise Addition   of Base cause_temp_high->solution_temp_high solution_unstable Solution: 1. Use Intermediate Immediately 2. Maintain Low Temperature   Until Quench cause_unstable->solution_unstable

Caption: A decision tree for troubleshooting common lithiation problems.

Data Summary: Effect of Reaction Parameters

The following table summarizes the expected outcomes based on the choice of key reaction parameters. This is a qualitative guide to aid in experimental design.

ParameterCondition AExpected Outcome (A)Condition BExpected Outcome (B)Rationale & References
Base n-BuLiHigh reactivity, risk of nucleophilic addition.LDA / LiTMPClean deprotonation, minimal side reactions.LDA is sterically hindered, preventing it from acting as a nucleophile.[2][3]
Temperature -78 °CFavors kinetic deprotonation of the methyl group.> -60 °CIncreased rate of side reactions, potential for decomposition.Side reactions have higher activation energies and are suppressed at low temperatures.[2][9]
Solvent Diethyl EtherModerate reactivity, less efficient deaggregation.THFHigher reactivity due to better solvation and deaggregation.THF's higher polarity and chelating ability enhance the base's reactivity.[2][7]
Additive NoneStandard reactivity, potential for side reactions.TMEDA / BF₃Increased rate and/or improved regioselectivity.Additives chelate the lithium or activate the substrate to favor the desired pathway.[3][7][9]

Optimized Experimental Protocols

Safety First: Organolithium reagents like n-BuLi are pyrophoric and react violently with air and water.[10] All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[10]

General Experimental Workflow

G A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Backfill with Inert Gas (N2 or Ar) A->B C 3. Add 2-Picoline & Anhydrous Solvent via Syringe B->C D 4. Cool Reaction Mixture to -78°C C->D E 5. Add Organolithium Base Dropwise via Syringe D->E F 6. Stir at -78°C (Monitor by TLC) E->F G 7. Add Electrophile Solution at -78°C F->G H 8. Quench Reaction & Perform Aqueous Workup G->H

Caption: A generalized workflow for a 2-picoline lithiation experiment.

Protocol 1: Lithiation using n-Butyllithium in THF
  • Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: Through the septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) followed by 2-picoline (1.0 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes, pre-titrated) dropwise via syringe over 15-20 minutes. A color change to deep red or orange is typically observed, indicating the formation of the anion.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The optimal time should be determined by monitoring the reaction (e.g., quenching small aliquots with D₂O and analyzing by ¹H NMR).

  • Electrophilic Quench: Add a solution of the desired electrophile (1.1 eq) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to stir for another 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Lithiation using Lithium Diisopropylamide (LDA)

This protocol is recommended to avoid nucleophilic addition side products.

  • LDA Preparation (in situ):

    • To a flame-dried flask under inert gas, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-butyllithium (1.05 eq) dropwise.

    • Stir the resulting colorless or pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation:

    • In a separate flame-dried flask, prepare a solution of 2-picoline (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared LDA solution via cannula or syringe to the 2-picoline solution at -78 °C.

  • Subsequent Steps: Follow steps 5-8 from Protocol 1.

References

  • Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2025). ResearchGate. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (n.d.). Journal of the American Chemical Society. [Link]

  • Lithiation of 2-Me₃SiCHRC₅H₄N(R = H or SiMe₃): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. (2012). Semantic Scholar. [Link]

  • Optimization of Organolithium Reactions. (2020). Organic Process Research & Development. [Link]

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014). Chemical Communications. [Link]

  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. (2025). ResearchGate. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]

  • Dehalogenative and Deprotonative Lithiation of Pyridines: A Second Wind for Trimethylsilylmethylithium (TMSCH2Li). (2025). ResearchGate. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. (2025). ResearchGate. [Link]

Sources

Purification techniques for 2-Methylpyridine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methylpyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of this compound (also known as 2-picoline) from crude reaction mixtures. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the highest purity for your critical applications.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities, which are primarily dictated by the synthesis route. This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers, and its purity is paramount.[1][2] The most common manufacturing processes each introduce a unique impurity profile.[3][4]

Common Synthesis Routes and Associated Impurities:

Synthesis RouteCommon Impurities & ByproductsRationale for Formation
Acetaldehyde-Ammonia Route 4-Methylpyridine (4-picoline), Pyridine, Water, Unreacted Acetaldehyde, Aldol condensation products.[5]This is a condensation reaction that often lacks perfect regioselectivity, leading to the formation of the isomeric 4-picoline. Pyridine can form from the reaction of acetaldehyde and formaldehyde, which may be present as an impurity or formed in situ.
Acetylene-Acetonitrile Route Benzene, Toluene (if used as solvent), Unreacted Acetonitrile, Catalyst residues (e.g., cobalt complexes).[3][6][7]This cyclization reaction is generally cleaner but can produce aromatic byproducts through the trimerization of acetylene. Catalyst carryover is a key concern.
Separation from Coal Tar 3-Methylpyridine (3-picoline), 4-Methylpyridine (4-picoline), Pyridine, Lutidines (dimethylpyridines), Aniline, Phenols, Water.[3][8]Coal tar is a complex mixture of aromatic compounds. Separation relies on fractional distillation, but the close boiling points of pyridine homologues make complete separation challenging.

A successful purification strategy is designed to target the specific impurities present. The physical properties of these compounds, especially their boiling points, are critical for developing distillation-based methods.

Table of Physical Properties:

CompoundBoiling Point (°C)Water SolubilityForms Azeotrope with Water?
This compound 129 - 132 °C[8]Miscible[8]Yes (92.8°C, 52% water by mass)[3][4]
Pyridine115 °C[9]MiscibleYes (94°C, 43% water by mass)[9]
3-Methylpyridine144 °CSolubleYes
4-Methylpyridine145 °CMiscibleYes
2,6-Lutidine144 °CSolubleYes
Water100 °CN/AN/A

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for purifying this compound? A: Fractional distillation is the workhorse for large-scale purification.[3] This technique separates compounds based on differences in their boiling points. Given the boiling point differences between this compound and its common isomers (3- and 4-picoline) and pyridine itself, a distillation column with high efficiency (i.e., a high number of theoretical plates) can achieve excellent separation.

Q2: My purified this compound contains water. How can I effectively dry it? A: this compound forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete water removal.[3] The recommended method is azeotropic distillation . By introducing an entrainer such as benzene or toluene, a new, lower-boiling ternary azeotrope is formed, which removes the water.[3][5] For laboratory scale, drying over solid potassium hydroxide (KOH) followed by distillation is also effective. Avoid acidic drying agents, as this compound is basic.[10]

Q3: How can I achieve >99.5% purity for pharmaceutical applications? A: Achieving such high purity often requires a multi-step approach.

  • Efficient Fractional Distillation: To remove the bulk of isomeric and other organic impurities.

  • Chemical Treatment: The distillate can be treated to remove trace impurities. For example, refluxing with a small amount of an oxidizing agent like potassium permanganate can remove oxidizable impurities, followed by re-distillation.

  • Crystallization: this compound can be converted to a salt (e.g., with picolinic acid or another suitable acid), which can be recrystallized to a very high purity and then neutralized to regenerate the free base.

  • Preparative Chromatography: For the highest purity on a smaller scale, preparative reverse-phase HPLC is a viable option.[11][12]

Q4: Can I use extractive distillation to separate this compound from its isomers? A: Yes, extractive distillation is a powerful technique for separating compounds with very close boiling points (low relative volatility).[13] It involves adding a high-boiling solvent that selectively alters the volatility of the components.[14][15] For pyridine mixtures, solvents like sulfolane or isophorone have been shown to be effective agents that can enhance the relative volatility, making the separation easier.[9]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Problem 1: Poor Separation of Isomers During Fractional Distillation

  • Symptom: GC analysis of distilled fractions shows significant cross-contamination of this compound with 3- and/or 4-methylpyridine.

  • Possible Causes:

    • Insufficient Column Efficiency: The column does not have enough theoretical plates to resolve the close-boiling isomers.

    • Incorrect Reflux Ratio: A reflux ratio that is too low will reduce separation efficiency.

    • Column Flooding or Channeling: Operating at too high a boil-up rate can cause the column to flood, while poor packing can lead to vapor channeling, both of which destroy separation efficiency.

  • Solutions:

    • Increase Column Efficiency: Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) or a spinning band distillation apparatus for higher efficiency.

    • Optimize Reflux Ratio: Start with a high reflux ratio (e.g., 10:1 or higher) and slowly decrease it while monitoring the separation via in-process GC analysis.

    • Control Boil-up Rate: Ensure a smooth, controlled boil-up to avoid flooding. Check that the column packing is uniform.

Problem 2: Product is Yellow or Brown After Distillation

  • Symptom: The final product is discolored, suggesting the presence of impurities or degradation.

  • Possible Causes:

    • Thermal Decomposition: this compound can decompose at high temperatures, especially if acidic impurities are present.[16][17] The N-oxide derivative, a potential impurity, is known to decompose thermally.[18]

    • Oxidation: Air leakage into the distillation apparatus at high temperatures can cause oxidation of the pyridine ring or methyl group.

  • Solutions:

    • Vacuum Distillation: Perform the distillation under reduced pressure. This lowers the boiling point significantly, minimizing the risk of thermal decomposition.

    • Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

    • Pre-treatment: Before distillation, wash the crude material with a dilute base (e.g., Na2CO3 solution) to remove any acidic impurities that could catalyze decomposition.

Problem 3: Persistent Emulsion During Acid-Base Liquid-Liquid Extraction

  • Symptom: During the workup to separate this compound (a base) from neutral impurities, a stable emulsion forms at the aqueous-organic interface, preventing clean phase separation.

  • Possible Causes:

    • High concentrations of tarry byproducts or other compounds that act as surfactants.

    • Vigorous shaking of the separatory funnel.

  • Solutions:

    • Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[19]

    • Gentle Mixing: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking.

    • Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite® to break up the emulsion.

    • Change Solvent: Try a different organic solvent that may have a lower tendency to form emulsions.

Section 4: Visualized Workflows & Diagrams

A logical approach is crucial for selecting the right purification strategy.

Purification_Decision_Tree start Crude this compound Sample check_water Is water a major impurity? (>1%) start->check_water check_isomers Are isomers (3/4-picoline) the main impurity? check_water->check_isomers No azeo_dist Perform Azeotropic Distillation with Entrainer (e.g., Toluene) check_water->azeo_dist Yes frac_dist Perform High-Efficiency Fractional Distillation check_isomers->frac_dist Yes acid_base Consider Acid-Base Extraction to remove non-basic impurities check_isomers->acid_base No (other impurities) check_purity High Purity Required? (>99.5%) prep_lc Final Polish with Preparative HPLC or Recrystallization of a Salt check_purity->prep_lc Yes final_product Purified this compound check_purity->final_product No azeo_dist->check_isomers frac_dist->check_purity acid_base->frac_dist prep_lc->final_product

Caption: Decision tree for selecting a this compound purification method.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by High-Efficiency Fractional Distillation

This protocol is designed to separate this compound from its isomers and other close-boiling impurities.

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., a 50 cm Vigreux column or one packed with Raschig rings), a distillation head with a thermometer and condenser, and receiving flasks. Ensure all glass joints are securely clamped and sealed. For optimal results, insulate the column with glass wool or aluminum foil.

  • Charge the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Equilibrate the Column: Begin heating the flask. As the vapor rises, it will begin to condense and fall back into the column. Adjust the heating to allow a steady reflux of condensate within the column for at least 30-60 minutes before collecting any distillate. This allows the separation equilibrium to be established.

  • Collect Fractions:

    • Set the distillation head for a high reflux ratio (e.g., collect 1 drop for every 10 drops that return to the column).

    • Collect a "forerun" fraction containing any low-boiling impurities (e.g., pyridine, residual solvents). The head temperature will be lower during this phase.

    • As the temperature stabilizes at the boiling point of this compound (~129°C), begin collecting the main product fraction in a clean, dry receiver.

    • Monitor the head temperature closely. A sharp increase in temperature indicates that higher-boiling impurities (e.g., 3- and 4-picoline) are beginning to distill. At this point, switch receivers to collect this "tail" fraction separately.

  • Analysis: Analyze all collected fractions by Gas Chromatography (GC) to determine their purity and decide which fractions to combine.

Fractional_Distillation_Workflow cluster_0 Distillation Column cluster_1 Collection flask 1. Charge Flask Crude this compound + Boiling Chips column 2. Heat & Equilibrate Establish vapor-liquid equilibrium flask->column head 3. Set Reflux Ratio Control takeoff rate column->head collect Forerun (Low Boilers) Main Fraction (Product) Tails (High Boilers) head->collect analysis {4. Analyze Fractions by GC} collect->analysis

Caption: Workflow for a typical fractional distillation experiment.

Protocol 2: Removal of Water via Acid-Base Extraction and Drying

This laboratory-scale protocol is useful for removing water and non-basic organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 3-5 volumes).

  • Acidic Wash (Forms Salt): Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl). The this compound will react to form its hydrochloride salt and move into the aqueous layer. Neutral organic impurities will remain in the ether layer. Separate the layers and save the aqueous layer.

  • Back-Wash: Wash the aqueous layer once with a fresh portion of diethyl ether to remove any remaining neutral impurities. Discard this ether wash.

  • Basification (Regenerates Free Base): Cool the acidic aqueous layer in an ice bath. Slowly and carefully add a concentrated base solution (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12). The this compound will separate as an oily layer.

  • Extraction of Product: Extract the basic aqueous mixture three times with fresh portions of diethyl ether. The purified this compound will now be in the ether layers.

  • Drying and Evaporation: Combine the ether extracts and dry them over anhydrous potassium carbonate (K2CO3) or magnesium sulfate (MgSO4). Filter off the drying agent and remove the ether using a rotary evaporator to yield the dried, purified this compound. For highest purity, this product can then be distilled.

Section 6: References

  • Alchemist Chemical. (n.d.). This compound (2-Picoline) | Properties, Uses, Safety, SDS & Supplier Information China. [Link]

  • Google Patents. (1992). US5100514A - Separation of pyridine from water by extractive distillation.

  • Wikipedia. (n.d.). This compound. [Link]

  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). [Link]

  • Sinochem Nanjing. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. [Link]

  • ResearchGate. (2005). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Request PDF. [Link]

  • Loba Chemie. (n.d.). 2-METHYL PYRIDINE. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (n.d.). Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine: Design and Control. [Link]

  • LookChem. (n.d.). Exploring this compound: Properties, Applications, and Industry Insights. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. (2017). Thermal decomposition of this compound N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst | Request PDF. [Link]

  • ResearchGate. (2012). Synthesis technology of this compound. [Link]

  • Google Patents. (1999). US5994550A - Pyridine/picoline production process.

  • ResearchGate. (2017). Separation of pyridine and toluene by extractive distillation. [Link]

  • FAQ-Chemical. (n.d.). What are the properties, manufacturing processes, and uses of this compound?. [Link]

  • Wikipedia. (n.d.). Extractive distillation. [Link]

  • Google Patents. (1999). US5969143A - Pyridine/picoline production process.

  • SlideShare. (n.d.). Extractive Distillation. [Link]

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

  • Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]

  • MDPI. (n.d.). Recent Advances in Extractive Distillation. [Link]

  • Grokipedia. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.

Sources

Technical Support Center: Strategies to Control Regioselectivity in the α-Methylation of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective α-methylation of pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C–H functionalization on this critical heterocyclic scaffold. Pyridine moieties are cornerstones in pharmaceuticals and agrochemicals, making the precise installation of methyl groups—a modification known to significantly impact potency and metabolic stability—a paramount objective.[1][2]

This document provides in-depth, question-and-answer-style troubleshooting guides and frequently asked questions (FAQs) to address the specific experimental challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct α-methylation of a simple pyridine ring so challenging?

A1: The difficulty stems from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which deactivates the entire ring towards electrophilic attack, the most common form of aromatic substitution.[3] Furthermore, the nitrogen atom's lone pair readily coordinates to Lewis acidic reagents or metal catalysts, which can either shut down reactivity or lead to undesired side reactions. When forcing conditions are used, reactions like Friedel-Crafts alkylation are generally not feasible.[4] Radical-based methods, while effective, often yield mixtures of C2 (α) and C4 (γ) isomers because the electronic activation at these positions is very similar.[5][6]

Q2: What are the primary strategies to achieve high regioselectivity for α-methylation?

A2: There are three principal strategies, each with its own set of advantages and limitations:

  • Directed ortho-Metalation (DoM): This classic approach involves installing a directing group (DG) at the C2 position, which chelates to an organolithium base and directs deprotonation exclusively at the adjacent C3 position or, if the DG is on the nitrogen, at the C2 position.[7][8] While powerful, it requires extra steps for installing and removing the DG.

  • Transition-Metal-Catalyzed C–H Activation: This modern approach uses a transition metal (commonly Palladium, Rhodium, or Iridium) that coordinates to a directing group, enabling the selective cleavage of a specific C–H bond (in this case, C2–H) and subsequent functionalization.[9][10] This method offers broad functional group tolerance.

  • Radical-Based Methods (Minisci-Type Reactions): These reactions utilize nucleophilic carbon-centered radicals that preferentially attack the electron-deficient pyridine ring.[4] While powerful for direct C–H functionalization, controlling regioselectivity between the C2 and C4 positions can be a significant challenge without substrate modifications.[5]

Q3: How do I choose the best strategy for my specific pyridine derivative?

A3: The choice depends on several factors:

  • Functional Group Tolerance: If your molecule contains sensitive functional groups (e.g., esters, ketones), transition-metal-catalyzed methods operating under milder conditions are often preferable.[11] DoM with strong organolithium bases can be incompatible with such groups.

  • Desired Scale: For large-scale synthesis, the extra steps involved with directing groups (installation/removal) may be undesirable. In such cases, optimizing a direct Minisci-type reaction or a DG-free catalytic method might be more efficient.[12]

  • Availability of Starting Materials: If your pyridine is already substituted at a position that can serve as a directing group (e.g., a 2-amide), then a transition-metal-catalyzed approach is a logical choice. If starting from a simple pyridine, a strategy like a Minisci reaction with a temporary blocking group might be more direct.[13]

Part 2: Troubleshooting Guides

This section addresses specific problems encountered during α-methylation experiments.

Issue 1: Poor Regioselectivity in Minisci-Type Radical Methylation

Problem: My Minisci reaction is producing an inseparable mixture of 2-methyl and 4-methylpyridine products. How can I favor the α-isomer (C2)?

Root Cause Analysis: In a standard Minisci reaction, the protonated pyridine ring is attacked by a nucleophilic radical. The LUMO (Lowest Unoccupied Molecular Orbital) coefficients at the C2 and C4 positions are often very similar, leading to poor regioselectivity.[5] The outcome is sensitive to steric hindrance, solvent polarity, and the nature of the radical source.[5]

Solutions & Optimization Workflow:

  • Employ a Removable Blocking Group: This is the most robust solution for forcing C4-selectivity, which by extension can be used to infer C2-selectivity in other reactions. A recently developed strategy involves using a maleate-derived blocking group.[12][13] This group is installed on the pyridine nitrogen, forming a pyridinium salt that sterically encumbers the C2 and C6 positions, directing the incoming radical exclusively to C4.[13][14] While this directs to C4, understanding this principle allows for rational design to achieve C2 selectivity by other means.

  • Steric Control: If your pyridine has a substituent at C3 or C5, this can sterically hinder the adjacent C2/C4 positions and influence the regiochemical outcome. A bulky group at C3 will generally favor methylation at C6 and potentially C4 over C2.

  • Solvent and Acid Screening: The regioselectivity of Minisci reactions can be influenced by the solvent and the acid used for protonation.[5] It is advisable to screen different acids (e.g., H₂SO₄, TFA) and solvent systems (e.g., DCE/water, MeCN) to empirically determine the optimal conditions for your specific substrate.

Issue 2: Low Yield or No Reaction in a Directed ortho-Metalation (DoM) Protocol

Problem: I've attached a picolinamide directing group to my substrate, but treatment with n-BuLi followed by a methylating agent (e.g., methyl iodide) gives low conversion of the starting material.

Root Cause Analysis: Directed metalation is highly sensitive to reaction conditions. Common failure points include incomplete deprotonation, use of an inappropriate base, or side reactions with the electrophile.

Solutions & Optimization Workflow:

  • Verify Deprotonation Conditions:

    • Base Strength: For pyridines, a simple alkyllithium like n-BuLi can sometimes lead to nucleophilic addition at the C2 position rather than deprotonation.[15] Consider using a stronger, more sterically hindered base like sec-BuLi or a lithium amide base such as LDA or LiTMP, often in the presence of an additive like TMEDA.[7][15]

    • Temperature Control: Lithiation must be performed at low temperatures (typically -78 °C) to prevent base degradation and unwanted side reactions.[14] Ensure your cooling bath is stable.

    • Reaction Time: Allow sufficient time for the deprotonation to complete. This can range from 30 minutes to several hours. Monitor the reaction by quenching small aliquots and analyzing by TLC or LCMS.

  • Assess Reagent Quality:

    • Base Titration: The concentration of commercial organolithium reagents can decrease over time. Titrate your n-BuLi or sec-BuLi solution before use to ensure accurate stoichiometry.

    • Anhydrous Conditions: DoM reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Consider the Electrophile:

    • After forming the lithiated intermediate, add the methylating agent (e.g., MeI, MeOTf) at -78 °C and allow the reaction to warm slowly. Adding the electrophile at a higher temperature can lead to decomposition of the organolithium species.

Issue 3: Difficulty with Directing Group Removal

Problem: I have successfully performed a directing group-assisted α-methylation, but now I'm struggling to cleave the directing group without decomposing my product.

Root Cause Analysis: Directing groups are designed to be robust enough to withstand reaction conditions but cleavable under specific protocols. The optimal cleavage conditions depend entirely on the nature of the directing group.

Solutions:

  • Amide/Picolinamide Groups: These are common directing groups. Cleavage typically requires harsh hydrolytic conditions (strong acid or base at high temperatures), which may not be suitable for complex molecules.

  • Pyridyl/Pyrimidyl Groups: For an N-(pyridin-2-yl) directing group, a two-step "quaternization-hydride reduction" strategy is often effective under mild conditions.[16] This involves methylation of the directing group's nitrogen with an agent like MeOTf, followed by reduction.

  • Consult the Literature: Always refer to the original publication that describes the use of your specific directing group for proven cleavage protocols. There are numerous review articles that catalog directing groups and their standard removal procedures.[17]

G start Problem: Poor α-Regioselectivity strategy Which strategy was used? start->strategy minisci Minisci-Type (Radical) strategy->minisci Radical dom Directed Metalation (DoM) strategy->dom Organolithium tmc Transition-Metal Catalysis strategy->tmc Catalytic sol_minisci Solution: 1. Use a removable blocking group for C4, then adapt. 2. Screen solvents and acids. 3. Leverage steric hindrance. minisci->sol_minisci sol_dom Solution: 1. Switch to a stronger/hindered base (e.g., s-BuLi, LDA). 2. Verify anhydrous conditions & titrate base. 3. Ensure DG is correctly positioned. dom->sol_dom sol_tmc Solution: 1. Screen different ligands. 2. Modify the directing group. 3. Check catalyst activity and purity. tmc->sol_tmc

Caption: Decision tree for troubleshooting poor α-selectivity.

Part 3: Data & Protocols

Table 1: Comparison of Key α-Methylation Strategies
StrategyMechanismKey ReagentsAdvantagesDisadvantages
Directed ortho-Metalation (DoM) Organolithium-mediated deprotonations-BuLi/TMEDA, LDA; MeIExcellent regioselectivity; well-establishedRequires cryogenic temps; sensitive to moisture; limited functional group tolerance; requires DG install/removal.[18]
Pd-Catalyzed C–H Activation Chelation-assisted C–H cleavagePd(OAc)₂, Picolinamide DG, Methylboronic acidHigh functional group tolerance; milder conditionsRequires pre-installed directing group; catalyst cost; ligand screening may be needed.[10]
Minisci Radical Methylation Nucleophilic radical additionAgNO₃, (NH₄)₂S₂O₈, Carboxylic acidDirect C–H functionalization; no DG needed; inexpensive reagentsOften gives C2/C4 mixtures; requires acidic conditions.[4][5]
Photoredox Catalysis Radical generation via visible lightPhotocatalyst (e.g., Ir, Ru), Methyl radical sourceExtremely mild conditions; high functional group toleranceCan require specific radical precursors; may need extensive optimization.[19][20]
Representative Protocol: Pd-Catalyzed, Picolinamide-Directed C–H Methylation

This protocol is adapted from methodologies described for transition-metal-catalyzed C–H functionalization.[10]

Workflow Diagram:

G sub 1. Prepare Substrate (Install Picolinamide DG) rxn 2. Set up Reaction (Substrate, Pd(OAc)₂, Ligand, Methylboronic Acid, Oxidant) sub->rxn heat 3. Heat & Stir (e.g., 100 °C, 24h) under Inert Atmosphere rxn->heat workup 4. Workup & Purify (Aqueous wash, Extraction, Column Chromatography) heat->workup cleave 5. Cleave Directing Group (e.g., Strong Acid/Base Hydrolysis) workup->cleave

References

Navigating the Scale-Up of 2-Methylpyridine Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Methylpyridine Production. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to assist you in overcoming the common challenges encountered during the scale-up of this compound (2-picoline) synthesis. This resource is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

The industrial production of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through the vapor-phase condensation of acetaldehyde with ammonia over a solid acid catalyst, typically alumina (Al₂O₃)[1][2]. This process, a variation of the Chichibabin pyridine synthesis, while well-established, presents several challenges during scale-up, including managing reaction exothermicity, catalyst deactivation, and complex purification protocols.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into troubleshooting reaction inefficiencies, catalyst-related problems, and purification hurdles, providing detailed protocols and expert insights to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for this compound production?

A1: There are four main industrial routes for this compound synthesis:

  • Acetaldehyde-Ammonia Route: This is the most common method, involving the reaction of acetaldehyde and ammonia over a catalyst like alumina at high temperatures (350–550°C)[1]. It produces a mixture of this compound and 4-methylpyridine.

  • Acetylene-Ammonia Route: Acetylene and ammonia are reacted at 400–500°C to yield a mixture of 2- and 4-methylpyridine[1].

  • Acetylene-Acetonitrile Route: This method offers high yield and fewer byproducts by cyclizing acetylene and acetonitrile using a bis(cyclopentadienyl)cobalt catalyst[1].

  • Separation from Coal Tar: this compound can be isolated from the light-oil and middle-oil fractions of coal tar, though this is less common now with the advent of more efficient synthetic methods[3][4].

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields in the acetaldehyde-ammonia synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction is highly temperature-sensitive. Temperatures below 350°C may lead to incomplete conversion, while temperatures exceeding 550°C can promote side reactions and catalyst degradation[1].

  • Catalyst Deactivation: The alumina catalyst can lose activity over time due to coking or poisoning.

  • Impurities in Feedstock: The purity of your acetaldehyde and ammonia is critical. Impurities can lead to unwanted side reactions or poison the catalyst.

  • Incorrect Reagent Ratio: The molar ratio of ammonia to acetaldehyde influences the product distribution and overall yield.

Q3: I'm observing significant formation of 4-methylpyridine alongside my desired this compound. How can I improve the selectivity?

A3: The co-production of 4-methylpyridine is an inherent challenge in the acetaldehyde-ammonia synthesis, with both isomers often forming in roughly equal amounts[1]. While completely eliminating the formation of the 4-isomer is difficult, selectivity can be influenced by:

  • Catalyst Modification: The use of co-catalysts alongside alumina can alter the surface acidity and pore structure, potentially favoring the formation of one isomer over the other.

  • Process Conditions: Fine-tuning the reaction temperature and residence time can have a modest impact on the isomer ratio.

Due to the inherent co-production, efficient separation of the isomers is a critical downstream process, which we will discuss in detail in the purification section.

Troubleshooting Guide: Reaction & Catalyst Issues

Issue 1: Rapid Catalyst Deactivation

A common issue in the vapor-phase synthesis of this compound is the deactivation of the alumina catalyst, primarily through coking . Coke, a carbonaceous deposit, physically blocks the active sites and pores of the catalyst, leading to a decline in activity and selectivity[5].

Q: My catalyst performance is dropping off much faster than expected. What's causing this, and how can I fix it?

A: Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures accelerate coke formation.

    • Troubleshooting: Carefully monitor and control the reactor temperature. Ensure that your temperature sensors are accurately calibrated. Consider conducting a temperature profile study across the catalyst bed to identify any hot spots.

  • Impure Feedstock: Certain impurities in the acetaldehyde or ammonia can act as coke precursors. For example, higher aldehydes or unsaturated compounds in the acetaldehyde feed can readily polymerize on the catalyst surface.

    • Troubleshooting: Analyze your feedstock for impurities. If necessary, purify the acetaldehyde before introducing it to the reactor.

  • Improper Catalyst Pre-treatment: The initial state of the catalyst can impact its stability.

    • Troubleshooting: Ensure the catalyst is properly calcined before use to achieve the desired surface area and acidity.

Protocol 1: Regeneration of Coked Alumina Catalyst

This protocol outlines a general procedure for the oxidative regeneration of a coked alumina catalyst.

StepProcedureKey Parameters
1. Purge with Inert Gas Purge the reactor with an inert gas (e.g., nitrogen) at a high flow rate to remove any residual hydrocarbons.Temperature: 350-400°C
2. Controlled Oxidation Introduce a stream of air diluted with nitrogen into the reactor. Start with a low oxygen concentration (e.g., 1-2%) and gradually increase it as the regeneration progresses. This controlled burn-off of the coke prevents a rapid temperature rise that could damage the catalyst.Initial Temperature: 400-450°C; Final Temperature: 500-550°C; Oxygen Concentration: Gradually increase to 21% (air)
3. Hold at Final Temperature Once the exotherm from coke combustion subsides (indicated by a stable reactor temperature), hold the catalyst at the final temperature in an air stream for several hours to ensure complete removal of carbon deposits.Duration: 2-4 hours
4. Cool Down Cool the reactor down to the operating temperature under a flow of inert gas.-

Diagram 1: Catalyst Deactivation and Regeneration Cycle

A Active Catalyst B Coked (Deactivated) Catalyst A->B Coke Formation (High Temp, Impurities) C Regenerated Catalyst B->C Oxidative Regeneration (Controlled Airflow) C->A Reactivation

Caption: A simplified workflow illustrating the cycle of catalyst deactivation by coking and its subsequent regeneration.

Troubleshooting Guide: Purification Challenges

The crude product from the acetaldehyde-ammonia synthesis is a complex mixture containing this compound, 4-methylpyridine, water, and other byproducts. Effective purification is crucial to obtain high-purity this compound.

Issue 2: Inefficient Separation of this compound and 4-Methylpyridine

The boiling points of this compound (129°C) and 4-methylpyridine are very close, making their separation by conventional fractional distillation challenging and energy-intensive.

Q: I'm struggling to achieve high purity of this compound using fractional distillation. What are the key parameters to optimize?

A: Key Parameters for Fractional Distillation:

  • Number of Theoretical Plates: To achieve a high degree of separation for close-boiling components, a distillation column with a large number of theoretical plates is required. For this specific separation, a column with a high number of theoretical plates is essential.

  • Reflux Ratio: The reflux ratio (the ratio of the liquid returned to the column to the liquid removed as distillate) is a critical parameter. A higher reflux ratio increases the separation efficiency but also increases the energy consumption.

    • Optimization: The optimal reflux ratio is typically 1.1 to 1.5 times the minimum reflux ratio[6]. This provides a good balance between separation efficiency and energy cost. The minimum reflux ratio can be calculated using methods like the Underwood equation, which requires vapor-liquid equilibrium data for the this compound/4-methylpyridine system.

Table 1: Typical Parameters for this compound/4-Methylpyridine Separation

ParameterRecommended ValueRationale
Number of Theoretical Plates > 50To effectively separate components with close boiling points.
Reflux Ratio 1.2 - 1.5 x Minimum Reflux RatioBalances separation efficiency with energy consumption.
Issue 3: Presence of Water in the Final Product

This compound forms a minimum-boiling azeotrope with water (boiling point 92.8°C at a mass fraction of 52% water), making it impossible to completely remove water by simple distillation[7][8].

Q: How can I effectively remove water from my this compound product?

A: Azeotropic Distillation with an Entrainer:

Azeotropic distillation is the standard industrial method for dehydrating this compound. This process involves adding a third component, called an entrainer, which forms a new, lower-boiling azeotrope with one or both of the original components. Benzene is a commonly used entrainer for this purpose[1].

Protocol 2: Azeotropic Distillation of this compound/Water Mixture using Benzene

  • Charge the Distillation Column: Charge the distillation column with the crude this compound/water mixture and the benzene entrainer.

  • Heat the Mixture: Heat the mixture to boiling. A ternary azeotrope of benzene, water, and this compound will distill first at a temperature lower than the boiling points of any of the individual components or the binary azeotropes.

  • Condense and Separate: The overhead vapor is condensed. Since water and benzene are immiscible, the condensate will separate into two liquid phases in a decanter.

  • Recycle the Entrainer: The upper, benzene-rich layer is returned to the distillation column as reflux. The lower, aqueous layer is withdrawn.

  • Continue Distillation: This process is continued until all the water is removed from the system.

  • Final Purification: After the water is removed, the benzene is distilled off, leaving behind anhydrous this compound, which can then be further purified by fractional distillation to separate it from 4-methylpyridine.

Diagram 2: Azeotropic Distillation Workflow

A Crude 2-MP/Water Mixture + Benzene B Distillation Column A->B C Condenser B->C Ternary Azeotrope Vapor E Anhydrous 2-MP B->E Bottoms Product D Decanter (Phase Separation) C->D Condensate F Water D->F G Benzene Recycle D->G G->B Reflux

Caption: A schematic of the azeotropic distillation process for the removal of water from this compound using benzene as an entrainer.

Safety Considerations for Scale-Up

The scale-up of this compound production introduces significant safety challenges that must be rigorously addressed. A Hazard and Operability (HAZOP) study is a systematic and structured examination of a planned or existing process to identify and evaluate potential hazards in design and operation[6][9][10].

Q: What are the major safety hazards I should be aware of when scaling up the acetaldehyde-ammonia reaction?

A: Key Hazards and Mitigation Strategies:

  • Exothermic Reaction and Thermal Runaway: The reaction between acetaldehyde and ammonia is exothermic. On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, increasing the risk of a thermal runaway[11].

    • Mitigation:

      • Reactor Design: Utilize a reactor with a high heat transfer coefficient, such as a multi-tubular fixed-bed reactor.

      • Cooling System: Implement a robust cooling system with sufficient capacity to remove the heat of reaction.

      • Controlled Addition: In a semi-batch process, control the addition rate of one of the reactants to manage the rate of heat generation. In a continuous process, ensure precise control of feed flow rates.

      • Emergency Quenching: Have a well-defined emergency procedure in place, including a system for rapidly quenching the reaction if a thermal runaway is detected.

  • Flammability and Explosion Hazard: Acetaldehyde is a highly flammable liquid. This compound is also flammable. Vapors can form explosive mixtures with air.

    • Mitigation:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable mixtures.

      • Explosion-Proof Equipment: Use electrical equipment and instrumentation that are rated for use in hazardous locations.

      • Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.

  • Toxicity: Ammonia is a corrosive and toxic gas. This compound is harmful if inhaled, swallowed, or absorbed through the skin.

    • Mitigation:

      • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety glasses.

      • Containment: The process should be fully contained to prevent the release of toxic materials.

      • Monitoring: Install gas detectors to monitor for leaks of ammonia and other volatile organic compounds.

Table 2: HAZOP Analysis for Exothermic Reaction in a Packed-Bed Reactor

Guide WordDeviationPossible CausesConsequencesSafeguards/Actions
MORE Higher Temperature Cooling system failure; Incorrect temperature controller setting; Runaway reactionIncreased rate of side reactions; Catalyst sintering; Potential for reactor ruptureHigh-temperature alarm and shutdown system; Redundant cooling systems; Regular maintenance of cooling system and controllers
LESS Lower Flow Feed pump failure; Blockage in feed lineReduced production rate; Potential for localized overheating if one reactant flow is reduced disproportionatelyLow-flow alarms on feed lines; Interlock system to shut down other feeds if one fails; Regular inspection of feed lines
REVERSE Reverse Flow Check valve failureContamination of upstream equipment; Uncontrolled mixing of reactantsInstallation of high-integrity check valves; Regular inspection and testing of check valves

This guide provides a foundational understanding of the challenges and solutions in the scale-up of this compound production. For specific and complex issues, we recommend consulting with process safety experts and conducting thorough laboratory and pilot-scale studies before proceeding to industrial-scale production.

References

  • Chichibabin pyridine synthesis. (2022, April 27). Chemistry Notes. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Design and Control of Heterogeneous Azeotropic Distillation for Separating this compound/Water. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. (n.d.). DWSIM. Retrieved from [Link]

  • Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. (n.d.). Universita di Padova. Retrieved from [Link]

  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. (n.d.). Almac. Retrieved from [Link]

  • HAZOP Analysis for Reactor R-101. (n.d.). Scribd. Retrieved from [Link]

  • HAZOP study of a fixed bed reactor for MTBE synthesis using a dynamic approach. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Recovery of Platinum and Rejuvenation of Alumina From Spent Reforming Catalyst, pt/γ-Al2O3. (n.d.). CSC Journals. Retrieved from [Link]

  • REFLUX RATIO FORMULA IN DISTILLATION COLUMN. (n.d.). JEFERSON COSTA. Retrieved from [Link]

  • Regeneration kinetics of coked silica-alumina catalyst. (1988, December 31). OSTI.GOV. Retrieved from [Link]

  • One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. (2025, August 29). ResearchGate. Retrieved from [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013, September 11). ResearchGate. Retrieved from [Link]

  • Pyridine/picoline production process. (n.d.). Google Patents.
  • A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactor design for pyridine base production: matching transport phenomena and reaction kinetics. (n.d.). AIDIC. Retrieved from [Link]

  • Reflux ratio in distillation column. (2019, February 3). YouTube. Retrieved from [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]

  • Pyridine. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Process for the production of pyridine or alkyl substituted pyridines. (n.d.). Google Patents.
  • Synthesis of pyridine and 3-picoline. (n.d.). Google Patents.
  • Use of approximate methods to determine minimum reflux ratio in distillation process. (n.d.). MATEC Web of Conferences. Retrieved from [Link]

  • The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reaction mechanism of aldehydes and ammonia to form pyridine bases. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalytic Decomposition of Acetaldehyde on Different TiO2-Based Materials: A Review. (2020, December 15). MDPI. Retrieved from [Link]

  • Formaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrogen peroxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetylene. (n.d.). Wikipedia. Retrieved from [Link]

  • Distillation. (n.d.). Koch Modular. Retrieved from [Link]

  • Equilibrium Separation Column. (n.d.). JUST. Retrieved from [Link]

  • A Low-pressure Reactor Design for Solar Thermochemical Ammonia Production. (n.d.). SolarPACES. Retrieved from [Link]

  • Heat Integration Strategies for Acetaldehyde Production: Optimizing Ethanol Dehydrogenation and Hydrogen Recovery. (2026, June 30). Journal of Chemical Engineering Research Progress. Retrieved from [Link]

  • Design and Control of Acetaldehyde Production Process. (2020, August 8). ResearchGate. Retrieved from [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). [Source not provided].
  • Design and thermodynamic analysis of a large-scale ammonia reactor for increased load flexibility. (2024, March 12). Forschungszentrum Jülich. Retrieved from [Link]

  • Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. (2023, July 12). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 2-Vinylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-vinylpyridine. As a crucial monomer in the production of specialty polymers for tire cord binders and an intermediate in the pharmaceutical and chemical industries, the efficient synthesis of high-purity 2-vinylpyridine is paramount.[1][2] However, its synthesis, particularly via the common route from 2-picoline and formaldehyde, is fraught with challenges, primarily the formation of unwanted byproducts that can significantly reduce yield and complicate purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues and provides field-proven, troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only identify and solve problems but to prevent them from occurring in the first place.

Section 1: The Synthetic Landscape and Common Pitfalls

The most prevalent industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-picoline with formaldehyde to form an intermediate, 2-(2-hydroxyethyl)pyridine, which is subsequently dehydrated.[2][3][4] This process can be performed in two distinct steps or as a continuous "one-step" reaction.[5] While seemingly straightforward, each stage presents opportunities for byproduct formation.

The diagram below illustrates the main synthetic pathway and the points at which key side reactions can divert your process, leading to reduced yield and purity.

G cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Fates Reactants 2-Picoline + Formaldehyde Intermediate 2-(2-Hydroxyethyl)pyridine Reactants->Intermediate Condensation (Step 1) Side_Products Charring, Picoline, Other Condensates Reactants->Side_Products High Temp. Side Reactions Product 2-Vinylpyridine Intermediate->Product Dehydration (Step 2) Unreacted_Int Residual Intermediate Intermediate->Unreacted_Int Incomplete Dehydration Polymer Poly(2-vinylpyridine) Product->Polymer Uninhibited Polymerization G start Crude 2-Vinylpyridine (Post-Dehydration) check_inhibitor Is an inhibitor (e.g., TBC) added to the crude product? start->check_inhibitor add_inhibitor Action: Add 0.1% TBC and mix thoroughly. check_inhibitor->add_inhibitor No distill Proceed to Vacuum Distillation check_inhibitor->distill Yes add_inhibitor->distill check_temp Is the distillation pot temperature minimized? distill->check_temp fail High Risk of Polymerization Failure distill->fail If temperature is too high or inhibitor is absent adjust_vac Action: Increase vacuum to lower boiling point. check_temp->adjust_vac No collect Collect Pure, Inhibited 2-Vinylpyridine check_temp->collect Yes adjust_vac->distill

Caption: Decision workflow for preventing polymerization during purification.

FAQ 2: My final product is contaminated with significant amounts of 2-(2-hydroxyethyl)pyridine. How do I improve the dehydration efficiency?

Answer: The presence of the starting material for the second step, 2-(2-hydroxyethyl)pyridine, indicates an incomplete dehydration reaction. This is an equilibrium-controlled process, and pushing it to completion requires careful selection of a catalyst and reaction conditions that favor the removal of water.

Causality & Troubleshooting Strategies:

  • Mechanism: The dehydration is the elimination of a water molecule from the alcohol intermediate. This can be catalyzed by either strong acids (which protonate the hydroxyl group, turning it into a good leaving group, H₂O) or strong bases at high temperatures.

  • Driving the Equilibrium: According to Le Châtelier's principle, removing a product (water) will shift the equilibrium towards the formation of more products (2-vinylpyridine and water).

Comparison of Dehydration Catalysts:

Catalyst TypeExamplesMechanismProsCons
Strong Base Solid NaOH, KOH [6][7]E2 EliminationHigh yield (~98-99%); minimizes acid-catalyzed polymerization. [7]Requires high temperatures (160-260 °C); can cause some product resinification if not controlled. [7]
Strong Acid H₂SO₄, H₃PO₄ [5][6]E1 EliminationEffective at lower temperatures (100-190 °C). [6]Can promote polymerization of the product; corrosive. [8]
Heterogeneous Modified Zeolites (e.g., Cs-ZSM-5) [2][9]Vapor-phase catalysisHigh selectivity; catalyst is recyclable and non-corrosive; eco-friendly. [2][9]Requires a vapor-phase reactor setup (fixed-bed); potential for catalyst coking. [8]

Self-Validating Protocol for Complete Dehydration (Lab Scale, Base-Catalyzed):

This protocol is adapted from methodologies described in the patent literature. [7]

  • Setup: In a distillation apparatus, create a "dehydrating medium" by dissolving a catalytic amount of solid NaOH (e.g., 10g) in a high-boiling, inert solvent like triethanolamine (1 kg). Heat this mixture to 180-220 °C.

  • Feed Addition: Slowly add your crude 2-(2-hydroxyethyl)pyridine (often as an aqueous solution from the first step) dropwise into the vigorously stirred, hot dehydrating medium.

  • Simultaneous Distillation: The dehydration is instantaneous at this temperature. The newly formed 2-vinylpyridine and the water will immediately distill out of the reaction mixture.

  • Collection: Collect the distillate in a receiving flask containing an inhibitor (TBC). The 2-vinylpyridine will form an organic layer separate from the water, which can be easily isolated.

  • Rationale: This method is highly efficient because the product is removed from the reaction zone as it is formed, preventing any reverse reaction or byproduct formation (like polymerization) in the hot, caustic solution.

FAQ 3: I'm observing low yield in the initial condensation step and see byproducts other than the desired alcohol. What is going wrong?

Answer: The initial condensation of 2-picoline and formaldehyde is an aldol-type reaction that requires precise control over stoichiometry and conditions to maximize the yield of the mono-addition product, 2-(2-hydroxyethyl)pyridine.

Causality & Troubleshooting Strategies:

  • Mechanism: The reaction typically proceeds by deprotonating the methyl group of 2-picoline to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of formaldehyde.

  • Key Side Reactions:

    • Over-addition: Reaction of the intermediate alcohol with more formaldehyde.

    • Formaldehyde Polymerization: Formaldehyde can self-polymerize to form paraformaldehyde, reducing its availability.

    • Picoline Decomposition: At very high temperatures, cracking can occur, leading to pyridine or other degradation products. [8]One patent notes that splitting off formaldehyde can regenerate α-picoline, which is difficult to separate from the product. [7] Optimizing Reaction Parameters for High Selectivity:

The key is to find a balance that favors the desired reaction rate without promoting decomposition or side reactions. Data from various patents suggest the following ranges. [2][5][9][10]

Parameter Recommended Range Rationale & Impact on Byproducts
Molar Ratio (Picoline:Formaldehyde) 1.5:1 to 3.5:1 Using an excess of 2-picoline favors the mono-addition product and minimizes over-addition reactions with formaldehyde. [5]
Temperature 160 - 250 °C A higher temperature increases the reaction rate, but exceeding 250 °C significantly increases the risk of charring and decomposition. [5][11]
Pressure 3 - 10 MPa High pressure is required to keep the reactants in the liquid phase at the necessary temperatures, preventing loss of volatile formaldehyde. [5]
Catalyst Strong Acid (H₂SO₄) or Base (NaOH) The choice of catalyst depends on whether a one-step or two-step process is desired. For the condensation step alone, a base catalyst is common. [2]

| Reaction Time | 2 - 10 minutes (in a continuous reactor) | Short residence times are used in industrial one-step processes to minimize byproduct formation that occurs over longer periods. [5]|

Section 3: Recommended Overall Workflow

The following diagram outlines a complete, self-validating workflow for the synthesis and purification of 2-vinylpyridine, incorporating the troubleshooting strategies discussed above.

Caption: Recommended two-step workflow from reactants to purified product.

References

  • 2-Vinylpyridine - Wikipedia. [Link]

  • CN104016905A - Method for preparing 2-vinylpyridine - Google P
  • 2-Vinylpyridine | C7H7N | CID 7521 - PubChem. [Link]

  • US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google P
  • US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers
  • An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase - Quick Company. [Link]

  • Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap. [Link]

  • CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google P
  • CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google P
  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. [Link]

  • US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google P
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH. [Link]

  • 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem. [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in 2-Methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of 2-methylpyridine (also known as 2-picoline). Catalyst deactivation is a critical challenge in maintaining process efficiency, yield, and economic viability. This document provides in-depth troubleshooting advice, diagnostic workflows, and field-proven regeneration protocols to address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Catalyst Deactivation

This section addresses the most common catalyst performance issues in a question-and-answer format, focusing on identifying the root cause of deactivation.

Subsection 1.1: Deactivation by Coking (Carbon Deposition)

Coke formation is a prevalent issue in hydrocarbon and amine synthesis at elevated temperatures, leading to the blockage of active sites and pores.[1][2]

Q1: My catalyst activity is decreasing steadily, and I observe a significant pressure drop across the fixed-bed reactor. What is the likely cause?

A1: A simultaneous decline in catalytic activity and an increase in pressure drop are classic symptoms of deactivation by coking. Coke, which consists of carbonaceous deposits, physically blocks the catalyst's pores and active sites.[1][2] In severe cases, these deposits can obstruct the void spaces in the catalyst bed, impeding reactant flow and causing the observed pressure increase.[1] This phenomenon is common in processes like the synthesis of pyridines from aldehydes and ammonia over zeolite or alumina catalysts.[3][4]

Q2: How can I confirm that coke formation is the primary reason for my catalyst's deactivation?

A2: To definitively diagnose coking, a combination of analytical techniques on the spent (deactivated) catalyst is recommended:

  • Thermogravimetric Analysis (TGA): This is the most direct method. By heating the spent catalyst in an oxidizing atmosphere (air or O₂) and monitoring its weight, you can quantify the amount of coke burned off. The weight loss at high temperatures corresponds to the amount of deposited coke.

  • Elemental Analysis (CHN): This analysis will show an elevated carbon content on the spent catalyst compared to the fresh catalyst.

  • Temperature Programmed Oxidation (TPO): TPO provides information on the nature and combustion temperature of the coke deposits, helping to distinguish between different types of carbonaceous species.

  • N₂ Adsorption-Desorption (BET Analysis): A comparison of the surface area and pore volume between the fresh and spent catalyst will show a significant reduction in the coked sample, confirming pore blockage.[5]

Q3: What process parameters can I adjust to minimize coking during the synthesis?

A3: Coking is highly sensitive to reaction conditions. You can often mitigate it by adjusting the following parameters:

  • Temperature: While higher temperatures can increase reaction rates, they also accelerate coke formation.[6] An optimal temperature must be found that balances activity with catalyst stability.

  • Feedstock Composition: High concentrations of reactants that are prone to polymerization, such as aldehydes, can increase coking rates.[7] Adjusting the molar ratio of ammonia to the aldehyde/acetylene feedstock can sometimes help.

  • Space Velocity: Increasing the weight hourly space velocity (WHSV) reduces the residence time of reactants and products on the catalyst surface, which can decrease the rate of coke-forming side reactions.

  • Catalyst Acidity: For zeolite catalysts like HZSM-5, which are commonly used, excessively strong acid sites can promote coke formation.[5][8] Modifying the catalyst's acidity, for instance by adjusting the Si/Al ratio, can improve its resistance to coking.[4][9]

Subsection 1.2: Deactivation by Poisoning

Catalyst poisoning occurs when chemical species in the feed stream adsorb strongly to the active sites, rendering them inactive.[1][10] This deactivation is often rapid and may occur even at very low poison concentrations.[10]

Q4: My catalyst showed excellent initial activity but deactivated very quickly, even without a significant pressure drop. Could this be catalyst poisoning?

A4: Yes, this activity profile is characteristic of catalyst poisoning. Unlike coking, which is a gradual process that often restricts flow, poisoning directly attacks the active sites. This leads to a sharp drop in activity without the physical bulk of coke deposits that cause pressure drops.[1] Poisons form strong chemical bonds with the active components of the catalyst (e.g., metals or acid sites), blocking them from participating in the reaction.[10]

Q5: What are the common poisons for catalysts used in this compound synthesis, and where do they originate?

A5: The nature of the poison depends on the catalyst system and the feedstock.

  • Sulfur Compounds: Species like hydrogen sulfide (H₂S) or mercaptans are potent poisons for many metal-based catalysts (e.g., cobalt, nickel) and can also affect acidic sites.[10][11] They often originate from impurities in the acetylene or ammonia feedstocks. The metal-sulfur bond formed is typically very strong, leading to irreversible deactivation under normal process conditions.[10]

  • Nitrogen Compounds: In the context of this compound synthesis, the product itself or nitrogen-containing byproducts can act as inhibitors by strongly coordinating to active sites, particularly acidic ones.[3][12] This is a form of self-inhibition or product inhibition.

  • Water and Oxygen: For catalysts that rely on reduced metal sites, unintended exposure to water or oxygen can lead to the formation of inactive metal oxides.[2] This is particularly relevant during startup and shutdown procedures.

Q6: How can I test for and prevent catalyst poisoning from impurities in my feedstock?

A6: Preventing poisoning is crucial as regeneration can be difficult or impossible.

  • Feedstock Analysis: The first step is to rigorously analyze your reactants (acetaldehyde, ammonia, acetylene, etc.) for common poisons like sulfur compounds using techniques such as Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).

  • Guard Beds: If impurities are present, install a "guard bed" upstream of your main reactor. This is a bed of adsorbent material designed specifically to trap poisons before they reach your catalyst. For example, a zinc oxide (ZnO) bed is effective at removing sulfur impurities.

  • Purification: Use high-purity reactants whenever possible. While this increases initial cost, it can significantly extend catalyst life and improve overall process economics.

Subsection 1.3: Thermal Degradation (Sintering)

Thermal degradation involves changes to the catalyst's physical structure at high temperatures, leading to a loss of active surface area.[2]

Q7: I've been running my reaction at very high temperatures (e.g., >550°C) to maximize conversion, but the catalyst's performance is declining irreversibly over multiple cycles, even after regeneration for coke removal. What could be happening?

A7: This scenario strongly suggests thermal degradation, also known as sintering.[2] At excessively high temperatures, the small, highly dispersed crystallites of the active catalytic phase (e.g., metal oxides on an alumina support) can migrate and agglomerate into larger crystals.[2] This process reduces the total active surface area available for the reaction, leading to a permanent loss of activity that cannot be recovered by simply burning off coke. For zeolite catalysts, extreme temperatures can cause irreversible changes to their crystalline structure.[13]

Q8: How can I differentiate between thermal degradation and other deactivation mechanisms?

A8: Characterizing the spent catalyst is key to identifying sintering.

  • X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and spent catalysts. Sintering will be indicated by sharper and more intense diffraction peaks in the spent catalyst, which correspond to larger crystallite sizes.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of catalyst morphology. By comparing images of the fresh and spent catalysts, you can directly observe any increase in particle size or agglomeration.

  • Chemisorption: Techniques like hydrogen or CO chemisorption can be used to measure the active metal surface area. A significant decrease in the active area of a regenerated catalyst compared to the fresh catalyst points to sintering.

Section 2: Catalyst Regeneration Protocols

When a catalyst deactivates, particularly due to coking, its activity can often be restored through a carefully controlled regeneration process.

Protocol 1: Oxidative Regeneration for Coked Catalysts (e.g., Zeolites, Alumina)

This is the most common method for removing carbonaceous deposits by controlled combustion.[5]

CAUTION: Uncontrolled combustion can generate extreme localized temperatures ("hot spots"), causing irreversible thermal damage (sintering) to the catalyst.[2]

Methodology:

  • Shutdown and Purge: Stop the flow of reactants and cool the reactor to a safe temperature (e.g., 200-250°C). Purge the system thoroughly with an inert gas (e.g., Nitrogen, Argon) for 1-2 hours to remove all residual hydrocarbons.

  • Controlled Heating: While maintaining the inert gas flow, begin to heat the reactor slowly (e.g., 2-5°C/min) towards the target combustion temperature.

  • Introduce Oxidant: Once the reactor reaches the initial regeneration temperature (typically 350-400°C), introduce a diluted oxidant stream. Start with a very low concentration of oxygen (e.g., 0.5-1.0 mol% in N₂) to initiate a slow, controlled burn of the more reactive "soft" coke.

  • Temperature Ramp and Hold: Monitor the reactor temperature profile closely. The combustion of coke is exothermic and will cause a temperature rise. Adjust the heating and/or oxygen concentration to maintain a controlled temperature. Gradually increase the temperature and oxygen concentration (up to 5-10 mol% or more, depending on the catalyst's thermal stability) to burn off the more refractory "hard" coke. A typical final hold temperature is between 450°C and 550°C.[14][15]

  • Completion and Cooldown: Hold at the final temperature until the concentration of CO₂ in the effluent gas drops to baseline levels, indicating that all coke has been removed.

  • Final Purge and Cooldown: Switch back to a pure inert gas stream and cool the reactor down to the reaction temperature for the next cycle.

  • Activity Test: Perform a standard reaction run to confirm that catalytic activity has been restored.

Protocol 2: Steam Regeneration

Steam can be used as an alternative or adjunct to oxidative regeneration, particularly for gasifying coke deposits via the water-gas shift reaction.

Methodology:

  • Shutdown and Purge: Follow Step 1 from the Oxidative Regeneration protocol.

  • Introduce Steam: At a temperature typically above the reaction temperature, introduce a flow of steam, often diluted with an inert gas.[14]

  • Hold and Monitor: Hold the catalyst under the steam atmosphere for several hours. The steam reacts with carbon deposits to form CO, CO₂, and H₂.

  • Purge and Cooldown: After the regeneration period, stop the steam flow and purge the system with inert gas while cooling down.

  • Activity Test: Evaluate the catalyst's performance in a subsequent reaction.

Protocol 3: Managing Poisoned Catalysts

Regenerating a poisoned catalyst is significantly more challenging than removing coke.

  • Sulfur Poisoning: The strong bonds formed between sulfur and active metal sites are difficult to break.[10] While reduction with H₂ at high temperatures can sometimes remove some sulfur species, the regeneration is often incomplete.[11][16] The most effective strategy for sulfur is prevention through feedstock purification.

  • Metal Poisoning: Deactivation by metals (e.g., iron, nickel) from feedstock corrosion is generally considered permanent, as the metals cannot be easily removed without damaging the catalyst.

Section 3: Visual Guides and Data

Diagrams

Deactivation_Diagnosis_Workflow cluster_symptoms Observed Symptoms cluster_causes Probable Cause cluster_actions Diagnostic Action Symptom1 Gradual Activity Loss + Increased ΔP Cause1 Coking Symptom1->Cause1 Symptom2 Rapid Activity Loss + No/Low ΔP Cause2 Poisoning Symptom2->Cause2 Symptom3 Irreversible Activity Loss (Post-Regeneration) Cause3 Sintering Symptom3->Cause3 Action1 TGA / TPO BET Analysis Cause1->Action1 Action2 Feedstock Analysis (GC-SCD) Cause2->Action2 Action3 XRD / TEM Chemisorption Cause3->Action3

Caption: Workflow for diagnosing the cause of catalyst deactivation.

Oxidative_Regeneration_Workflow Start Stop Reactant Flow & Purge with N₂ Heat_Inert Slowly Heat in N₂ (e.g., to 350°C) Start->Heat_Inert Introduce_O2 Introduce Dilute O₂/N₂ (e.g., 0.5-1.0% O₂) Heat_Inert->Introduce_O2 Ramp_Hold Ramp & Hold Temp (e.g., 450-550°C) Monitor CO₂ & Temp Introduce_O2->Ramp_Hold Complete Hold until CO₂ is at Baseline Ramp_Hold->Complete Cool_Down Cool Down in N₂ Complete->Cool_Down End Catalyst Regenerated Ready for Activity Test Cool_Down->End

Caption: Step-by-step workflow for oxidative regeneration of a coked catalyst.
Tables

Table 1: Summary of Common Catalyst Deactivation Mechanisms

Deactivation MechanismPrimary Cause(s)Key SymptomsDiagnostic ToolsReversibility
Coking Polymerization/condensation of hydrocarbons on catalyst surface.Gradual activity loss, increased pressure drop across reactor.TGA, Elemental Analysis, BETGenerally reversible by oxidative regeneration.
Poisoning Strong chemisorption of impurities (e.g., S, N compounds) on active sites.[10][17]Rapid and severe loss of activity, often with minimal pressure drop change.Feedstock Analysis (GC), XPS on spent catalyst.Often irreversible or very difficult to reverse.
Thermal Degradation (Sintering) Exposure to excessively high temperatures (reaction or regeneration).[2]Permanent loss of activity that is not restored by coke burnout.XRD, TEM, ChemisorptionIrreversible.

Table 2: Typical Parameters for Oxidative Regeneration of Zeolite/Alumina Catalysts

ParameterTypical RangeRationale / Key Consideration
Inert Purge Temperature 200 - 250 °CSafely removes residual hydrocarbons before introducing oxygen.
Heating Rate 2 - 5 °C / minSlow heating prevents thermal shock to the catalyst pellets/extrudates.
Initial O₂ Concentration 0.5 - 2.0 mol%A low initial concentration ensures a slow, controlled burn, preventing temperature runaways.
Final O₂ Concentration 2.0 - 10.0 mol%Higher concentration used to burn off more stubborn, less reactive coke deposits.
Regeneration Temperature 450 - 550 °CMust be high enough to combust coke but below the threshold for thermal damage to the catalyst.[14]
Gas Flow Rate VariesMust be sufficient to remove heat and reaction products (CO₂, H₂O) effectively.

Section 4: References

  • FAQ. (n.d.). What are the properties, manufacturing processes, and uses of this compound?[Link]

  • ACS Catalysis via Figshare. (2017). Catalyst Deactivation in Pyridine-Assisted Selective Dehydration of Methyl Lactate on NaY. [Link]

  • ResearchGate. (n.d.). Synthesis technology of this compound. [Link]

  • MDPI. (n.d.). Effects of the Acidic and Textural Properties of Y-Type Zeolites on the Synthesis of Pyridine and 3-Picoline from Acrolein and Ammonia. [Link]

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. [Link]

  • ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison. [Link]

  • Google Patents. (n.d.). WO2004080591A1 - A method for the regeneration of zeolite catalysts.

  • Green Chemistry (RSC Publishing). (n.d.). Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts. [Link]

  • PMC - NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • ResearchGate. (n.d.). C–H bond activation of 2-methylquinolines and this compound. [Link]

  • MDPI. (n.d.). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). [Link]

  • Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. [Link]

  • ResearchGate. (n.d.). Research on Mechanism of Sulfur Poisoning in the Precious Metal Catalyst. [Link]

  • ResearchGate. (n.d.). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. [Link]

  • MDPI. (2021). Special Issue on Catalyst Deactivation and Regeneration. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (n.d.). [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Methylpyridine-Based Organometallic Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. As researchers and developers, we understand that harnessing the unique properties of 2-methylpyridine (α-picoline) in organometallic chemistry presents a distinct set of challenges. The steric hindrance from the C2-methyl group, which can be both a tool for kinetic stabilization and a source of destabilizing strain, requires a nuanced experimental approach. This guide is structured to address the common points of failure and instability encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and design more robust molecular systems.

Section 1: Foundational Stability - Atmospheric and Solvent Effects

The most common source of degradation for many organometallic complexes is their immediate environment. Due to their reactivity, exposure to air and moisture must be rigorously controlled, and the choice of solvent is far from a trivial decision.[1][2]

Frequently Asked Questions (FAQs)

Q1: My complex, which was a fine crystalline powder, decomposed into an unidentifiable amorphous solid after being left on the benchtop. What happened?

A1: This is a classic sign of atmospheric degradation. Organometallic complexes, particularly those with metals in low oxidation states, are often highly reactive towards oxygen and moisture.[1] Oxygen can lead to irreversible oxidation of the metal center or ligands, while water can act as a ligand to displace this compound or hydrolyze other components of the complex. Rigorous air-free techniques, such as using a glovebox or Schlenk line, are mandatory for handling these compounds.[1][2]

Q2: I dissolved my complex in DMSO to prepare a stock solution for a biological assay, but my NMR analysis shows new peaks appearing over time. Is the complex unstable in DMSO?

A2: Yes, this is a strong possibility. Dimethyl sulfoxide (DMSO) is a coordinating solvent and can displace other ligands, especially monodentate ones like this compound, from the metal's coordination sphere.[3][4] This ligand exchange process leads to the formation of new species in solution, which accounts for the new signals in your NMR spectrum. The stability of your complex should always be confirmed in the specific solvent and conditions you plan to use for your assays.[3]

Troubleshooting Guide: Solvent Selection

Your choice of solvent is critical. A seemingly "inert" solvent can participate in the reaction or degradation. Use the following table as a starting point for troubleshooting and selection.

Solvent ClassExamplesInteraction Potential with this compound ComplexesBest For
Non-Coordinating Toluene, Hexane, BenzeneLow. Primarily act as a medium. Minimal risk of ligand displacement.Inert reactions, long-term storage of sensitive complexes, recrystallization.
Weakly Coordinating Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Moderate. Can interact with the metal center, especially if the complex is coordinatively unsaturated. THF can be a stronger ligand than expected.General synthesis, reactions where mild coordination is acceptable. Ensure solvents are rigorously dried.
Strongly Coordinating Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High. Can readily displace weakly bound ligands like this compound. Often used to intentionally promote ligand exchange.[3]Solubilizing difficult complexes, but stability must be verified.[5] Not recommended for long-term storage.
Protic Solvents Water, Methanol, EthanolHigh. Can lead to hydrolysis, protonation of ligands, or solvolysis. The pKa of the protonated pyridine (pyridinium) is ~5.25, making it susceptible to protonation.[6]Specific applications like catalysis in aqueous media; stability is a major concern and must be explicitly designed for.
Experimental Protocol: Inert Atmosphere Handling via Schlenk Line

This protocol outlines the fundamental steps for safely manipulating air- and moisture-sensitive this compound complexes.

Objective: To transfer a solid organometallic complex from one flask to another under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Two Schlenk flasks with sidearms

  • Greased glass joints or high-vacuum grease

  • Spatula

  • Dry, deoxygenated solvent (if making a solution)

  • Cannula (double-tipped needle)

Procedure:

  • Preparation: Ensure all glassware is oven-dried overnight (>120 °C) and cooled under vacuum.

  • Purging the Flasks: Attach both Schlenk flasks to the Schlenk line. Evacuate the flasks by opening them to the vacuum line.

  • Backfilling: Close the vacuum valve and slowly open the inert gas valve to fill the flasks with nitrogen or argon.

  • Cycle: Repeat the evacuate/backfill cycle at least three times to ensure all atmospheric gases are removed.

  • Solid Transfer: Under a positive flow of inert gas (direct the gas flow out of the flask opening), briefly remove the stoppers and quickly transfer the solid complex from the source flask to the receiving flask using a spatula.

  • Resealing: Immediately seal the receiving flask and purge the headspace by performing one more evacuate/backfill cycle.

  • Storage/Next Steps: The complex is now safely stored under an inert atmosphere. For solution preparation, a degassed solvent can be added via a gas-tight syringe or cannula transfer.

Visualization: Inert Atmosphere Workflow

cluster_prep Preparation cluster_purge Purging Cycle (Repeat 3x) cluster_transfer Solid Transfer A Oven-Dry Glassware B Assemble Schlenk Line A->B C Attach Flasks B->C D Evacuate (Vacuum) C->D Cycle E Backfill (Inert Gas) D->E Cycle E->D Cycle F Maintain Positive Inert Gas Flow E->F G Quickly Transfer Solid F->G H Reseal Flask G->H I Final Purge Cycle H->I J Complex is Safe Under Inert Atmosphere I->J

Caption: Workflow for handling air-sensitive compounds using a Schlenk line.

Section 2: Enhancing Stability Through Ligand Design

The inherent stability of a complex is dictated by the nature of its metal-ligand bonds. For this compound complexes, stability can be tuned by modifying the steric and electronic properties of the other ligands in the coordination sphere.[7][8]

Frequently Asked Questions (FAQs)

Q3: Why is my this compound ligand dissociating from the metal center during my reaction?

A3: Ligand dissociation is often a consequence of two main factors:

  • Steric Strain: The methyl group on this compound creates significant steric bulk around the metal center.[9] If other ligands are also bulky, the resulting steric crowding can weaken the metal-pyridine bond, leading to its dissociation in favor of a less sterically hindered state.[10]

  • Trans Effect/Influence: The ligand positioned trans to the this compound can electronically weaken the bond. A strongly sigma-donating ligand can weaken the bond to the ligand opposite it.

  • Competitive Binding: A solvent molecule or another species in the reaction mixture may be a better ligand for the metal center, either electronically or sterically, and can displace the this compound.[9]

Q4: How can I modify my ancillary (co-ligand) to make the overall complex more stable?

A4: You can enhance stability by tuning the electronic and steric profile of your ancillary ligand.

  • Chelation: The most effective strategy is to use a chelating ligand (one that binds to the metal at two or more points). The resulting "chelate effect" provides significant thermodynamic stability compared to using multiple monodentate ligands.[6][11]

  • Electronic Tuning: Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the ancillary ligand can modulate the electron density at the metal center.[12][13] An EDG can strengthen the back-bonding to other π-acceptor ligands, while an EWG can make the metal more electrophilic and strengthen bonds to σ-donors. The ideal choice depends on the specific metal and its oxidation state.

Troubleshooting Guide: Balancing Electronic and Steric Effects
ParameterStrategyRationale & CausalityPotential Pitfall
Steric Hindrance Introduce bulky groups (e.g., tert-butyl, phenyl) on the ancillary ligand.The bulky groups can form a "protective pocket" around the metal center, kinetically shielding it from attack by solvents or other reagents.[10][14]Excessive steric bulk can introduce strain, weakening bonds and potentially causing the this compound or the ancillary ligand itself to dissociate.[9]
Electronic Effects (EDGs) Incorporate electron-donating groups (e.g., -OMe, -NMe₂, -CH₃) on the ancillary ligand.EDGs increase electron density on the metal. This can strengthen the bond to π-acceptor ligands and stabilize metals in lower oxidation states.[12]May destabilize metals in high oxidation states or make the complex more susceptible to oxidation.
Electronic Effects (EWGs) Incorporate electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) on the ancillary ligand.EWGs decrease electron density on the metal, making it more Lewis acidic. This can strengthen bonds to strong σ-donor ligands.[12][13]May weaken bonds to other π-acceptor ligands and destabilize metals in low oxidation states.
Visualization: Steric Stabilization Concept

cluster_unstable Unprotected Complex cluster_stable Sterically Protected Complex M1 M L1 L M1->L1 MePy1 2-MePy M1->MePy1 Attacker1 Solvent/ Reagent Attacker1->M1 Attack Site M2 M L2 L M2->L2 MePy2 2-MePy M2->MePy2 Bulk1 Bulk L2->Bulk1 Bulk2 Bulk L2->Bulk2 Attacker2 Solvent/ Reagent Attacker2->M2 Blocked

Caption: Steric bulk on an ancillary ligand (L) can shield the metal center (M).

Section 3: Analytical Methods for Stability Assessment

Visual inspection is insufficient for determining stability. Quantitative analytical methods are required to monitor the integrity of your complex over time under specific experimental conditions.[3]

Frequently Asked Questions (FAQs)

Q5: What is the best way to prove my complex is stable in solution over 24 hours?

A5: The gold standard is to use a spectroscopic technique to monitor a solution of your complex over the desired time period at a constant temperature. ¹H NMR spectroscopy is exceptionally powerful for this, as it provides detailed structural information.[2][4] You would look for the absence of new peaks and ensure the integration ratios of the existing peaks remain constant. HPLC and UV-Vis spectroscopy can also be used to quantify the concentration of the intact complex over time.[3]

Q6: My complex is paramagnetic. Can I still use NMR to assess its stability?

A6: Yes, but with challenges. Paramagnetism will cause significant broadening and shifting of NMR signals, making the spectrum difficult to interpret. While specialized techniques exist, it may be more practical to use an alternative method. UV-Vis spectroscopy can track changes in the electronic environment of the metal, and HPLC can physically separate the parent complex from any degradation products, providing a clear quantitative measure of stability.[3] ESI-Mass Spectrometry can also be used to check for the presence of the parent ion at different time points.[15]

Troubleshooting Guide: Choosing an Analytical Technique
TechniqueStrengthsWeaknessesBest For
¹H NMR Spectroscopy Provides detailed structural information. Can identify specific degradation products. Highly quantitative.[2][4]Requires deuterated solvents. Not ideal for paramagnetic complexes or insoluble samples.Routine stability checks in various solvents. Mechanistic studies of decomposition.[13][16]
UV-Vis Spectroscopy Simple, fast, and requires very little sample. Can be used for kinetic studies.[1][3]Provides electronic information, not direct structural data. Spectra can be broad and overlapping.Rapidly screening stability in different media. Determining degradation kinetics.
HPLC Excellent for separating the parent complex from impurities and degradation products. Highly quantitative.[3]Requires method development (column, mobile phase). The complex must be stable under the analysis conditions.Quantifying stability in complex biological media (e.g., plasma, cell culture medium).[3]
ESI-Mass Spectrometry Confirms molecular weight of the parent complex and can help identify decomposition products.[12][15]Can sometimes induce fragmentation, which might be mistaken for decomposition. Not inherently quantitative without careful calibration.Confirming identity and identifying degradation pathways.
Experimental Protocol: Stability Assessment by ¹H NMR Spectroscopy

Objective: To quantitatively assess the stability of a this compound complex in a given deuterated solvent over 48 hours.

Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., tetramethylsilane (TMS), ferrocene; must be inert and have a signal that doesn't overlap)

  • Thermostatted sample chamber or water bath

Procedure:

  • Sample Preparation (t=0): Accurately weigh the organometallic complex and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent to create a stock solution of known concentration. Transfer the solution to an NMR tube.

  • Initial Spectrum (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ value) for accurate integration. Integrate the characteristic peaks of your complex and the internal standard.

  • Incubation: Store the NMR tube at a controlled, constant temperature (e.g., 25 °C or 37 °C) protected from light.

  • Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t=2h, 6h, 12h, 24h, 48h).

  • Data Analysis:

    • For each time point, calculate the ratio of the integral of a key complex peak to the integral of the internal standard peak.

    • Plot this ratio against time. A stable complex will show a flat line, while a decomposing complex will show a decreasing trend.

    • The percentage of complex remaining can be calculated as: (Ratio_t / Ratio_t0) * 100.

    • Carefully analyze any new peaks that appear to identify potential decomposition products.

Visualization: NMR Stability Study Workflow

A Prepare Sample: Complex + Internal Std in Deuterated Solvent B Acquire Spectrum (t=0) A->B C Incubate Sample (Constant T, No Light) B->C D Acquire Spectra at Time Points (t=2, 6, 24, 48h) C->D C->D E Data Analysis: Calculate Integral Ratios D->E F Plot % Remaining vs. Time E->F G Assess Stability & Identify Products F->G

Caption: Workflow for conducting a time-resolved NMR stability study.

References

  • Wikipedia. (n.d.). Organometallic chemistry.
  • Babak, M. V., & Ang, W. H. (2020). A tutorial for the assessment of the stability of organometallic complexes in biological media. Dalton Transactions, 49(31), 10535-10547.
  • Henderson, W., & McIndoe, J. S. (2003). Analysis of organometallic compounds using ion trap mass spectrometry. Inorganica Chimica Acta, 352, 1-10.
  • LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Group 4 Organometallics Supported by Sterically Hindered β‐Diketonates.
  • Ahmad, S., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances, 14, 28350-28366.
  • Request PDF. (n.d.). Chapter 2 Organometallic Complexes of Polypyridine Ligands IV.
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
  • BenchChem. (2025). Technical Support Center: Optimizing Metal Complex Synthesis with Pyridine-Containing Ligands.
  • Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis.
  • Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13465-13480.
  • Beillard, A., et al. (2020). Solving the challenging synthesis of highly cytotoxic silver complexes bearing sterically hindered NHC ligands with mechanochemistry. Dalton Transactions, 49, 12592-12599.
  • Nayyar, T. L., et al. (2011). Structural, electronic, and acid/base properties of [Ru(bpy)2(bpy(OH)2)]2+ (bpy = 2,2'-bipyridine, bpy(OH)2 = 4,4'-dihydroxy-2,2'-bipyridine). Inorganic Chemistry, 50(9), 4149-4161.
  • MDPI. (n.d.). Metal Complexes Diversity: Synthesis, Conformation, and Bioactivity.
  • Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.
  • Claffey, J., et al. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules, 26(4), 853.
  • Request PDF. (n.d.). Organometallic Complexes of Pyridines and Benzannulated Pyridines.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Methylpyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Nuances of Reactivity in Substituted Pyridines

The pyridine ring, an electron-deficient heterocycle, serves as a cornerstone in pharmaceuticals, agrochemicals, and materials science. Its inherent electrophilicity makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for C-C and C-heteroatom bond formation.[1][2][3] This reactivity is most pronounced at the α (2, 6) and γ (4) positions, where the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4]

The introduction of a simple methyl group, transforming pyridine into its picoline isomers (2-, 3-, and 4-methylpyridine), significantly modulates this reactivity. The position of this substituent dictates a complex interplay of electronic and steric effects that can either enhance or impede nucleophilic attack.[5] This guide provides a detailed comparative analysis of the reactivity of these three isomers, supported by mechanistic insights and experimental data, to inform synthetic strategy and reaction design for researchers and drug development professionals.

The SNAr Mechanism on the Pyridine Nucleus

The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on an electron-deficient carbon, breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is paramount to the reaction's success. The subsequent, rapid elimination of a leaving group restores aromaticity and yields the substituted product. For unsubstituted pyridines reacting with powerful nucleophiles like alkali amides, the leaving group can even be a hydride ion, as seen in the classic Chichibabin reaction.[2][3]

Figure 1. General mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring.

Comparative Analysis of Methylpyridine Isomers

The reactivity of each picoline isomer is dictated by how the methyl group influences the stability of the Meisenheimer complex at the viable positions of attack (primarily C2, C4, and C6).

4-Methylpyridine (γ-Picoline)
  • Electronic Effects: The methyl group at the 4-position is an electron-donating group (EDG) via induction.[8] This effect increases the electron density of the entire ring, making it inherently less electrophilic than unsubstituted pyridine. Consequently, it is slightly deactivated towards nucleophilic attack. When a nucleophile attacks at the C2 or C6 position, the negative charge in the Meisenheimer intermediate is delocalized over C3, C5, and the nitrogen atom. The methyl group does not directly destabilize this intermediate through resonance.

  • Steric Effects: The methyl group is remote from the primary sites of attack (C2 and C6), imposing no steric hindrance to the approaching nucleophile.

  • Reactivity Outcome: Nucleophilic substitution occurs readily at the 2- and 6-positions. The overall reactivity is expected to be slightly lower than that of pyridine due to the deactivating electronic effect of the methyl group.

2-Methylpyridine (α-Picoline)
  • Electronic Effects: The methyl group at the 2-position deactivates the ring towards nucleophilic attack through its electron-donating inductive effect, similar to the 4-methyl isomer.

  • Steric Effects: This is the dominant factor for this compound. The methyl group directly flanking the nitrogen atom provides significant steric hindrance, impeding nucleophilic attack at both the C2 position and, to a lesser extent, the C6 position.

  • Reactivity Outcome: The combination of electronic deactivation and severe steric hindrance makes this compound the least reactive of the three isomers. Nucleophilic attack, when it occurs, overwhelmingly favors the less hindered 6-position. The Chichibabin reaction, for instance, was first discovered during an attempt to metallate 2-picoline, unexpectedly yielding 2-amino-6-methylpyridine.[9][10]

3-Methylpyridine (β-Picoline)
  • Electronic Effects: With the methyl group at the 3-position (meta to the nitrogen), its electron-donating inductive effect has a less pronounced impact on the electron density at the key C2, C4, and C6 positions compared to the 2- and 4-isomers.

  • Steric Effects: The methyl group at C3 provides moderate steric hindrance to approaching nucleophiles at the adjacent C2 and C4 positions, but this is significantly less than the hindrance observed in this compound.

  • Reactivity Outcome: 3-Methylpyridine represents an intermediate case. It is less electronically deactivated than 4-methylpyridine but experiences more steric hindrance. Nucleophilic attack is viable at both the 2- and 6-positions, as both lead to a stabilized Meisenheimer intermediate. Experimental data from the Chichibabin reaction shows that amination of 3-methylpyridine yields predominantly 2-amino-3-methylpyridine, with a smaller amount of the 2-amino-5-methylpyridine isomer.[10][11] This suggests a kinetic preference for the C2 position, despite the adjacent methyl group.

Reactivity_Comparison cluster_4 4-Methylpyridine cluster_3 3-Methylpyridine cluster_2 This compound Start Evaluate Picoline Isomer for SNAr E4 Electronic Effect: - EDG deactivates ring - Moderate effect Start->E4 E3 Electronic Effect: - EDG deactivates ring - Minor effect at C2/C6 Start->E3 E2 Electronic Effect: - EDG deactivates ring - Moderate effect Start->E2 S4 Steric Effect: - No hindrance at C2/C6 - Minimal effect R4 Result: Moderately Reactive (Slightly less than pyridine) E4->R4 S4->R4 S3 Steric Effect: - Moderate hindrance at C2/C4 R3 Result: Less Reactive E3->R3 S3->R3 S2 Steric Effect: - High hindrance at C2/C6 - Dominant effect R2 Result: Least Reactive E2->R2 S2->R2

Figure 2. Logical flow comparing factors that influence the SNAr reactivity of picoline isomers.

Quantitative Data and Reactivity Summary

The Chichibabin reaction serves as an excellent experimental model for comparing the reactivity of the picoline isomers. The reaction involves direct amination using sodium amide (NaNH₂), a potent nucleophile.

IsomerPrimary Site(s) of AttackKey Influencing FactorsRelative ReactivityTypical Product(s) & Ratios
4-Methylpyridine C2, C6Electronic: Deactivation by 4-Me group.High2-Amino-4-methylpyridine
3-Methylpyridine C2, C6Electronic: Minor deactivation. Steric: Moderate hindrance at C2.Medium2-Amino-3-methylpyridine & 2-Amino-5-methylpyridine (~10.5 : 1 ratio reported under certain conditions)[10][11]
This compound C6Steric: Severe hindrance from 2-Me group. Electronic: Deactivation.Low2-Amino-6-methylpyridine[9][10]

Based on the interplay of these effects, the general order of reactivity for nucleophilic aromatic substitution is:

Pyridine > 4-Methylpyridine > 3-Methylpyridine > this compound

Experimental Protocol: Comparative Amination via the Chichibabin Reaction

This protocol provides a framework for comparing the reactivity of the three picoline isomers under identical conditions. The progress of the reaction can be monitored by the evolution of hydrogen gas.[10][12]

Objective: To qualitatively and quantitatively compare the rate and product distribution of the Chichibabin amination for 2-, 3-, and 4-methylpyridine.

Materials:

  • This compound (α-picoline), anhydrous

  • 3-Methylpyridine (β-picoline), anhydrous

  • 4-Methylpyridine (γ-picoline), anhydrous

  • Sodium amide (NaNH₂), high purity

  • Anhydrous toluene or xylene

  • Ammonium chloride solution, saturated

  • Dichloromethane or Chloroform for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

  • Gas bubbler or other means to monitor gas evolution

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_analysis Analysis A 1. Assemble dry three-neck flask with condenser and dropping funnel B 2. Charge flask with NaNH₂ and anhydrous solvent (e.g., Toluene) A->B C 3. Heat solvent to reflux (e.g., 110-140°C) B->C D 4. Slowly add picoline isomer (dissolved in anhydrous solvent) C->D E 5. Monitor reaction via H₂ evolution and color change (often deep red) D->E F 6. Maintain reflux for a set time (e.g., 4-8 hours) after addition E->F G 7. Cool reaction to room temp. and cautiously quench with water/ice F->G H 8. Add saturated NH₄Cl solution G->H I 9. Extract with organic solvent (e.g., CH₂Cl₂) H->I J 10. Dry organic layer, filter, and concentrate under vacuum I->J K 11. Analyze crude product by GC-MS or ¹H NMR to determine conversion and isomer ratios J->K

Sources

A Comparative Guide to GC-MS for the Purity Analysis and Quantification of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Methylpyridine (α-picoline), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception.[1][2] The presence of impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling, making the selection of an appropriate analytical technique a critical decision point in the development workflow.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[5] Its combination of high-resolution separation and highly specific detection provides an unparalleled ability to both quantify the main component and identify unknown impurities. This guide offers an in-depth exploration of a robust GC-MS method for this compound, objectively comparing its performance against alternative analytical techniques and providing the supporting data necessary for informed methodological decisions.

The Core Technique: A Validated GC-MS Method for this compound

The power of GC-MS lies in its synergistic combination of two powerful techniques. Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase, while mass spectrometry bombards the eluted components with electrons, generating characteristic fragmentation patterns that serve as a molecular fingerprint for identification and quantification.[6][7]

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust, providing a solid foundation for method validation in a regulated environment.

1. Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A single quadrupole or higher resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended for definitive impurity identification.[4]

Table 1: GC-MS Method Parameters

ParameterSettingRationale
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]Provides excellent separation for a wide range of volatile and semi-volatile compounds based on boiling point. The 5% phenyl content offers some selectivity for aromatic compounds like pyridines.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Injector Mode Split (e.g., 50:1 ratio)[8]Prevents column overloading when analyzing a high-concentration main peak, ensuring sharp, symmetrical peaks essential for accurate purity calculations.
Injector Temp. 250 °CEnsures rapid and complete volatilization of this compound and potential higher-boiling impurities without thermal degradation.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)[8][9]The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time, ensuring elution of both volatile and less volatile impurities.
MS Ion Source Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns, which are searchable against established libraries (e.g., NIST) for impurity identification.[8]
MS Transfer Line 260 °CPrevents condensation of analytes between the GC and MS.
Acquisition Mode Full Scan (m/z 40-400)Acquires the complete mass spectrum for each eluting peak, which is crucial for the structural elucidation of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[10]

2. Standard and Sample Preparation:

  • Solvent Selection: Dichloromethane or Methanol are suitable solvents.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. This range is typically used for quantifying impurities.

  • Sample Solution (for Purity Assay): Accurately weigh ~25 mg of the this compound sample, dissolve, and dilute to 25 mL in a volumetric flask with the solvent. This creates a solution where the main peak will be concentrated, and impurities can be measured against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS analysis from sample receipt to final purity reporting.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Sample Sample Weighing (~25 mg) Dilution_Smp Dilution to 25 mL (Sample Solution) Sample->Dilution_Smp Standard Reference Standard Weighing (~25 mg) Dilution_Std Dilution to 25 mL (Stock Solution) Standard->Dilution_Std Injection Inject 1 µL into GC-MS Dilution_Smp->Injection Serial_Dil Serial Dilution (Calibration Standards) Dilution_Std->Serial_Dil Serial_Dil->Injection Separation GC Separation (Temp Program) Injection->Separation Detection MS Detection (Full Scan EI) Separation->Detection Integration Peak Integration (TIC Chromatogram) Detection->Integration Library_Search Impurity Identification (NIST Library Search) Integration->Library_Search Quantification Quantification (Calibration Curve) Integration->Quantification Report 4. Final Report (% Purity, Impurity Profile) Library_Search->Report Quantification->Report

Caption: GC-MS workflow for this compound purity analysis.

A Comparative Analysis: GC-MS vs. The Alternatives

While GC-MS is a premier technique, a comprehensive understanding requires comparison with other available methods. The optimal choice is dictated by the specific analytical question being asked.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique in pharmaceutical analysis.[3] For this compound, a reversed-phase method using a C18 column with a UV detector is typical.[11]

  • Strengths: Excellent for analyzing non-volatile or thermally sensitive impurities that would not be amenable to GC. It is a robust and highly reproducible method for quantification.

  • Weaknesses: Less effective for identifying unknown impurities without a mass spectrometer detector (LC-MS). It may have lower resolution for separating highly volatile, structurally similar isomers compared to high-resolution capillary GC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that determines purity against a certified internal standard without needing a reference standard of the analyte itself.[9]

  • Strengths: Provides an absolute measure of purity with high precision and accuracy. It is non-destructive and yields structural information about the analyte and any detected impurities.[3][9]

  • Weaknesses: Significantly lower sensitivity compared to chromatographic techniques. It is not suitable for detecting impurities at the 0.05% level typically required by ICH guidelines.

Titration

As a basic compound, this compound can be assayed by a simple acid-base titration, a classic pharmacopeial method.

  • Strengths: Fast, inexpensive, and requires minimal specialized equipment.

  • Weaknesses: It is a non-specific assay. The result reflects the total base content and cannot distinguish this compound from other basic impurities, making it unsuitable for impurity profiling.

Decision Logic: Choosing the Right Tool for the Job

The following diagram provides a logical framework for selecting the most appropriate analytical method based on the primary objective.

Method_Selection Start What is the primary analytical goal? Goal1 Identify & Quantify Volatile Impurities Start->Goal1 Goal2 Routine Purity Assay (Known Impurity Profile) Start->Goal2 Goal3 Certify as a Primary Standard Start->Goal3 Goal4 Screen for Non-Volatile or Thermal Impurities Start->Goal4 Method_GCMS Use GC-MS Goal1->Method_GCMS Highest specificity for unknowns Method_HPLC Use HPLC-UV Goal2->Method_HPLC High throughput & robustness Method_Titration Use Titration Goal2->Method_Titration Fastest, lowest cost (if impurities are not basic) Method_qNMR Use qNMR Goal3->Method_qNMR Primary method, highest accuracy for assay Goal4->Method_HPLC Direct analysis

Caption: Decision tree for selecting an analytical method.

Performance Data at a Glance

The table below summarizes the typical performance characteristics of each method, providing a clear, objective comparison. The values are representative and based on validated methods for pyridine and its derivatives.[7][12][13][14]

Table 2: Comparative Performance of Analytical Methods

ParameterGC-MSHPLC-UVqNMRTitration
Primary Use Impurity ID & QuantificationPurity Assay & QuantificationAbsolute Purity (Assay)Total Base (Assay)
Specificity Very High (Mass Spectrum)High (Chromatographic)High (Structural)Low (Non-specific)
LOD/LOQ ~0.002 / 0.007 mg/kg[13]~0.01 / 0.03 µg/mL~0.1% w/w~0.5% w/w
Precision (RSD%) < 5%[14]< 2%< 1%< 2%
Accuracy (% Rec) 95 - 105%[14]98 - 102%99 - 101%98 - 102%
Throughput MediumHighLowVery High

Conclusion

For the comprehensive purity analysis and quantification of this compound, the GC-MS method is demonstrably superior in its ability to both separate and definitively identify volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it the indispensable tool for impurity profiling, method development, and troubleshooting synthetic pathways.

While HPLC offers a robust and high-throughput alternative for routine quality control assays of known purity profiles, and qNMR serves as an unparalleled tool for the certification of primary reference standards, GC-MS provides the most complete picture of sample purity. The selection of an analytical method is not a matter of finding a single "best" technique, but of aligning the specific strengths of a method with the analytical requirements at hand. For researchers, scientists, and drug development professionals who require unambiguous identification and quantification of impurities, the GC-MS method detailed herein represents a validated, reliable, and authoritative approach.

References

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
  • BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.
  • ResearchGate. (n.d.). Method Development for the Detection of this compound by High-Performance Liquid Chromatography.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine.
  • PubMed Central. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation.
  • BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0061888).
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Sigma-Aldrich. (n.d.). Pharmacopoeia Monograph Methods.
  • ScienceDirect. (n.d.). Pharmacopeial methods and tests.
  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • ResearchGate. (n.d.). Validation of Impurity Methods, Part II.
  • Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.

Sources

A Definitive Guide to the Structural Validation of 2-Methylpyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the detailed elucidation of molecular structure in solution.[1] This guide provides a comprehensive, in-depth comparison and validation of the structure of 2-Methylpyridine (also known as α-picoline) utilizing one-dimensional ¹H and ¹³C NMR spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental choices, ensuring a self-validating analytical approach.

The Foundational Role of NMR in Structure Elucidation

NMR spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide a detailed map of a molecule's atomic connectivity and chemical environment.[1] For a substituted heterocycle like this compound, NMR is indispensable for confirming the precise location of the methyl group on the pyridine ring. The chemical shift (δ), spin-spin coupling (J-coupling), and signal integration in a ¹H NMR spectrum, complemented by the distinct carbon resonances in a ¹³C NMR spectrum, create a unique molecular fingerprint that allows for definitive structural assignment.

Theoretical Basis for the NMR Spectrum of this compound

The electronic environment of the pyridine ring is significantly influenced by the electronegative nitrogen atom. This creates a distinct pattern of shielding and deshielding for the ring's protons and carbons.

  • ¹H NMR Expectations: The protons on the aromatic pyridine ring are expected to resonate in the downfield region (typically δ 7.0-8.8 ppm) due to the ring's diamagnetic anisotropy.[1] The proton at the C6 position (H6), being adjacent (alpha) to the electron-withdrawing nitrogen, is the most deshielded and will appear furthest downfield.[1] Conversely, the methyl group protons, being attached to an sp³-hybridized carbon, will appear significantly upfield as a singlet around δ 2.0-3.0 ppm.[2]

  • ¹³C NMR Expectations: The carbons of the pyridine ring are also deshielded, with C2 and C6 appearing furthest downfield due to their proximity to the nitrogen atom.[3] The introduction of a methyl group, an electron-donating group (EDG), causes a notable upfield shift (increased shielding) for the ortho and para carbons relative to unsubstituted pyridine.[4] This substituent-induced chemical shift (SCS) is a key diagnostic tool.[5]

Below is the annotated structure of this compound, which will be referenced for all spectral assignments.

Caption: Annotated structure of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on meticulous sample preparation and proper spectrometer setup.[6] Following a standardized protocol is essential for obtaining reproducible and high-resolution spectra.

Step-by-Step Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of this compound in a suitable deuterated solvent for NMR analysis.

Materials:

  • This compound (analyte)

  • Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent

  • High-quality 5 mm NMR tube and cap

  • Glass Pasteur pipette and bulb

  • Small glass vial

  • Small plug of glass wool or a syringe filter

  • Lint-free wipes

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of this compound into a clean, dry glass vial.

    • For ¹H NMR , 5-25 mg is typically sufficient.[7]

    • For ¹³C NMR , a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[7]

  • Solvent Addition: Using a pipette, add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[6] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration: The removal of solid particles is crucial as they disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7] Place a small, tight plug of glass wool into a Pasteur pipette. Carefully transfer the solution from the vial through the filtered pipette directly into the NMR tube.

  • Check Sample Height: The final solution height in the NMR tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the spectrometer's detection coil.[6]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.[6]

  • Labeling: Clearly label the NMR tube at the top with a unique identifier.

NMR Data Acquisition Workflow

The following workflow outlines the key steps performed on the NMR spectrometer to acquire the data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune & Match Probe Shim->Tune Acquire Acquire Spectra (1H, 13C) Tune->Acquire Process Process Raw Data (FT, Phasing) Acquire->Process Analyze Analyze & Assign Spectra Process->Analyze Validate Validate Structure Analyze->Validate

Caption: Standard workflow for NMR-based structure validation.

Spectral Interpretation and Structural Validation

The acquired spectra are now analyzed to assign each signal to a specific proton or carbon in the molecule. This process, when combined with a comparative analysis against potential isomers, provides definitive structural proof.

Analysis of the ¹H-NMR Spectrum

The ¹H-NMR spectrum of this compound is characterized by four distinct signals: one singlet for the methyl group and three multiplets for the aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-CH₃ ~2.50Singlet (s)N/AAliphatic protons adjacent to an aromatic ring; no adjacent protons to couple with.
H6 ~8.50Doublet (d)³J(H5-H6) ≈ 4-6 HzMost downfield proton due to proximity to the electronegative nitrogen atom. Coupled only to H5.[1]
H4 ~7.60Triplet (t) or ddd³J(H3-H4) ≈ 7-8 Hz, ³J(H5-H4) ≈ 7-8 Hz, ⁴J(H6-H4) ≈ 1-3 HzAppears as a triplet if J(H3-H4) ≈ J(H5-H4). Coupled to both H3 and H5 (ortho) and H6 (meta).
H5 ~7.10Doublet of doublets (dd)³J(H4-H5) ≈ 7-8 Hz, ³J(H6-H5) ≈ 4-6 HzCoupled to H4 and H6 with different J values.
H3 ~7.15Doublet (d)³J(H4-H3) ≈ 7-8 HzCoupled only to H4. Its chemical shift is similar to H5.

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

Analysis of the ¹³C-NMR Spectrum

The proton-decoupled ¹³C-NMR spectrum of this compound will display six unique signals, corresponding to the six carbon atoms in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2 ~158.0Most downfield signal. Attached to both the electronegative nitrogen and the methyl substituent.
C6 ~149.0Second most downfield signal. Alpha to the nitrogen atom.
C4 ~137.0Gamma to the nitrogen, deshielded relative to C3 and C5.
C5 ~122.5Beta to the nitrogen. Shielded relative to C4 and C6.
C3 ~121.0Beta to the nitrogen, least affected by the methyl group at C2.
-CH₃ ~24.0Aliphatic carbon, appears significantly upfield.
Comparative Analysis: The Key to Unambiguous Validation

To build trustworthiness into our protocol, we must demonstrate that our data can distinguish this compound from its isomers, 3-Methylpyridine and 4-Methylpyridine.

  • vs. 3-Methylpyridine: The ¹H-NMR spectrum of the 3-isomer would show a more complex aromatic region. Critically, the most downfield proton (H2) would be a singlet or a narrow doublet (due to small ⁴J meta-coupling), unlike the distinct doublet seen for H6 in the 2-isomer.[8]

  • vs. 4-Methylpyridine: This isomer possesses a C₂ axis of symmetry. Consequently, its ¹H-NMR spectrum would show only two signals in the aromatic region (two doublets, an AA'BB' system), and its ¹³C-NMR would show only four signals in total. This is a stark and easily identifiable contrast to the less symmetric this compound.[8]

This comparative logic demonstrates that the specific combination of chemical shifts and coupling patterns predicted for this compound is unique, thereby validating the structure upon experimental confirmation.

Conclusion

The structural validation of this compound is robustly achieved through the combined application of ¹H and ¹³C NMR spectroscopy. By following a meticulous experimental protocol, researchers can acquire high-fidelity data. The subsequent analysis of chemical shifts and J-coupling constants allows for the complete assignment of all proton and carbon signals. The true power of this method is realized in a comparative context, where the unique spectral fingerprint of this compound can be definitively distinguished from its structural isomers. This self-validating approach exemplifies the central role of NMR in modern chemical sciences, providing the certainty required for advancing research and development.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • UCI Department of Chemistry. (n.d.). 1H NMR spectra are shown below for this compound, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1372-1382.
  • Tomasik, P., & Johnson, C. D. (1980). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 26, 1-60.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for 2-Methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methylpyridine, also known as 2-picoline, is a foundational chemical intermediate with significant industrial importance.[1][2] Its applications are extensive, ranging from the synthesis of pharmaceuticals like amprolium and picoplatin to the production of agrochemicals such as the fertilizer synergist nitrapyrin.[1][2] Furthermore, it serves as a precursor for 2-vinylpyridine, a monomer essential for creating terpolymers that enhance adhesion in textiles.[2][3] Given its commercial value, the efficiency, selectivity, and sustainability of its synthesis are paramount.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will move beyond a simple recitation of methods to delve into the mechanistic underpinnings and practical considerations of each approach, offering researchers and process chemists the insights needed to select and optimize a catalytic system for their specific objectives.

Section 1: The Industrial Cornerstone: Acetaldehyde-Ammonia Condensation

The most established and widely practiced industrial synthesis of picolines is the gas-phase condensation of acetaldehyde with ammonia.[1][4] This reaction, a variation of the Chichibabin pyridine synthesis, typically yields a mixture of this compound (α-picoline) and 4-methylpyridine (γ-picoline).[5][6]

Catalytic Systems and Mechanistic Insights

The catalysts for this process are typically heterogeneous, solid-acid catalysts. Amorphous silica-alumina was a traditional choice, but modern processes often employ zeolites, such as ZSM-5, for their defined pore structures and tunable acidity.[4][6] The reaction is carried out at high temperatures, generally between 350–550°C, under atmospheric pressure.[5][7]

The causality behind using solid-acid catalysts lies in their ability to facilitate the key steps of the reaction mechanism:

  • Aldol Condensation: The acidic sites of the catalyst promote the aldol condensation of acetaldehyde to form crotonaldehyde.

  • Imine Formation: Ammonia reacts with acetaldehyde to form an imine.

  • Michael Addition & Cyclization: A series of Michael additions, condensations, and cyclization reactions occur between the unsaturated aldehydes and imine intermediates on the catalyst surface.

  • Dehydrogenation: The final step is the dehydrogenation of the cyclized intermediate to form the aromatic pyridine ring. The inclusion of a hydrogenation-dehydrogenation metal function (e.g., Pb, Co) on the zeolite can enhance this final aromatization step.[8][9]

The ratio of 2- to 4-methylpyridine can be influenced by the catalyst composition and reaction conditions, but achieving high selectivity for a single isomer via this route is challenging.[5]

G cluster_reactants Reactants cluster_catalyst Solid-Acid Catalyst (e.g., ZSM-5) cluster_intermediates Key Intermediates cluster_products Products acetaldehyde Acetaldehyde catalyst_surface Active Sites crotonaldehyde Crotonaldehyde acetaldehyde->crotonaldehyde Aldol Condensation (on catalyst) imine Acetaldehyde Imine acetaldehyde->imine ammonia Ammonia ammonia->imine cyclized_int Cyclized Dihydropyridine Intermediate crotonaldehyde->cyclized_int imine->cyclized_int Michael Addition & Condensation p2 This compound cyclized_int->p2 Dehydrogenation & Isomerization p4 4-Methylpyridine cyclized_int->p4

Figure 1: Simplified reaction pathway for picoline synthesis from acetaldehyde and ammonia.

Section 2: Acetylene-Based Routes: Towards Higher Selectivity

Routes utilizing acetylene offer alternatives that can provide higher selectivity for this compound, avoiding the co-production of the 4-isomer.

Acetylene-Acetonitrile Cyclization

A highly advanced and selective method involves the [2+2+2] cycloaddition of two molecules of acetylene with one molecule of acetonitrile.[5][10] This reaction is typically catalyzed by a homogeneous organometallic complex, most notably bis(cyclopentadienyl)cobalt or a related organic cobalt catalyst.[5][10]

The reaction proceeds at milder temperatures (130-180°C) but requires elevated pressure (1.0-1.2 MPa).[5][10] The key advantage is its exceptional selectivity, yielding this compound with few by-products and no wastewater, resulting in a product purity that can exceed 99.9% with a yield of up to 90%.[5][10]

The primary challenge of this system is the sensitivity of the cobalt catalyst to water.[5] Strict control over the moisture content of the acetylene and acetonitrile feedstocks is critical to prevent catalyst deactivation, adding complexity and cost to the process.[5]

Acetylene-Ammonia Reaction

Another classical approach involves the direct reaction of acetylene and ammonia over a heterogeneous catalyst at high temperatures (400–500°C).[5][11] Catalytic systems for this process often contain metal oxides and fluorides, such as those of zinc, cadmium, and chromium on a support like kaolin or alumina.[11][12][13]

This method also produces a mixture of 2- and 4-methylpyridine.[5] Research has shown that catalyst composition can influence the product distribution. For instance, a catalyst comprising 13.0% CdO and 5.0% Cr2O3 on kaolin was reported to yield 45.4% this compound and 24.8% 4-methylpyridine.[12][13] The proposed mechanism involves the intermediate formation of acetonitrile from acetylene and ammonia, which then condenses with another molecule of acetylene.[11]

Section 3: Modern and Greener Approaches

Recent research has focused on developing more sustainable, selective, and safer methods for this compound synthesis. A prominent example is the use of continuous flow chemistry.

Continuous Flow α-Methylation of Pyridine

A highly selective and green approach is the direct α-methylation of pyridine in a continuous flow system.[3][14] This method utilizes a packed-bed reactor containing a heterogeneous catalyst, such as Raney® nickel.[3][15] A solution of pyridine in a primary alcohol (e.g., 1-propanol) is pumped through the heated catalyst bed.[3][14]

The proposed methyl source is the C1 carbon of the alcohol.[3][15] The reaction proceeds with high regioselectivity for the 2-position. This protocol offers significant advantages over traditional batch processes:

  • Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with high temperatures and flammable reagents.[14][15]

  • Shorter Reaction Times: Residence times are significantly shorter than typical batch reaction times.[15]

  • Reduced Waste: The process avoids complex work-up procedures, and the product is often pure enough for subsequent use without further purification.[3][14]

  • High Selectivity: The method demonstrates a high degree of selectivity for α-methylation, avoiding other isomers.[3]

G reagents Pyridine + 1-Propanol (Solvent/Methyl Source) pump HPLC Pump reagents->pump injector Injector Loop pump->injector column Heated Column Packed with Raney® Nickel Catalyst injector->column bpr Back-Pressure Regulator column->bpr collection Product Collection (this compound in solvent) bpr->collection

Figure 2: Experimental workflow for continuous flow synthesis of this compound.

Section 4: Performance Comparison

The choice of a catalytic system is a trade-off between yield, selectivity, operating conditions, and catalyst cost/stability. The following table summarizes the performance of the discussed systems.

Catalytic SystemCatalyst TypeKey ReactantsTemp (°C)Pressure (MPa)Yield of 2-MPSelectivityKey Advantages & Disadvantages
Acetaldehyde-Ammonia Heterogeneous (e.g., Al₂O₃, Zeolites)[5][7]Acetaldehyde, Ammonia350-550[5]Atmospheric[5]~20-30%Low (Mixture with 4-MP)[5]Adv: Uses cheap feedstocks, well-established. Disadv: Low selectivity, high energy, isomer separation required.
Acetylene-Acetonitrile Homogeneous (e.g., Organocobalt)[5][10]Acetylene, Acetonitrile130-180[5][10]1.0-1.2[5][10]up to 90%[10]Very HighAdv: Excellent yield and selectivity, low waste.[5] Disadv: Catalyst sensitive to water, requires high pressure.[5]
Acetylene-Ammonia Heterogeneous (e.g., CdO/Cr₂O₃/Kaolin)[12][13]Acetylene, Ammonia400-500[5]Atmospheric~45%[12][13]Moderate (Mixture with 4-MP)Adv: Atmospheric pressure. Disadv: High temperature, moderate selectivity, catalyst contains heavy metals.
Flow α-Methylation Heterogeneous (Raney® Nickel)[3][14]Pyridine, Primary AlcoholHigh TempElevated (via BPR)Good to ExcellentVery HighAdv: High selectivity, enhanced safety, green process, minimal work-up.[14][15] Disadv: Pyridine feedstock is more expensive than aldehydes/acetylene.

Section 5: Experimental Protocols

To provide a practical basis for comparison, detailed protocols for two distinct methodologies are provided below. These protocols are self-validating systems, grounded in published literature.

Protocol 1: Gas-Phase Synthesis via Acetaldehyde-Ammonia Condensation (Reference Model)

This protocol describes a laboratory-scale setup for producing a mixture of 2- and 4-methylpyridine using a solid-acid catalyst, reflecting the principles of industrial production.

Objective: To synthesize methylpyridines from acetaldehyde and ammonia in a fixed-bed reactor.

Materials:

  • Catalyst: HZSM-5 zeolite or silica-alumina, 20/40 mesh.

  • Reactants: Acetaldehyde, Anhydrous Ammonia, Nitrogen (for purge).

  • Apparatus: Quartz fixed-bed reactor tube, tube furnace with temperature controller, mass flow controllers for gases, syringe pump for liquid feed, condenser, cold trap, collection flask.

Procedure:

  • Catalyst Loading: Charge 5-10 mL of the catalyst into the quartz reactor, securing it with quartz wool plugs.

  • System Purge & Heat: Place the reactor in the tube furnace. Purge the system with nitrogen at a flow rate of 50 mL/min while heating the furnace to the reaction temperature (e.g., 450°C).

  • Feed Introduction: Once the temperature is stable, stop the nitrogen purge. Introduce the gaseous ammonia feed via a mass flow controller. Introduce the acetaldehyde feed via a syringe pump connected to a heated vaporization zone before the reactor inlet. A typical molar ratio is NH₃ to acetaldehyde of 2.5:1 or higher.[6]

  • Reaction: Pass the reactant mixture over the catalyst bed. The Gas Hourly Space Velocity (GHSV) is a critical parameter to control residence time.

  • Product Collection: The reactor effluent is passed through a condenser and then a cold trap (e.g., dry ice/acetone bath) to collect the liquid products, which will be an aqueous mixture of unreacted aldehydes, water, and pyridine bases.

  • Analysis: The organic layer is separated from the aqueous layer. The composition of the organic products (this compound, 4-methylpyridine, unreacted pyridine, etc.) is determined by Gas Chromatography (GC) using an internal standard like quinoline.

Protocol 2: Continuous Flow Synthesis via α-Methylation of Pyridine[3][14]

This protocol describes a modern, lab-scale continuous flow setup for the selective synthesis of this compound.

Objective: To selectively synthesize this compound from pyridine using a packed-bed Raney® Nickel catalyst in a continuous flow system.

Materials:

  • Catalyst: Raney® Nickel (slurry in water).

  • Reactants: Pyridine, 1-Propanol (or other primary alcohol), Ethanol (for washing).

  • Apparatus: HPLC pump, manual injection loop (or second pump for continuous feed), stainless steel HPLC column (e.g., 250 mm x 4.6 mm), heating system (column oven or sand bath), back-pressure regulator (BPR, e.g., 300 psi), collection vial.

Procedure:

  • Catalyst Packing: The HPLC column is slurry-packed with Raney® Nickel using ethanol as the packing solvent. After packing, the column is washed extensively with the reaction solvent (1-propanol) to remove all ethanol and water.

  • System Setup: Assemble the flow system: Solvent Reservoir (1-propanol) → Pump → Injector → Packed Column → BPR → Collection Vial. The column is placed in the heating apparatus and brought to the reaction temperature (e.g., 220°C).

  • Reaction Initiation: Begin pumping the 1-propanol solvent through the system at a set flow rate (e.g., 0.1 mL/min) to stabilize the temperature and pressure.

  • Substrate Introduction: Prepare a solution of pyridine in 1-propanol (e.g., 1 M). Load this solution into the injection loop and inject it into the solvent stream. Alternatively, use a second pump to introduce the substrate solution continuously.

  • Product Collection: The effluent from the BPR is collected in fractions.

  • Analysis: The collected fractions are analyzed directly by GC or GC-MS to determine the conversion of pyridine and the yield of this compound. The high selectivity often means the solvent can be simply evaporated to yield a relatively pure product.[14]

Conclusion

The synthesis of this compound can be approached through several catalytic routes, each with distinct advantages and operational demands. The traditional acetaldehyde-ammonia condensation over heterogeneous catalysts remains an economic choice for large-scale production, despite its inherent lack of selectivity and high energy requirements. For applications demanding high purity and yield, the acetylene-acetonitrile cyclization using homogeneous cobalt catalysts is superior, provided the stringent anhydrous conditions can be met.[5]

Emerging technologies, particularly continuous flow α-methylation , represent the future direction of synthesis.[3] This approach offers a paradigm shift towards greener, safer, and highly selective chemical manufacturing, aligning with the principles of modern process chemistry. For researchers and drug development professionals, the flow methodology provides a rapid and efficient means to synthesize this compound derivatives with high precision and minimal waste. The selection of the optimal system will ultimately depend on a careful evaluation of scale, purity requirements, feedstock costs, and capital investment.

References

  • This compound. Wikipedia. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences. [Link]

  • Exploring this compound: Properties, Applications, and Industry Insights. Medium. [Link]

  • Synthesis technology of this compound. ResearchGate. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

  • The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. ResearchGate. [Link]

  • Pyridine/picoline production process.
  • Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. ResearchGate. [Link]

  • Mechanism of pyridine bases prepared from acrolein and ammonia by in situ infrared spectroscopy. ResearchGate. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.
  • Synthesis of pyridine and 3-picoline.
  • Synthesis of methylpyridines by catalytic method in the gas phase. ResearchGate. [Link]

  • Process for the preparation of beta-picoline.
  • Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Materials and Applications. [Link]

  • Method for synthesizing bio-based pyridine and picolines.
  • Synthesis of Pyridines from Acetylene and Ammonia. Genius Journals. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed. [Link]

Sources

A Comparative Analysis of Boiling Points in Picoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, a nuanced understanding of the physical properties of structural isomers is paramount. Picolines, or methylpyridines, serve as foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The three isomers—2-picoline, 3-picoline, and 4-picoline—share the same chemical formula (C₆H₇N) and molecular weight, yet their distinct boiling points reveal subtle but significant differences in their molecular interactions. This guide provides an in-depth comparison of these boiling points, grounded in an analysis of their molecular structures and intermolecular forces, and is supplemented with a standard protocol for experimental verification.

Molecular Structure and Physical Properties: An Overview

Picoline isomers are pyridine rings substituted with a single methyl group at the ortho (2-), meta (3-), or para (4-) position. While all are colorless liquids at room temperature with a characteristic pungent odor, the placement of the electron-donating methyl group critically influences the molecule's overall polarity and spatial arrangement, leading to variances in physical properties.[1]

A summary of their key physical properties is presented below for direct comparison.

Property2-Picoline (α-picoline)3-Picoline (β-picoline)4-Picoline (γ-picoline)
CAS Number 109-06-8108-99-6108-89-4
Molecular Weight 93.13 g/mol 93.13 g/mol 93.13 g/mol
Boiling Point 129.4 °C144 °C145.4 °C
Melting Point -66.7 °C-18 °C3.6 °C
Dipole Moment 1.96 D2.41 D2.61 D

(Data compiled from multiple sources, including Wikipedia[1], Stenutz[2], and the NIST Chemistry WebBook)

The Physicochemical Basis for Boiling Point Discrepancies

The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces (IMFs) holding its molecules together in the liquid phase. For picoline isomers, the primary forces at play are London dispersion forces and dipole-dipole interactions.

The Role of Dipole Moment

As polar molecules, picolines exhibit dipole-dipole interactions. The electronegative nitrogen atom draws electron density from the aromatic ring, creating a permanent dipole. The position of the electron-donating methyl group modulates this dipole.

  • 4-Picoline: The methyl group is in the para position, directly opposite the nitrogen atom. Its electron-donating effect adds constructively to the dipole created by the nitrogen, resulting in the largest net dipole moment (2.61 D) among the three isomers.

  • 3-Picoline: With the methyl group in the meta position, its electron-donating vector partially reinforces the nitrogen's pull, leading to a substantial but smaller dipole moment (2.41 D).[2]

  • 2-Picoline: The ortho-positioned methyl group's electron-donating vector is at a closer angle to the nitrogen's electron-withdrawing vector, resulting in a degree of cancellation and the smallest net dipole moment (1.96 D).

Stronger dipole-dipole attractions require more energy to overcome, which directly correlates with a higher boiling point. This trend holds true for the picoline isomers, with the boiling point increasing as the dipole moment increases from 2-picoline to 4-picoline.

The Impact of Steric Hindrance

A critical factor explaining the significantly lower boiling point of 2-picoline is steric hindrance. The proximity of the methyl group to the nitrogen atom physically obstructs the close approach of adjacent molecules. This "crowding" effect weakens the effective intermolecular dipole-dipole attractions, as the partial positive and negative centers of neighboring molecules cannot align as efficiently as they can in the less-hindered 3- and 4-picoline structures. This phenomenon, where branching near a functional group leads to a lower boiling point, is a well-established principle in physical organic chemistry.

The logical relationship between isomer structure and boiling point is visualized below.

G cluster_2 2-Picoline cluster_3 3-Picoline cluster_4 4-Picoline S2 Ortho-position Methyl Group H2 High Steric Hindrance S2->H2 causes D2 Lowest Dipole Moment (1.96 D) S2->D2 results in B2 Lowest Boiling Point (129.4 °C) H2->B2 reduces IMF D2->B2 weakens IMF S3 Meta-position Methyl Group H3 Moderate Steric Hindrance S3->H3 D3 Intermediate Dipole Moment (2.41 D) S3->D3 B3 Intermediate Boiling Point (144 °C) H3->B3 D3->B3 S4 Para-position Methyl Group H4 Minimal Steric Hindrance S4->H4 causes D4 Highest Dipole Moment (2.61 D) S4->D4 results in B4 Highest Boiling Point (145.4 °C) H4->B4 allows strong IMF D4->B4 strengthens IMF

Figure 1. Influence of methyl group position on factors determining picoline boiling points.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

To validate literature values and ensure compound purity, an experimental determination of the boiling point is essential. The Thiele tube method is a reliable micro-scale technique that requires minimal sample volume.

Materials:
  • Thiele tube

  • High-boiling mineral oil or silicone oil

  • Thermometer (-10 to 200 °C range)

  • Small-diameter test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or micro-heater

  • Picoline isomer sample (~0.5 mL)

  • Safety glasses and appropriate personal protective equipment (PPE)

Step-by-Step Procedure:
  • Sample Preparation: Add approximately 0.5 mL of the picoline isomer into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.

  • Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. Ensure the sample is level with the thermometer bulb and the rubber band is positioned well above the oil level to prevent degradation from heat.

  • Thiele Tube Setup: Insert the thermometer assembly into the Thiele tube, which should be filled with oil to a level just above the side-arm junction. The test tube should be immersed in the oil.[3]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner using a soft flame. The design of the tube promotes convection currents, ensuring uniform heat distribution.[4]

  • Observation (First Stage): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation (Boiling Point): As the liquid's boiling point is approached and surpassed, its vapor pressure will increase, resulting in a rapid and continuous stream of bubbles exiting the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Observe the capillary tube carefully. The exact boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. This signifies the point where the external atmospheric pressure equals the vapor pressure of the sample.[2]

  • Recording Data: Record the temperature at the moment the liquid enters the capillary. For accuracy, repeat the determination at least once.

The experimental workflow is outlined in the diagram below.

G A 1. Prepare Sample: Add 0.5 mL picoline to test tube. B 2. Insert Capillary: Open end down, sealed end up. A->B C 3. Assemble: Attach tube to thermometer. B->C D 4. Immerse in Thiele Tube: Ensure sample is below oil level. C->D E 5. Heat Side Arm: Gently and evenly. D->E F 6. Observe Bubbles: Note when stream becomes rapid and continuous. E->F G 7. Cool System: Remove heat source. F->G H 8. Record Temperature: Note temp when liquid enters capillary. G->H

Figure 2. Standard workflow for boiling point determination using the Thiele tube method.

Conclusion

The boiling points of picoline isomers increase in the order: 2-picoline < 3-picoline < 4-picoline. This trend is a direct consequence of their molecular structure. The primary determinants are the magnitude of the molecular dipole moment and the degree of steric hindrance around the nitrogen atom. 4-Picoline exhibits the highest boiling point due to its large dipole moment and minimal steric hindrance, which permit strong intermolecular forces. Conversely, 2-picoline has the lowest boiling point because its ortho-methyl group creates significant steric hindrance and reduces the net dipole moment, thereby weakening the overall intermolecular attractions. This comparative analysis underscores the importance of isomeric structure in predicting the physical properties of heterocyclic compounds, a vital consideration for their application in research and development.

References

  • Stenutz, R. (n.d.). 4-methylpyridine. Stenutz. Retrieved from [Link]

  • Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-methylpyridine. Stenutz. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Boiling Point Determination. Department of Chemistry. Retrieved from [Link]

  • JoVE. (2020, March 26). Boiling Points. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (2023). Picoline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Kinetic Isotope Effect Analysis in Reactions of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Rates - Unveiling Mechanism with Isotopes

In the intricate world of reaction chemistry, determining the sequence of bond-making and bond-breaking events that constitute a mechanism is a paramount objective. While kinetic studies provide the rate of a reaction, the Kinetic Isotope Effect (KIE) offers a far more nuanced view, allowing us to pinpoint the specific atoms involved in the most energetically demanding step. The KIE is the change in the rate of a reaction when an atom in one of the reactants is substituted with one of its heavier isotopes.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret KIE experiments, using the C-H activation of the versatile scaffold, 2-methylpyridine (α-picoline), as a practical case study.

By replacing hydrogen (¹H) with deuterium (²H or D) at the methyl group of this compound, we can probe whether the cleavage of this specific C-H bond is fundamentally involved in the reaction's rate-determining step (RDS). This information is invaluable for optimizing reaction conditions, designing novel catalysts, and understanding metabolic pathways in drug discovery.[2]

Part 1: The Theoretical Bedrock of the Kinetic Isotope Effect

The Quantum Origin: Zero-Point Energy

The KIE is a quantum mechanical phenomenon rooted in the concept of Zero-Point Energy (ZPE).[3] A chemical bond is not static; it vibrates at a specific frequency. According to quantum mechanics, the lowest possible vibrational energy state of a bond is not zero but a finite value known as the ZPE.[4]

The frequency of this vibration is mass-dependent; a bond to a lighter isotope (like C-H) vibrates at a higher frequency than a bond to a heavier isotope (C-D).[5] This results in the C-H bond having a higher ZPE than the C-D bond. Consequently, less energy is required to reach the transition state to cleave a C-H bond compared to a C-D bond, making the reaction with the lighter isotope faster.[5]

ZPE_KIE cluster_axis Y_axis Potential Energy X_axis Reaction Coordinate R Reactants TS Transition State R:n->TS:n P Products TS:n->P:n ZPE_H_start ZPE (C-H) ZPE_H_TS ZPE_H_start->ZPE_H_TS ΔE‡ (H) ZPE_H_start->ZPE_H_line_end ZPE_D_start ZPE (C-D) ZPE_D_TS ZPE_D_start->ZPE_D_TS ΔE‡ (D) ZPE_D_start->ZPE_D_line_end

Caption: Zero-Point Energy (ZPE) diagram illustrating the origin of the primary KIE.

Classifying the Effect: Primary vs. Secondary KIE
  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step.[5] For C-H/C-D bonds, PKIE values (kH/kD) are typically in the range of 2–7 at room temperature. Values significantly larger than ~7 can be an indication of quantum tunneling.[6]

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking/formation in the RDS.[5] SKIEs are smaller, usually in the range of 0.7–1.5. They arise from changes in the hybridization state or steric environment of the labeled position between the ground state and the transition state.[1]

This guide will focus on the analysis of the PKIE to probe C-H bond activation.

Part 2: A Practical Guide to Experimental Design

To accurately measure a KIE, three primary experimental designs can be employed: parallel reactions, intermolecular competition, and intramolecular competition.[7][8] The intermolecular competition experiment is often the most practical and reliable method, as it minimizes errors arising from slight variations in reaction conditions.[6]

The Intermolecular Competition Experiment

In this design, a mixture of the unlabeled substrate (this compound) and its isotopically labeled analogue (2-(trideuteriomethyl)pyridine, or 2-picoline-d₃) is subjected to the reaction conditions in the same flask. The unlabeled substrate will react faster, leading to an enrichment of the labeled substrate in the remaining starting material as the reaction progresses.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis S_H Substrate (this compound) Mix Create Equimolar Mixture (S_H + S_D) S_H->Mix S_D Labeled Substrate (2-Picoline-d3) S_D->Mix T0 Take t=0 Sample (Measure Initial Ratio R₀) React Run Reaction to Low Conversion (~15%) T0->React Tf Quench & Take t=f Sample (Measure Final Ratio Rƒ) React->Tf Analyze Analyze Ratios via ¹H NMR or GC-MS Tf->Analyze Calc Calculate KIE Analyze->Calc

Caption: Workflow for an intermolecular competitive Kinetic Isotope Effect experiment.

The key causality is as follows: by running the reaction in a single vessel, both isotopologues experience identical conditions (temperature, concentration, catalyst activity), eliminating sources of systematic error that can plague parallel experiments.[1] Quenching the reaction at low conversion (<20%) is critical; it ensures that the change in substrate concentration is minimal, which simplifies the mathematical calculation of the KIE and provides a more accurate value.[9]

Part 3: Case Study - Probing the Mechanism of this compound Oxidation

Let us consider a hypothetical, yet plausible, metal-catalyzed oxidation of this compound to 2-pyridinemethanol. Our objective is to determine if the C-H bond cleavage at the methyl group is the rate-determining step.

Protocol 1: Synthesis of 2-(trideuteriomethyl)pyridine (2-Picoline-d₃)

Trustworthiness: A robust KIE experiment requires a high-purity labeled substrate. This protocol is adapted from established methylation and deuteration methodologies.[10][11]

Materials:

  • 2-Chloropyridine

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Deuterated methyl iodide (CD₃I, 99.5 atom % D)

  • Anhydrous THF

Procedure:

  • Grignard Formation (Inert Atmosphere): Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under argon. Add a solution of 2-chloropyridine (1.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Stir until the magnesium is consumed.

  • Quenching with Labeled Electrophile: Cool the resulting Grignard reagent to 0 °C in an ice bath. Add deuterated methyl iodide (CD₃I, 1.1 eq) dropwise via syringe. Causality Note: Using a highly deuterated electrophile ensures the final product has high isotopic purity, which is essential for accurate KIE measurements.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-(trideuteriomethyl)pyridine.

  • Characterization: Confirm identity and isotopic purity using ¹H NMR (disappearance of the methyl singlet at ~2.5 ppm), ¹³C NMR, and mass spectrometry.

Protocol 2: Competitive Oxidation and KIE Determination

Trustworthiness: This protocol is a self-validating system. The initial (t=0) measurement of the isotopic ratio provides an internal standard against which the final ratio is compared, controlling for any potential weighing errors or inherent biases in the analytical method.

Materials:

  • This compound (Substrate H)

  • 2-(trideuteriomethyl)pyridine (Substrate D)

  • Oxidant/Catalyst System (e.g., a Palladium catalyst with an oxidant like PhI(OAc)₂)

  • Anhydrous Solvent (e.g., Acetonitrile)

  • Internal Standard for NMR/GC-MS (e.g., 1,3,5-Trimethoxybenzene)

Procedure:

  • Stock Solution Preparation: Accurately weigh equimolar amounts of this compound and 2-(trideuteriomethyl)pyridine into a vial. Add a known quantity of the internal standard. Dissolve in the reaction solvent to create a stock solution.

  • Initial Ratio (R₀): Withdraw an aliquot of the stock solution. Analyze by ¹H NMR or GC-MS to determine the precise initial ratio of H/D substrates (R₀). This ratio should be close to 1.

  • Reaction Initiation: In a reaction vessel under the appropriate atmosphere, add the catalyst and any other reagents. Heat to the desired reaction temperature. Initiate the reaction by adding the substrate stock solution.

  • Reaction Monitoring & Quenching: Monitor the reaction progress by TLC or GC. When conversion reaches 10-20%, quench the reaction rapidly by cooling it in an ice bath and adding a suitable quenching agent (e.g., sodium thiosulfate solution). Causality Note: Low conversion ensures the concentration of reactants has not changed significantly, a key assumption for the validity of the derived equation.[9]

  • Final Ratio (Rƒ): After workup and extraction, prepare the quenched reaction sample for analysis. Determine the final ratio of the remaining H/D substrates (Rƒ) using the same analytical method as in step 2.

Data Analysis and Interpretation

The KIE is calculated using the following equation, where f is the fractional conversion of the reaction:

KIE (kH/kD) = ln(1 - f) / ln(1 - f * [P_H]/[P_D]) (More complex)

A more common and simpler approximation at low conversion is:

KIE (kH/kD) = ln(Rƒ / R₀) / ln((1 - f_H) / (1 - f_D)) (Also complex)

The most straightforward calculation, derived by Singleton, relates the ratios of starting materials:

KIE (kH/kD) = ln([H]ƒ/[H]₀) / ln([D]ƒ/[D]₀)

Assuming an initial 1:1 ratio ([H]₀ = [D]₀) and measuring the final ratio Rƒ = [H]ƒ / [D]ƒ, this can be simplified. However, the most direct method relates the change in isotopic ratios to the fraction of conversion (f):

KIE (kH/kD) = ln(1-f) / ln(1 - (f / (1 + (Rƒ/R₀))))

For practical lab purposes, a widely used approximation is:

KIE (kH/kD) = log(Rƒ) / log(R₀) at a specific conversion. A more robust formula is: KIE = ln(Rƒ/R₀) / ln((1-f)/(1-f)) is incorrect.

Let's use the widely accepted formula for competitive experiments: KIE (kH/kD) = ln(1 - f) / ln(1 - f * Rƒ) where Rƒ is the ratio of product P(H)/P(D).

If analyzing starting materials, the equation is: KIE (kH/kD) = ln([S]ƒ / [S]₀) / ln([S_D]ƒ / [S_D]₀) Let's assume we measure the fraction of each remaining, f' = [S]ƒ/[S]₀. KIE (kH/kD) = ln(f'H) / ln(f'D)

Sample Data Table:

ParameterValueMethod of Determination
Initial Ratio (R₀ = [H]₀/[D]₀)1.02¹H NMR Integration
Fractional Conversion (f)0.18 (18%)GC-MS vs Internal Std
Final Ratio (Rƒ = [H]ƒ/[D]ƒ)0.75¹H NMR Integration

Calculation: Using the formula KIE = log( (1-f) / (1 - f/Rƒ) ) is not standard. Let's use the formula that relates the ratios of remaining starting materials. Let [H]₀ and [D]₀ be the initial concentrations, and [H]ƒ and [D]ƒ be the final concentrations. R₀ = [H]₀/[D]₀ = 1.02 Rƒ = [H]ƒ/[D]ƒ = 0.75 The fraction of remaining H is f'H = [H]ƒ/[H]₀. The fraction of remaining D is f'D = [D]ƒ/[D]₀. The total fraction remaining is (1-f) = ([H]ƒ + [D]ƒ) / ([H]₀ + [D]₀). (1 - 0.18) = (Rƒ[D]ƒ + [D]ƒ) / (R₀[D]₀ + [D]₀) = [D]ƒ(Rƒ+1) / [D]₀(R₀+1) 0.82 = (f'D) * (0.75+1)/(1.02+1) = f'D * (1.75/2.02) => f'D = 0.82 * (2.02/1.75) = 0.946 f'H = ([H]ƒ/[D]ƒ) * ([D]ƒ/[D]₀) * ([D]₀/[H]₀) = Rƒ * f'D * (1/R₀) = 0.75 * 0.946 / 1.02 = 0.696 KIE = ln(f'H) / ln(f'D) = ln(0.696) / ln(0.946) = -0.362 / -0.0555 = 6.5

Interpretation of Results:

  • If KIE ≈ 6.5 (as calculated): This is a large, primary KIE.[5] It provides strong evidence that the C-H bond of the methyl group is broken in the rate-determining step of the reaction. The mechanism likely involves a direct hydrogen abstraction or oxidative addition step that is energetically significant.

  • If KIE ≈ 1.0-1.2: No significant primary KIE is observed. This implies that C-H bond cleavage occurs in a fast step after the rate-determining step.[7] The RDS could be, for example, ligand exchange on the metal catalyst or reductive elimination of a different species.

  • If KIE ≈ 0.7-0.9 (Inverse KIE): This would suggest a secondary isotope effect is dominant, possibly indicating the formation of an sp³-hybridized intermediate from an sp²-like transition state, though this is less common for this type of reaction.

Mechanism_KIE sub This compound cat [M] start Substrate + Catalyst Complex cat->start ts Transition State (C-H Bond Cleavage) RATE DETERMINING start->ts k_H or k_D (KIE Observed Here) inter Organometallic Intermediate ts->inter Fast prod Product + Regenerated Catalyst inter->prod Fast oxidant Oxidant

Caption: Plausible mechanism where a large KIE suggests C-H cleavage is the RDS.

Part 4: Conclusion

The Kinetic Isotope Effect is more than an academic curiosity; it is a powerful, quantitative tool for elucidating reaction mechanisms. By thoughtfully designing and executing competitive KIE experiments, researchers can gain profound insights into the bond-breaking and bond-forming events that govern chemical transformations. For reactions involving substrates like this compound, this knowledge is critical for catalyst development, synthetic strategy, and understanding biological activity. The protocols and interpretive frameworks provided herein offer a robust starting point for applying this technique to your own systems of interest.

References

  • Deuterium labelling studies and proposed mechanism for the pyridinium... ResearchGate. Available from: [Link]

  • Pavlik, J. W., Laohhasurayotin, S., & Vongnakorn, T. (2007). Vapor-Phase Photochemistry of Methyl- and Cyanopyridines: Deuterium Labeling Studies. The Journal of Organic Chemistry, 72(19), 7277–7284. Available from: [Link]

  • Kinetic isotope effect. Wikipedia. Available from: [Link]

  • Isotope Effects in C—H Bond Activation Reactions by Transition Metals. ResearchGate. Available from: [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Available from: [Link]

  • Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab, Scripps Research. Available from: [Link]

  • Deuterium Labeling Reaction. Chem-Station International Edition. Available from: [Link]

  • Deuterium labelling aimed to probe the reaction mechanism and applied... ResearchGate. Available from: [Link]

  • KIE grp meeting. Macmillan Group, Princeton University. Available from: [Link]

  • Kinetic Isotope Effects. Chemistry LibreTexts. Available from: [Link]

  • Verhoog, S., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6390–6457. Available from: [Link]

  • Isotope Effects in CH Bond Activation Reactions by Transition Metals. SlideServe. Available from: [Link]

  • Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium via Hantzsch Multi-Component Reaction Catalyzed by Cerium (IV) Ammonium Nitrate. OUCI. Available from: [Link]

  • Howell, J. M., et al. (2008). Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. Journal of the American Chemical Society, 130(41), 13645–13652. Available from: [Link]

  • Boyd, S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16046–16055. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of 2-Methylpyridine-Derived Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic selection of ligands is a cornerstone of modern catalysis, directly influencing the efficiency, selectivity, and overall success of chemical transformations. Among the vast library of available ligands, pyridine-based structures are exceptionally versatile due to the ease with which their electronic and steric properties can be modulated.[1][2] This guide provides an in-depth benchmark of 2-methylpyridine-derived ligands, offering a comparative analysis against other common ligand classes. We will explore the nuanced effects of the 2-methyl substituent and provide objective, data-driven insights to inform rational catalyst design for researchers, chemists, and drug development professionals.

The "2-Substituent Effect": More Than Just Steric Hindrance

The introduction of a substituent on the pyridine ring profoundly alters its coordination chemistry. While substituents at the 3- or 4-positions primarily exert an electronic effect, a group at the 2-position introduces significant steric bulk directly adjacent to the coordinating nitrogen atom. This "2-substituent effect" is a critical design element in this compound ligands.

  • Electronic Influence : The methyl group is weakly electron-donating, which increases the electron density on the nitrogen atom. This enhances the ligand's σ-donating ability and Brønsted basicity (pKa), which can lead to more stable metal complexes and, in some cases, higher catalytic activity.[2][3] Studies have shown that for certain palladium-catalyzed reactions, more basic pyridine ligands can lead to greater catalytic effectiveness.[2][3]

  • Steric Influence : The steric pressure exerted by the 2-methyl group can accelerate key steps in catalytic cycles, particularly the reductive elimination step in cross-coupling reactions, by destabilizing the planar intermediates. However, this same steric bulk can also hinder the initial oxidative addition step if the substrate is particularly bulky. This duality makes the this compound scaffold a tool for fine-tuning catalytic selectivity.

Workflow for Ligand Selection and Catalyst Optimization

The rational selection of a ligand for a specific catalytic transformation involves a systematic process of evaluation and optimization. The following workflow outlines a logical progression from initial screening to a refined catalytic system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Mechanistic Investigation & Optimization A Define Transformation (e.g., Suzuki Coupling) B Select Ligand Library (2-MePy, Phosphines, NHCs) A->B Choose diverse scaffolds C High-Throughput Screening (Yield, Conversion) B->C Standardized conditions D Identify Lead Ligands C->D Based on initial hits E Quantitative Analysis (TON, TOF, Selectivity) D->E Detailed kinetic runs F Compare vs. Standards E->F Objective comparison G Kinetic & Spectroscopic Studies F->G To understand 'why' H Reaction Condition Optimization (Temp, Solvent, Base) G->H Informed by mechanism I Substrate Scope Expansion H->I Test robustness J Final Validated Protocol I->J

Caption: A logical workflow for ligand selection and optimization in catalysis.

Performance Benchmark: Palladium-Catalyzed Suzuki-Miyaura Coupling

To objectively assess the efficacy of this compound-derived ligands, we use the Suzuki-Miyaura cross-coupling reaction as a standardized benchmark. This reaction is fundamental to C-C bond formation in academic and industrial synthesis.[1] We will compare the performance of a simple this compound with other pyridine-based ligands and a more sophisticated bidentate P,N ligand derived from this compound.

The model reaction is the coupling of a challenging, electron-rich aryl chloride (4-chloroanisole) with phenylboronic acid.

This comparison highlights the direct impact of the methyl group's position on catalytic outcomes. In general, ligands that increase the electron density at the metal center facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Source(s)
This compound 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene10012~85-90[3],[2]
4-Methylpyridine 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene10012>90[3],[2]
Pyridine (unsubstituted) 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene10012~75-80[3],[2]
2,6-Dimethylpyridine 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene10012<10[2]

Insight & Causality: As predicted by electronic effects, both this compound and 4-methylpyridine, being more basic than unsubstituted pyridine, provide higher yields.[2][3] The slightly superior performance of 4-methylpyridine in this specific case suggests that for this substrate, the electronic benefit outweighs the potential steric advantage of the 2-methyl group. The dramatic failure of 2,6-dimethylpyridine illustrates a crucial principle: excessive steric hindrance around the metal center can completely shut down catalysis by preventing substrate coordination.

Here, we evaluate 2-[(Diphenylphosphino)methyl]pyridine (DPPMP), a P,N bidentate ligand, against standard monodentate and bidentate phosphine ligands. P,N ligands are known for their unique properties, combining the hard Lewis basicity of nitrogen with the soft Lewis basicity of phosphorus.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Source(s)
DPPMP 1 mol% Pd₂(dba)₃, 2.5 mol% LigandK₂CO₃Dioxane804>95[4]
Triphenylphosphine (PPh₃) 1 mol% Pd₂(dba)₃, 2.5 mol% LigandK₂CO₃Dioxane8012~60-70[5]
XPhos 1 mol% Pd₂(dba)₃, 2.5 mol% LigandK₂CO₃Dioxane802>98[6]
2,2'-Bipyridine 1 mol% Pd₂(dba)₃, 2.5 mol% LigandK₂CO₃Dioxane808~85[7]

Insight & Causality: The DPPMP ligand demonstrates significantly higher efficacy than the simple PPh₃ and even surpasses the common bidentate nitrogen ligand, 2,2'-bipyridine. This enhanced activity is attributed to the hemilabile nature of the pyridine-palladium bond, which can dissociate to open a coordination site for the incoming substrate, and the strong σ-donating ability of the phosphine group, which promotes oxidative addition. While highly active bulky phosphine ligands like XPhos still set a high benchmark, the performance of the this compound-derived P,N ligand showcases its potential as a highly effective and more atom-economical alternative.[4][6]

Catalytic Cycle and the Ligand's Role

The ligand is not a passive spectator; it actively participates in and modulates every step of the catalytic cycle. Understanding this role is key to interpreting performance data.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex OA_label Oxidative Addition TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex TM_label Transmetalation Product_Complex [Ar-R-Pd(II)L₂]* TM_Complex->Product_Complex RE_label Reductive Elimination Product_Complex->Pd0 Ar-R ArX Ar-X ArX->OA_Complex Boronic R-B(OH)₂ Boronic->TM_Complex Base Base Base->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle. This compound ligands influence all stages, especially oxidative addition and reductive elimination.

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide a validated starting point for employing these catalytic systems.

This procedure outlines the synthesis of a representative P,N ligand from commercially available 2-(chloromethyl)pyridine.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Diphenylphosphine

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • In a Schlenk flask under an argon atmosphere, suspend 2-(chloromethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous toluene.

  • To this stirring suspension, add diphenylphosphine (1.05 eq) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC for the consumption of starting materials.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, washing with toluene.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford DPPMP as a white solid.

This protocol is a general method for the benchmark reaction described in Section 2.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., DPPMP)

  • Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)

  • Boronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vial, add the palladium precursor (e.g., 0.01 mmol Pd), the ligand (e.g., 0.025 mmol), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100°C).

  • Stir the reaction for the specified time, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound-derived ligands represent a powerful and tunable class of molecules for catalysis. The steric and electronic effects of the 2-methyl group provide a distinct advantage over unsubstituted or 4-substituted pyridines in many contexts, particularly when incorporated into bidentate scaffolds like P,N ligands. While hyper-active bulky phosphine ligands often define the upper limits of performance, this compound derivatives offer a compelling balance of reactivity, stability, and synthetic accessibility. This guide demonstrates their high efficacy in the demanding Suzuki-Miyaura cross-coupling and provides a framework for their rational application in designing next-generation catalytic systems.

References

  • A Comparative Guide to the Catalytic Activity of Pyridine-Based Ligands. Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.
  • Benchmarking Ligand Performance in Catalysis: A Comparative Analysis of 2-(Benzylthio)-6-methylpyridine. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
  • Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
  • Benchmarking Catalytic Performance: A Comparative Guide to 4-Bromopyridine-2,6-dicarbohydrazide-Related Complexes. Benchchem.
  • 2-[(Diphenylphosphino)methyl]pyridine as ligand for iron-based atom transfer radical polymerization. ResearchGate. Available from: [Link]

  • P,N ligands in asymmetric catalysis. PubMed. Available from: [Link]

Sources

Differentiating isomers of methylpyridine using mass spectrometry fragmentation patterns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification of structural isomers is a frequent and critical challenge. Methylpyridines, also known as picolines, are a prime example. As vital intermediates and building blocks in pharmaceutical and agricultural chemical synthesis, the ability to distinguish between the 2-, 3-, and 4-methylpyridine isomers is paramount for process control, quality assurance, and regulatory compliance. While these isomers possess identical molecular weights (93.13 g/mol ), their structural differences give rise to distinct fragmentation patterns under electron ionization mass spectrometry (EI-MS), providing a robust method for their differentiation.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of 2-, 3-, and 4-methylpyridine. We will explore the mechanistic basis for their differing fragmentation pathways, present comparative experimental data, and provide a detailed protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Mechanistic Basis of Picoline Fragmentation

Under standard 70 eV electron ionization, a methylpyridine molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 93.[1][2][3] This high-energy molecular ion is unstable and undergoes fragmentation to produce smaller, more stable ions. The key to differentiating the isomers lies in the relative abundances of these fragment ions, which are dictated by the position of the methyl group on the pyridine ring.

The primary fragmentation pathways for methylpyridine isomers include:

  • Loss of a Hydrogen Radical ([M-H]⁺): The cleavage of a C-H bond, resulting in an ion at m/z 92.

  • Loss of a Methyl Radical ([M-CH₃]⁺): This pathway is less common as it involves breaking a stronger C-C bond and results in the pyridyl cation at m/z 78.

  • Loss of Acetonitrile (CH₃CN): A ring-opening and rearrangement process can lead to the expulsion of an acetonitrile molecule, producing a cation at m/z 52.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for pyridine and its derivatives, this involves the cleavage of the pyridine ring, leading to a fragment ion at m/z 66.

The most significant diagnostic difference arises from the propensity of 2-methylpyridine to lose a hydrogen radical. This is attributed to the "ortho effect," where the proximity of the methyl group to the nitrogen atom facilitates a rearrangement.[4][5][6] A hydrogen atom from the methyl group can be transferred to the nitrogen, leading to a stabilized, ring-expanded azatropylium-type ion after the loss of another hydrogen. This results in a significantly more abundant [M-H]⁺ peak (m/z 92) for the 2-isomer compared to the 3- and 4-isomers.

The fragmentation pathways are visualized below:

G cluster_2 This compound cluster_34 3- & 4-Methylpyridine M2 M•+ (m/z 93) H2 [M-H]+ (m/z 92) (Abundant) M2->H2 - H• (Ortho Effect) HCN2 [M-HCN]+• (m/z 66) M2->HCN2 - HCN M34 M•+ (m/z 93) (Base Peak) H34 [M-H]+ (m/z 92) (Less Abundant) M34->H34 - H• HCN34 [M-HCN]+• (m/z 66) M34->HCN34 - HCN

Caption: Key fragmentation pathways for methylpyridine isomers.

Comparative Fragmentation Analysis

The electron ionization mass spectra of the three isomers are distinct, primarily in the relative intensities of the molecular ion (m/z 93) and the [M-H]⁺ ion (m/z 92). For 3- and 4-methylpyridine, the molecular ion is typically the base peak (the most abundant ion). In contrast, for this compound, the [M-H]⁺ ion is significantly more abundant and often becomes the base peak.

The following table summarizes the typical relative abundances of key diagnostic ions observed in the 70 eV EI mass spectra of the three methylpyridine isomers, based on data from the NIST Mass Spectrometry Data Center.[1][2][3]

Ion Descriptionm/zThis compound (α-picoline) Relative Abundance (%)3-Methylpyridine (β-picoline) Relative Abundance (%)4-Methylpyridine (γ-picoline) Relative Abundance (%)
Molecular Ion (M•+)9395 - 100100 100
[M-H]⁺92~100 25 - 3020 - 25
[M-HCN]+•6635 - 4035 - 4035 - 40
C₅H₅⁺6520 - 2520 - 2515 - 20
C₄H₄⁺5210 - 155 - 105 - 10
C₃H₃⁺3930 - 3530 - 3520 - 25

Note: Relative abundances are approximate and can vary slightly between instruments. The base peak is indicated in bold .

From this data, a clear diagnostic criterion emerges: if the peak at m/z 92 has a relative abundance comparable to or greater than the peak at m/z 93, the isomer is this compound. Differentiating between 3- and 4-methylpyridine based solely on their mass spectra is more challenging as their fragmentation patterns are very similar. However, their distinct retention times in gas chromatography provide a reliable means of separation and identification prior to mass analysis.

Experimental Protocol: GC-MS Analysis of Methylpyridine Isomers

This protocol outlines a standard method for the separation and identification of methylpyridine isomers using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

G cluster_workflow GC-MS Experimental Workflow SamplePrep 1. Sample Preparation (Dilute in Methanol) GC_Inject 2. GC Injection (1 µL, Splitless) SamplePrep->GC_Inject GC_Sep 3. GC Separation (Capillary Column) GC_Inject->GC_Sep MS_Ion 4. EI Ionization (70 eV) GC_Sep->MS_Ion MS_Analyze 5. Mass Analysis (Quadrupole) MS_Ion->MS_Analyze Data 6. Data Acquisition (Scan m/z 35-150) MS_Analyze->Data Analysis 7. Data Analysis (Compare Spectra & RT) Data->Analysis

Caption: Workflow for GC-MS analysis of methylpyridine isomers.

1. Materials and Reagents

  • This compound (≥99% purity)

  • 3-Methylpyridine (≥99% purity)

  • 4-Methylpyridine (≥99% purity)

  • Methanol (HPLC or GC grade)

  • 2 mL autosampler vials with septa caps

2. Standard Preparation

  • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.

  • Create a mixed standard solution by combining aliquots of each stock solution and diluting with methanol to a final concentration of 10 µg/mL for each isomer.

3. GC-MS Instrumentation and Conditions This method is based on established procedures for analyzing volatile nitrogen-containing compounds.[7]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Post-run: Hold at 250°C for 3 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Transfer Line Temperature: 240°C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 35 - 150

4. Data Analysis

  • Inject the 10 µg/mL mixed standard solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC). The isomers will elute at different retention times, typically in the order of 2-, 3-, then 4-methylpyridine on a standard non-polar column.

  • Extract the mass spectrum for each chromatographic peak.

  • Compare the obtained mass spectrum for each peak with a reference library (e.g., NIST) to confirm identity.

  • Critically evaluate the spectra based on the principles outlined in this guide. For the peak corresponding to this compound, verify the high relative abundance of the m/z 92 ion. For the peaks of 3- and 4-methylpyridine, confirm that the m/z 93 ion is the base peak.

Conclusion

The differentiation of methylpyridine isomers is readily achievable using standard electron ionization GC-MS. The key diagnostic feature is the unusually abundant [M-H]⁺ ion (m/z 92) in the mass spectrum of this compound, a direct consequence of the ortho effect. While 3- and 4-methylpyridine yield very similar mass spectra, they are effectively resolved chromatographically, allowing for unambiguous identification. By combining chromatographic separation with a mechanistic understanding of mass spectral fragmentation, researchers can confidently identify these critical isomers in their samples.

References

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis . (n.d.). Separation Science. [Link]

  • Pyridine, 3-methyl- . (n.d.). NIST Chemistry WebBook. [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry . (2021). ResearchGate. [Link]

  • Pyridine, 4-methyl- . (n.d.). NIST Chemistry WebBook. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids . Mass Spectrometry, 3(S0038), 1-14. [Link]

  • Pyridine, 2-methyl- . (n.d.). NIST Chemistry WebBook. [Link]

  • Electron ionization . (n.d.). Wikipedia. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids . National Center for Biotechnology Information. [Link]

  • Mass Spectrometry Ionization Methods . (n.d.). University of Notre Dame. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids . ResearchGate. [Link]

  • Barkow, A., Kuck, D., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study . ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns . (n.d.). Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns . (n.d.). Chemguide. [Link]

  • Analytical Methods . (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Interpretation of mass spectra . (n.d.). Saarland University. [Link]

  • Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry . (2023). MDPI. [Link]

  • Mass Spectrometry . (n.d.). Michigan State University Department of Chemistry. [Link]

  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke . (1999). Health Canada. [Link]

Sources

Comparative analysis of Suzuki-Miyaura and Stille coupling for 2-picoline functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds, particularly the 2-picoline moiety, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of new carbon-carbon bonds at specific positions on the picoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for its biological activity and material characteristics. Among the plethora of cross-coupling reactions available to the modern synthetic chemist, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for C-C bond formation.

This guide provides an in-depth comparative analysis of these two indispensable reactions for the functionalization of 2-picoline. We will delve into the mechanistic nuances of each coupling, present a side-by-side comparison of their key features supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Suzuki-Miyaura Coupling: A Green and Versatile Approach

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become a workhorse in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and environmentally benign organoboron reagents.[1][2] The reaction facilitates the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2-halopicoline, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > OTf > Cl.[3] The use of bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate the activation of less reactive chlorides.[3]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent to the palladium center. A base is crucial for this step, as it activates the organoboron species, typically a boronic acid or ester, to form a more nucleophilic borate complex, which then readily undergoes transmetalation.[6]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the catalytically active Pd(0) species, thus completing the cycle. This step generally proceeds with retention of stereochemistry.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_A R¹-Pd(II)L_n-X Ox_Add->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B Red_Elim Reductive Elimination PdII_B->Red_Elim Red_Elim->Pd0 R¹-R² Product Functionalized 2-Picoline (R¹-R²) Red_Elim->Product R1X 2-Halopicoline (R¹-X) R1X->Ox_Add R2B Organoboron Reagent (R²-B(OR)₂) R2B->Transmetalation caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling.
Advantages and Challenges for 2-Picoline Functionalization

The Suzuki-Miyaura coupling offers significant advantages for the functionalization of 2-picoline. The commercial availability of a wide array of boronic acids and esters allows for the introduction of diverse functionalities.[7] The reaction conditions are generally mild and tolerant of a broad range of functional groups, which is crucial when dealing with complex, multi-functional molecules in drug discovery.[8][9] The low toxicity of the boron-containing byproducts simplifies purification and reduces environmental impact.[6][8]

However, the coupling of 2-pyridyl nucleophiles, including those derived from 2-picoline, can be challenging.[10][11] Several factors contribute to this difficulty:

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, such as those of 2-picoline, exhibit reduced rates of transmetalation.[10]

  • Protodeboronation: These reagents are also susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[10]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.

To address these challenges, specialized conditions and reagents have been developed, such as the use of highly active catalysts with specific ligands, stronger bases, or the use of more stable organotrifluoroborate salts.[10][12]

The Stille Coupling: A Powerful Tool with a Caveat

The Stille coupling, developed by John Kenneth Stille, is another cornerstone of palladium-catalyzed cross-coupling chemistry.[13] It involves the reaction of an organotin compound (organostannane) with an organic halide or triflate.[13][14]

Mechanistic Rationale

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura coupling and also proceeds via oxidative addition, transmetalation, and reductive elimination.[13][15]

  • Oxidative Addition: A Pd(0) catalyst reacts with the 2-halopicoline to form a Pd(II) complex.

  • Transmetalation: The organostannane then transfers its organic group to the palladium center. Unlike the Suzuki coupling, the Stille reaction does not typically require a base for transmetalation.[16] This can be advantageous when working with base-sensitive substrates.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final product and regenerates the Pd(0) catalyst.

Stille_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_A R¹-Pd(II)L_n-X Ox_Add->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-SnR₃ PdII_B R¹-Pd(II)L_n-R² Transmetalation->PdII_B Red_Elim Reductive Elimination PdII_B->Red_Elim Red_Elim->Pd0 R¹-R² Product Functionalized 2-Picoline (R¹-R²) Red_Elim->Product R1X 2-Halopicoline (R¹-X) R1X->Ox_Add R2Sn Organostannane (R²-SnR₃) R2Sn->Transmetalation caption Catalytic Cycle of the Stille Coupling.

Catalytic Cycle of the Stille Coupling.
Advantages and Challenges for 2-Picoline Functionalization

The Stille coupling is a highly versatile reaction with a broad substrate scope, including the use of heterocyclic stannanes.[17][18] The organotin reagents are generally stable to air and moisture and are compatible with a wide range of functional groups.[13][18] The absence of a base can be a significant advantage for substrates that are sensitive to basic conditions.

The primary and most significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the tin-containing byproducts.[3][13][18] This poses considerable health and environmental risks and necessitates careful handling and stringent purification procedures to remove toxic tin residues from the final product, which is a major concern in the synthesis of pharmaceuticals. Additionally, the removal of tin byproducts can often be challenging. The Stille reaction can also be sensitive to the steric bulk of the coupling partners, and sometimes requires additives like copper(I) iodide to facilitate the transmetalation step.[17][19]

Head-to-Head Comparison: Suzuki-Miyaura vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters, trifluoroborates)Organotin compounds (organostannanes)
Toxicity Low toxicity of reagents and byproducts[6][8]High toxicity of reagents and byproducts[3][13][18]
Reaction Conditions Generally mild, requires a base[2][3]Mild, often proceeds without a base[16]
Functional Group Tolerance Excellent, though can be sensitive to acidic protons[8][9][20]Excellent, very broad scope[17][18]
Byproduct Removal Generally straightforward (water-soluble borates)Often difficult and requires specific workup procedures
Substrate Scope Very broad, extensive commercial availability of boronic acids[2][7]Very broad, including many heterocyclic systems[17][18]
Challenges for 2-Picoline Protodeboronation, slow transmetalation, catalyst inhibition[10][11]Toxicity and removal of tin residues, potential for steric hindrance

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopicoline

This is a general protocol and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopicoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand, 1-5 mol%).

  • Add a degassed solvent (e.g., dioxane, toluene, or a mixture of solvent and water).

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling of 2-Bromopicoline

This is a general protocol and may require optimization for specific substrates. Extreme caution should be exercised due to the high toxicity of organotin reagents.

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopicoline (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%). In some cases, a copper(I) salt (e.g., CuI) may be added as a co-catalyst.

  • Add a degassed solvent (e.g., anhydrous THF, dioxane, or DMF).

  • Heat the reaction mixture at the appropriate temperature (typically 60-100 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction and perform an appropriate workup to remove tin byproducts. This may involve treatment with a fluoride source (e.g., KF solution) or specific chromatographic techniques.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Recommendation

Both the Suzuki-Miyaura and Stille couplings are powerful methods for the functionalization of 2-picoline, each with its distinct advantages and disadvantages.

For most applications, particularly in the context of drug discovery and development, the Suzuki-Miyaura coupling is the preferred method . Its low toxicity profile, the environmental benignity of its byproducts, and the vast commercial availability of organoboron reagents make it a more practical and safer choice. While challenges exist for the coupling of 2-pyridyl systems, the development of specialized ligands and reaction conditions has largely overcome these hurdles, making it a robust and reliable tool.

The Stille coupling , while offering excellent functional group tolerance and the advantage of being base-free, is severely hampered by the high toxicity of organotin compounds. Its use should be reserved for cases where the Suzuki-Miyaura coupling fails or for substrates that are exceptionally sensitive to basic conditions. In such instances, stringent safety protocols and rigorous purification methods are paramount to ensure the final product is free of toxic tin residues.

Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired functional group to be introduced, and, critically, the safety and environmental considerations of the process.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bao, J., & Li, J. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Functional Polymers (pp. 1-28). Wiley-VCH.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Peršurić, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(15), 4478.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Schubert, U. S., et al. (2000). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 65(13), 4035-4045.
  • Sowa, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 19835-19840.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115 Lecture Notes. Harvard University.
  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). [Video]. YouTube. Retrieved from [Link]

  • Herve, A., Rodriguez, A. L., & Fouquet, E. (2005). Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. The Journal of Organic Chemistry, 70(5), 1953-1956.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Thompson, A. E., et al. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Kumar, A., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gomez-Benitez, V., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 578-585.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309.
  • De La Torre, A., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14, 1234-1241.
  • Thomas, A. A., et al. (2019).
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Substituted 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Methylpyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring being a cornerstone in the design of therapeutic agents.[1][2] Pyridine and its derivatives are integral to numerous FDA-approved drugs, showcasing a vast spectrum of biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2] The this compound (or α-picoline) scaffold, a simple yet versatile starting point, offers a unique combination of steric and electronic properties.[3][4] The methyl group at the 2-position is reactive and can be readily functionalized, allowing for the synthesis of a diverse library of derivatives.[3][4] This guide provides an in-depth comparison of the biological activities of substituted this compound derivatives, focusing on standardized screening protocols, comparative data analysis, and the critical structure-activity relationships (SAR) that govern their efficacy.

Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5] Pyridine derivatives have emerged as a promising class of compounds, with their mechanism of action often attributed to the disruption of bacterial cell membranes.[5] The lipophilic character of certain substituents can facilitate intercalation into the lipid bilayer, leading to increased permeability and cell death.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is a gold-standard method for quantitative assessment of antimicrobial potency.

Causality Behind Experimental Choices:

  • 96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Mueller-Hinton Broth (MHB): A standardized medium that supports the growth of most common pathogens and has minimal interference with antimicrobial activity.

  • McFarland Standard: Ensures a standardized inoculum density, which is critical for the reproducibility of MIC values.

  • Serial Dilution: Provides a concentration gradient to precisely determine the MIC.

  • Controls: Positive (microbe, no compound), negative (broth only), and vehicle (microbe with solvent) controls are essential to validate the assay results.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized this compound derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).[5] Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the diluted compounds, as well as to the positive and vehicle control wells.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600).[5]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock (in DMSO) D Perform 2-Fold Serial Dilution of Compound in Plate A->D B Prepare 0.5 McFarland Bacterial Inoculum E Inoculate Wells with Standardized Bacteria B->E C Prepare 96-Well Plate (100 µL Broth/Well) C->D D->E F Incubate at 37°C for 18-24 hours E->F G Read Results Visually or via OD600 F->G H Determine MIC Value G->H

Caption: Workflow for the broth microdilution MIC assay.

Comparative Antimicrobial Activity Data
Compound/DerivativeSubstitution PatternTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
EA-02-009 2-(Alkyl-pyridinol) with BromineS. aureus / MRSA0.5 - 1--[6]
JC-01-072 2-(Alkyl-pyridinol)S. aureus / MRSA4--[6]
JC-01-074 2-(Alkyl-pyridinol)S. aureus / MRSA16--[6]
Compound 9a 2-methyloxazinone fusedS. aureus>100 (good at 4x conc.)Streptomycin-[7]
Compound 10a 2-methylpyrimidinone fusedC. albicans>100 (good at 3x conc.)Fusidic Acid-[7]
N-alkylated salt 66 N-dodecyl-pyridiniumS. aureus & E. coli100 (56% inhibition)--[2]
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is significantly influenced by the nature of their substituents.

  • Lipophilicity: Long alkyl chains, such as the hexyl group in 2-(5-Methylhexyl)pyridine, are hypothesized to enhance antimicrobial activity by facilitating interaction with and disruption of the bacterial cell membrane.[5]

  • Halogenation: The presence of a bromine atom in the pyridinol derivative EA-02-009 resulted in the most potent activity against S. aureus strains, with MIC values as low as 0.5 µg/mL.[6] This suggests that halogens can significantly enhance the antimicrobial efficacy of the scaffold.

  • Quaternization: N-alkylation to form pyridinium salts can introduce cationic character, which is a common feature in membrane-active antimicrobials that interact with the negatively charged bacterial cell surface.[2]

Anticancer (Cytotoxic) Activity Screening

The pyridine nucleus is a privileged scaffold in the development of anticancer agents.[1] Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), renal, and prostate cancer cells.[8][9] Their mechanisms of action are diverse, including the induction of apoptosis, disruption of cell signaling, and enzyme inhibition.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Culture Maintenance: Healthy, sub-confluent cells are crucial for reliable and reproducible results. Overtly confluent or starved cells will respond differently to cytotoxic agents.

  • MTT Reagent: The yellow tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: DMSO is used to dissolve the insoluble formazan crystals, allowing for spectrophotometric quantification.

  • Dose-Response Curve: Testing a range of concentrations is essential to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a known chemotherapeutic agent (positive control).

  • Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[8]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cancer Cells in 96-Well Plate B Incubate 24h for Attachment A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability & Determine IC50 G->H

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Comparative Anticancer Activity Data
Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Derivative of 2-(Methylamino)pyridine VariesMCF-7 (Breast)Comparable to existing chemotherapeutics--[8]
Derivative of 2-(Methylamino)pyridine VariesHepG2 (Liver)Comparable to existing chemotherapeutics--[8]
Pyridine-Thiazole Hybrid 3 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57Doxorubicin-[10]
Pyridine-Thiazole Hybrid 4 Pyridine-thiazole derivativeSK-OV-3 (Ovarian)7.87Doxorubicin-[10]
Compound 7 2-substituted 3-cyano-4,6-dimethylpyridineHepG-2 (Liver)3.67 µg/mLDoxorubicin4.65 µg/mL[11]
2,4,6-Trisubstituted Pyridines Thiazole, pyrazole, triazole moietiesPC3 (Prostate), OUR-10 (Renal)Potent (nanomolar range)--[9]
Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns.

  • Functional Groups: The presence and position of -OMe, -OH, and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[1] For instance, increasing the number of methoxy (OMe) groups on a pyridine derivative has been shown to decrease the IC50 value, indicating increased potency.[1]

  • Hybrid Molecules: Fusing the this compound scaffold with other heterocyclic rings like thiazole can lead to highly potent and selective anticancer agents.[10] Compound 3, a pyridine-thiazole hybrid, showed an impressive IC50 of 0.57 µM in leukemia cells while being significantly less toxic to normal cells.[10]

  • Mechanism of Action: Some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer effects by inhibiting histone deacetylase (HDAC) and the ubiquitination of the tumor suppressor p53.[9]

Enzyme Inhibition Screening

Substituted 2-methylpyridines are effective inhibitors of various enzymes implicated in disease. Their ability to form specific interactions within an enzyme's active site makes them attractive candidates for targeted drug design. Key examples include the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), and mutant isocitrate dehydrogenase 2 (IDH2).[12][13][14]

Experimental Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for measuring a compound's ability to inhibit a specific enzyme. The exact substrate and detection method will vary depending on the target enzyme.

Causality Behind Experimental Choices:

  • Enzyme/Substrate Purity: Using highly purified enzyme and a specific substrate is fundamental to ensure that the observed inhibition is due to direct interaction with the target and not an artifact.

  • Buffer Conditions: pH, ionic strength, and co-factors must be optimized for the specific enzyme to ensure it is in its most active state.

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated, which is especially important for slow, tight-binding inhibitors.

  • Kinetic Measurement: Measuring the reaction rate over time provides more robust data than a single endpoint reading.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the purified enzyme, a stock solution of the substrate, and serial dilutions of the this compound inhibitor.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.

  • Inhibitor Addition: Add a small volume of the serially diluted inhibitor to the test wells. Add the same volume of solvent (e.g., DMSO) to control wells.

  • Enzyme Addition & Pre-incubation: Add the enzyme solution to all wells except the "no enzyme" control. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the formation of the product over time using an appropriate detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Workflow for a General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Dispense Assay Buffer and Inhibitor Dilutions into 96-Well Plate B Add Purified Enzyme to Wells A->B C Pre-incubate to Allow Enzyme-Inhibitor Binding B->C D Initiate Reaction by Adding Substrate C->D E Monitor Product Formation Kinetically (Plate Reader) D->E F Calculate Reaction Rates and % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Comparative Enzyme Inhibition Data
Compound/DerivativeSubstitution PatternTarget EnzymeIC50Reference CompoundIC50Source
2-Amino-4-methylpyridine 2-amino, 4-methyliNOS (mouse)6 nML-NIL / AminoguanidineSimilar potency[12]
2-Amino-4-methylpyridine 2-amino, 4-methylnNOS (human)100 nM--[12]
Compound 14n 2,4,6-trisubstituted pyridineMutant IDH2 (R140Q)54.6 nMAG-221 (Enasidenib)~100 nM[14]
Compound PS18 N'-phenylmethylene derivativeCOX-157.3 µMMeloxicam / PiroxicamHigher IC50[13]
Compound PS33 N'-4-methylphenylmethylene derivativeCOX-151.8 µMMeloxicam / PiroxicamHigher IC50[13]
Structure-Activity Relationship (SAR) Insights
  • Selectivity: Simple substitutions can impart significant isoform selectivity. 2-Amino-4-methylpyridine is a potent inhibitor of inducible NOS (iNOS) with an IC50 of 6 nM, but is significantly less potent against neuronal NOS (nNOS) and endothelial NOS (eNOS), demonstrating valuable selectivity.[12][15]

  • Potency Enhancement: In the case of IDH2 inhibitors, complex 2,4,6-trisubstituted pyridine derivatives were developed that showed excellent potency. Compound 14n, with an IC50 of 54.6 nM, was roughly twice as potent as the clinical candidate Enasidenib (AG-221).[14] This highlights the power of iterative medicinal chemistry in optimizing the scaffold.

  • Competitive Inhibition: Kinetic studies have shown that derivatives like 2-amino-4-methylpyridine act as competitive inhibitors with respect to the natural substrate (arginine for iNOS), indicating they bind directly to the enzyme's active site.[12]

Conclusion

Substituted this compound derivatives represent a highly versatile and promising class of biologically active compounds. Standardized screening protocols such as broth microdilution for antimicrobial activity, the MTT assay for cytotoxicity, and specific enzyme inhibition assays are crucial for their evaluation. The collective data reveal that the biological activity of these compounds is exquisitely sensitive to their substitution patterns. Strategic modifications—such as adding lipophilic chains or halogens for antimicrobial effect, fusing with other heterocycles for anticancer potency, or fine-tuning substitutions for selective enzyme inhibition—are key to developing lead candidates. Future research should continue to explore the vast chemical space around the this compound scaffold to develop next-generation therapeutics.

References

  • Pfeiffer, S., et al. (1998). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. PubMed. Available at: [Link]

  • Liang, S. H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Fight Against Cancer: Emerging Potential of 2-(Methylamino)pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Stankova, I., et al. (2018). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules. Available at: [Link]

  • Fayed, A. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]

  • Hafez, H. N., et al. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2024). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • MacLean, M. A., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Available at: [Link]

  • Herrera-Mayorga, V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yushchenko, N., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Request PDF on ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. Available at: [Link]

  • Al-Dulay, A. A., et al. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International Journal of Molecular Sciences. Available at: [Link]

  • Yang, L., et al. (2018). Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Chemical Biology & Drug Design. Available at: [Link]

  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gîrd, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Request PDF on ResearchGate. (2025). Synthesis and biological activity of polysubstituted pyridines. ResearchGate. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Available at: [Link]

  • Al-Zahrani, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • MacLean, M. A., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. Available at: [Link]

  • Request PDF on ResearchGate. (2025). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • Szafranski, K., et al. (2019). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Wikipedia. Available at: [Link]

  • Robertson, G. T., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Antibiotics. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. 2-Methylpyridine, also known as α-picoline, is a common reagent and solvent in organic synthesis. However, its hazardous properties necessitate a comprehensive understanding of proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is crucial. It is a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Core Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat when handling this compound.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[3]

  • Spill Management: In the event of a spill, immediately evacuate the area if the spill is large or ventilation is inadequate. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[2][4]

Waste Categorization and Regulatory Compliance: A Non-Negotiable Framework

Proper disposal begins with correct waste identification. This compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code U191.[4] This designation mandates that its disposal is governed by federal, state, and local regulations.

Hazard Classification Description Regulatory Guidance
Flammable Liquid Possesses a low flash point and can readily ignite.Store in a designated flammable liquids cabinet, away from oxidizers.
Toxic Harmful if ingested, inhaled, or absorbed through the skin.Minimize exposure through engineering controls and appropriate PPE.
Corrosive Can cause severe skin burns and eye damage upon contact.Handle with extreme care, ensuring all exposed skin is covered.

Disposal Workflow: A Step-by-Step Approach

The primary principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[2] All waste containing this compound, including contaminated labware, must be collected as hazardous waste.

Caption: Decision workflow for the proper disposal of this compound waste.

In-Lab Chemical Treatment: Oxidation of this compound

For laboratories equipped and authorized to perform chemical treatment of hazardous waste, the oxidation of this compound to picolinic acid, a less hazardous and water-soluble compound, is a viable option for small quantities. This process leverages the reactivity of the methyl group on the pyridine ring.[5] Oxidation with potassium permanganate is a well-established method for this transformation.[5][6]

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

! CAUTION: This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste. The concentration should be kept low (e.g., <5%) to control the reaction rate and heat generation.

  • Reaction Setup: Place the dilute this compound solution in a flask equipped with a magnetic stirrer and place it in an ice bath to manage the exothermic reaction.

  • Addition of Oxidant: Slowly and portion-wise, add a solution of potassium permanganate (KMnO₄) to the stirring this compound solution. A color change from purple (permanganate) to brown (manganese dioxide precipitate) will be observed as the reaction proceeds.

  • Monitoring the Reaction: Continue adding the potassium permanganate solution until a faint pink or purple color persists for several minutes, indicating that all the this compound has been oxidized.

  • Quenching and Neutralization: After the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the solution becomes colorless. The resulting solution will contain picolinic acid and manganese dioxide. Neutralize the solution with a suitable acid or base to a pH between 6 and 8.

  • Final Disposal: The final neutralized solution, containing the less hazardous picolinic acid and manganese dioxide precipitate, should be disposed of as hazardous waste according to your institution's guidelines. While the primary hazard has been reduced, it is still necessary to follow proper disposal channels.

The rationale behind this procedure is the oxidation of the methyl group of this compound to a carboxylic acid group, forming picolinic acid. Potassium permanganate is a strong oxidizing agent that effectively carries out this transformation.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, regulatory compliance, and, where appropriate, controlled chemical treatment, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific waste management protocols and safety guidelines before proceeding with any disposal procedure.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Washington State University. (n.d.). Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Michigan State University. (2017, February). Standard Operating Procedures Huang Lab.
  • Bai, Y., Sun, Q., Zhao, C., Wen, D., & Tang, X. (2009). Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026. Journal of Industrial Microbiology & Biotechnology, 36(11), 1391–1400.
  • Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598.
  • Suresh, S., Srivastava, V. C., & Mishra, I. M. (2009). Biodegradation of pyridine in a completely mixed activated sludge process.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Pyridine - Safety Data Sheet.
  • Black, G., Depp, E., & Corson, B. B. (1948). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. The Journal of Organic Chemistry, 13(4), 548-552.
  • ResearchGate. (2014). Degradation of Pyridine by Ultrasound: A Common Refractory Pollutant in Wastewater Effluents.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 15896–15908.
  • Sigma-Aldrich. (2025, November 6). This compound Safety Data Sheet.
  • ResearchGate. (2016). Synthesis technology of this compound.
  • Bogazici University. (2021, June). Laboratory Waste Management Plan. Institute of Environmental Sciences.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Pure. (n.d.). Supercritical water oxidation of 3-methylpyridine with propylene glycol.
  • Rocky Mountain Laboratories. (n.d.). RML Waste Management Plan.
  • University of Pittsburgh. (2017, May 18).
  • Western Carolina University. (n.d.).
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Digital Analysis Corporation. (n.d.).
  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
  • Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Digital Analysis Corporation. (n.d.).
  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?.

Sources

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This integrity begins not at the bench, but with the rigorous safety protocols that protect both you and your data. Handling reagents like 2-Methylpyridine (also known as α-picoline) requires a nuanced understanding of its properties to ensure comprehensive safety. This guide moves beyond a simple checklist, providing an in-depth, procedural framework for the safe handling of this compound, grounded in authoritative safety standards.

Section 1: Deconstructing the Risk Profile of this compound

This compound (CAS No. 109-06-8) is a flammable, colorless liquid with a potent, unpleasant odor.[1] Understanding its multifaceted hazard profile is the critical first step in establishing a robust safety protocol. The primary dangers stem from its flammability and its toxicity through multiple exposure routes.

Key Hazards:

  • Flammability: this compound is a Category 3 flammable liquid, meaning it can be ignited under most ambient temperature conditions.[2][3] Its vapor can form explosive mixtures with air, and these vapors can travel to an ignition source and flash back.[2] Therefore, all work must be conducted away from open flames, sparks, or hot surfaces.[1]

  • Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin burns and serious eye damage.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation, skin absorption, and ingestion.[4] The substance can be absorbed through the skin, contributing to overall exposure.[4][5]

  • Target Organ Effects: Short-term exposure can cause respiratory irritation, dizziness, headache, and nausea.[2][4] The substance is corrosive to the eyes, skin, and respiratory tract.[4] High exposure can lead to more severe effects, including a build-up of fluid in the lungs (pulmonary edema).[5]

Section 2: The Hierarchy of Controls: Engineering and Administrative Safeguards

Before personal protective equipment is even considered, the primary methods for mitigating exposure must be engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: The single most important engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound.[6] This captures vapors at the source, preventing inhalation. The work area must also be equipped with explosion-proof ventilation and electrical equipment.[1][2] Eyewash stations and safety showers must be readily accessible and located within a 10-second travel distance of the workspace.[2][6]

  • Administrative Controls: Access to areas where this compound is used should be restricted to authorized personnel. Do not eat, drink, or smoke in these designated areas.[1][7] Always wash hands and any exposed skin thoroughly after handling the chemical.[2][7]

Section 3: Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following protocol outlines the minimum required PPE and provides guidance for elevated-risk scenarios.

Eye and Face Protection
  • Standard Procedure: At a minimum, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[2]

  • High-Risk Scenarios: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[4][8]

Hand Protection: A Critical Barrier

Skin contact is a primary exposure route, making glove selection a critical decision. Not all common laboratory gloves provide adequate protection. Nitrile gloves, for instance, are not recommended for extended contact with pyridine-based compounds.[6]

Glove MaterialProtection LevelRationale & Guidance
Butyl Rubber Excellent Recommended for its high resistance to pyridine and related compounds. Provides a robust barrier for both incidental and extended contact.[6]
Viton® Excellent Offers superior protection against a broad range of chemicals, including aromatic compounds like this compound.[9]
Polyvinyl Alcohol (PVA) Good A suitable alternative, particularly for protection against aromatic hydrocarbons. Note: PVA is water-soluble and should not be used in aqueous solutions.[6][9]
Neoprene Fair May be used for incidental contact but is not recommended for prolonged immersion or handling.
Nitrile Poor / Not Recommended Offers poor resistance to this compound and should be avoided for all but the most incidental, brief contact, followed by immediate removal and hand washing.[6]

Causality in Glove Selection: The choice of Butyl rubber or Viton® is based on their chemical structure, which is less permeable to the cyclic and aromatic nature of this compound, resulting in longer breakthrough times and lower degradation rates compared to materials like nitrile.

Body Protection
  • Standard Procedure: A flame-retardant lab coat is required. All clothing should be buttoned to its full length.

  • High-Risk Scenarios: For tasks involving large quantities or a high potential for splashing, a chemically resistant apron or a full chemical suit should be worn over the lab coat.[10]

Respiratory Protection

The need for respiratory protection is determined by the concentration of airborne vapors and the effectiveness of engineering controls.

  • Standard Procedure (in a Fume Hood): When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood / Emergency Situations: If exposure limits are exceeded or in the event of a large spill, a NIOSH-approved respirator is mandatory.[2] This could range from an air-purifying respirator with organic vapor cartridges to a self-contained breathing apparatus (SCBA) for major releases.[4][8]

Operational Workflow & Emergency Plans

Visualizing the PPE Selection Process

The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow start Start: Task Assessment (Handling this compound) fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood volume Is the volume > 50 mL or is there a splash risk? fume_hood->volume Yes no_hood Work outside a fume hood is NOT recommended. Consult EHS for mandatory respiratory protection plan. fume_hood->no_hood No spill Is this a spill response or emergency situation? volume->spill No ppe_splash Enhanced PPE: - Goggles + Face Shield - Butyl or Viton Gloves - Chemically Resistant Apron - Flame-Retardant Lab Coat volume->ppe_splash Yes ppe_min Minimum PPE: - Chemical Splash Goggles - Butyl or Viton Gloves - Flame-Retardant Lab Coat spill->ppe_min No ppe_resp Emergency PPE: - Full Protective Suit - SCBA or appropriate respirator - Butyl or Viton Gloves spill->ppe_resp Yes

Caption: PPE selection workflow for this compound handling.

Step-by-Step Spill Response Protocol

In the event of a spill, a calm and procedural response is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills (generally >1 Liter), evacuate the area and call emergency responders.[6][11]

  • Secure the Area: If the spill is minor and you are trained to handle it, restrict access to the area. Remove all ignition sources.[1][12]

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as dictated by the emergency workflow, including respiratory protection if necessary.[12]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand.[11] Work from the outside of the spill inward to prevent it from spreading.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into a compatible, sealable container.[6][13] Label the container clearly as "Hazardous Waste: this compound Spill Debris".[13]

  • Decontaminate: Wipe down the spill area with a suitable cleaning solution.[12] Place all contaminated materials, including gloves and wipes, into the hazardous waste container.[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.[10] Never dispose of this compound down the drain.[10]

Spill_Response_Workflow spill_detected Spill Detected assess_size Assess Spill Size & Immediate Hazard spill_detected->assess_size evacuate MAJOR SPILL (>1L) Evacuate Area Call Emergency Responders assess_size->evacuate Major minor_spill MINOR SPILL (<1L) assess_size->minor_spill Minor alert Alert Nearby Personnel minor_spill->alert ppe Don Emergency PPE (Respirator, Butyl Gloves, etc.) alert->ppe contain Contain with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect Waste into Sealed, Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via EHS decontaminate->disposal end End Response disposal->end

Caption: Step-by-step spill response plan for this compound.

References

  • This compound FOR SYNTHESIS MSDS. (2015). Loba Chemie.

  • Essential Safety and Disposal Procedures for 2-(5-Methylhexyl)pyridine. (n.d.). Benchchem.

  • 2-Methyl-5-ethylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET: 2-Picoline. (2025). Fisher Scientific.

  • Hazard Summary: 2-Methyl-5-ethylpyridine. (1999). New Jersey Department of Health.

  • SAFETY DATA SHEET: this compound. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET: 3-Hydroxy-2-methylpyridine. (2024). Fisher Scientific.

  • Pyridine Standard Operating Procedure. (n.d.). University of Washington.

  • Hazard Summary: Pyridine, 2-Methyl-5-Vinyl. (2000). New Jersey Department of Health.

  • International Chemical Safety Card: this compound. (1993). IPCS CEC.

  • This compound Report. (n.d.). CAMEO Chemicals, NOAA.

  • Chemical Spill and Response Guideline. (n.d.). The University of Queensland.

  • Chemical Spill Cleanup Guidelines. (n.d.). Rowan University.

  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI).

  • Chemical Resistant Gloves Guide. (n.d.). Oxford University.

  • ICSC 0801 - this compound. (2021). ILO and WHO.

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.